Ethylphosphonothioic dichloride
Description
Structure
3D Structure
Properties
IUPAC Name |
dichloro-ethyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
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InChI |
InChI=1S/C2H5Cl2PS/c1-2-5(3,4)6/h2H2,1H3 | |
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InChI Key |
FRNHPBDNOSCJNW-UHFFFAOYSA-N | |
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Canonical SMILES |
CCP(=S)(Cl)Cl | |
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Molecular Formula |
C2H5Cl2PS | |
| Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |
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DSSTOX Substance ID |
DTXSID6027347 | |
| Record name | Ethylphosphonothioic dichloride | |
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Molecular Weight |
163.01 g/mol | |
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Physical Description |
Ethyl phosphonothioic dichloride, anhydrous appears as a clear colorless liquid with a pungent odor. Burns, but may be difficult to ignite. Denser than water. Very toxic by inhalation. Corrosive to metals and tissue., Clear liquid with a sulfur or phosphorus odor; [CHEMINFO MSDS] | |
| Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |
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| Record name | Ethyl phosphonothioic dichloride, anhydrous | |
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Boiling Point |
342 °F at 760 mmHg (USCG, 1999) | |
| Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |
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Flash Point |
203 °F (USCG, 1999) | |
| Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |
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Density |
1.35 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |
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Vapor Pressure |
1.45 mmHg at 70 °F (USCG, 1999), 1.4 [mmHg] | |
| Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |
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| Record name | Ethyl phosphonothioic dichloride, anhydrous | |
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CAS No. |
993-43-1 | |
| Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |
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| Record name | P-Ethylphosphonothioic dichloride | |
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| Record name | Ethyl phosphonothioic dichloride | |
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| Record name | ETHYLPHOSPHONOTHIOIC DICHLORIDE | |
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Melting Point |
less than -58 °F (USCG, 1999) | |
| Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |
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Foundational & Exploratory
An In-depth Technical Guide to Ethylphosphonothioic Dichloride (CAS 993-43-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethylphosphonothioioic Dichloride, a highly reactive organophosphorus intermediate. Its unique chemical nature makes it a critical building block in the synthesis of various specialty chemicals, yet also demands rigorous handling and safety protocols due to its toxicity and reactivity. This document moves beyond a simple recitation of properties to offer insights into its synthesis, reactivity, analytical characterization, and safe handling, grounded in established chemical principles.
Core Molecular and Physical Characteristics
Ethylphosphonothioic dichloride (C₂H₅PSCl₂) is a fuming, colorless to light-yellow liquid characterized by a pungent, irritating odor.[1][2] As an organothiophosphate and an acid halide, its properties are dominated by the electrophilic phosphorus center, the thiono (P=S) group, and two reactive P-Cl bonds.[3] This structure dictates its high reactivity, particularly towards nucleophiles, and its classification as a corrosive and toxic substance.[1][3]
Physicochemical Data Summary
A compilation of key quantitative properties is essential for experimental design, from reaction setup to purification and storage. The data presented below has been aggregated from multiple authoritative sources.
| Property | Value | Source(s) |
| CAS Registry Number | 993-43-1 | [2] |
| Molecular Formula | C₂H₅Cl₂PS | [1][2] |
| Molecular Weight | 163.01 g/mol | [1][2] |
| Appearance | Clear colorless liquid with a pungent odor | [1] |
| Boiling Point | 171.6 °C (342 °F) at 760 mmHg | [1][3] |
| 56-60 °C at 12 Torr | [2] | |
| Melting Point | < -50 °C (< -58 °F) | [3] |
| Density | 1.35 g/cm³ at 20 °C (68 °F) | [2][3] |
| Vapor Pressure | 1.45 mmHg at 21.1 °C (70 °F) | [3] |
| Flash Point | 95 °C (203 °F) | [3] |
| SMILES | CCP(=S)(Cl)Cl | [1] |
| InChIKey | FRNHPBDNOSCJNW-UHFFFAOYSA-N | [1][2] |
Synthesis and Chemical Reactivity
Representative Synthesis Pathway
The synthesis of phosphonothioic dichlorides is most effectively achieved via the thionation of their corresponding phosphonic dichloride precursors. A robust and widely cited method involves the use of tetraphosphorus decasulfide (P₄S₁₀) as the sulfur transfer agent. This reaction is broadly applicable to a range of alkyl and aryl phosphonic dichlorides.
The core transformation is the conversion of the P=O bond in ethylphosphonic dichloride to a P=S bond. P₄S₁₀ serves as a potent thionating agent for this purpose. The reaction is typically conducted under neat (solvent-free) conditions at elevated temperatures to drive the reaction to completion. An inert atmosphere is crucial to prevent hydrolysis of the starting material and product.
Caption: Synthesis of this compound via thionation.
Core Reactivity Profile
The reactivity of this compound is governed by the two chlorine atoms, which are excellent leaving groups. This makes the phosphorus atom highly susceptible to nucleophilic attack.
-
Hydrolysis: It reacts readily, and sometimes violently, with water and other protic solvents (e.g., alcohols) to liberate corrosive hydrogen chloride gas and form ethylphosphonothioic acid derivatives.[3][4] This moisture sensitivity necessitates handling under strictly anhydrous conditions.
-
Reaction with Nucleophiles: It is an essential precursor for installing the ethylphosphonothioate moiety. It reacts with a wide range of nucleophiles, including alcohols, phenols, thiols, and amines, to displace one or both chlorine atoms. This reactivity is the foundation of its use as an intermediate in the synthesis of pesticides and other specialty chemicals.[5]
-
Incompatibilities: It is incompatible with strong oxidizing agents, bases (alkali, amines), and alcohols.[3] Reactions with strong reducing agents, such as metal hydrides, can lead to the formation of highly toxic and flammable phosphine gas.[3] Caution is also advised when mixing with ethers in the presence of metal salts, as this can lead to vigorous or explosive reactions.[3]
Analytical Methodologies and Spectral Characterization
Accurate characterization of this compound is critical for quality control and reaction monitoring. A combination of chromatographic and spectroscopic techniques is typically employed.
Representative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the analysis of volatile organophosphorus compounds due to its high resolution and sensitivity, providing both retention time for identification and a mass spectrum for structural confirmation.
Caption: A typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
Expected Spectral Signatures
While a comprehensive public database of spectra for this specific compound is limited, its structure allows for the prediction of key spectral features.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. A detailed vibrational assignment has been performed, confirming the presence of both gauche and trans conformers in the liquid state, with the gauche conformer being the sole form in the solid state. Key expected absorptions include:
-
P=S Stretch: A strong band is expected in the 650-800 cm⁻¹ region.
-
P-Cl Stretch: Strong absorptions are expected in the 450-600 cm⁻¹ range.
-
C-H Stretch (Aliphatic): Bands will appear in the 2850-3000 cm⁻¹ region.
-
CH₂/CH₃ Bending: Vibrations will be present in the 1375-1470 cm⁻¹ region.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ethyl group will produce a characteristic pattern. The methyl (CH₃) protons will appear as a triplet coupled to the adjacent methylene protons. The methylene (CH₂) protons will appear as a doublet of quartets, showing coupling to both the methyl protons and the phosphorus atom (³¹P).
-
¹³C NMR: Two distinct signals are expected for the two carbon atoms of the ethyl group, both of which will show coupling to the phosphorus atom.
-
³¹P NMR: A single resonance is expected, with its chemical shift being characteristic of the phosphonothioic dichloride environment.
-
-
Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 162 (for ³⁵Cl isotopes). The isotopic pattern will be crucial for identification, showing characteristic M, M+2, and M+4 peaks due to the presence of two chlorine atoms. Common fragmentation pathways would involve the loss of chlorine atoms (M-Cl)⁺ and cleavage of the ethyl group.
Experimental Protocols
The following protocols are representative and should be adapted and validated by researchers based on their specific laboratory conditions and equipment. All work must be conducted in a certified fume hood with appropriate personal protective equipment.
Protocol: Representative Synthesis of this compound
This procedure is adapted from the general method for converting phosphonic dichlorides to their thiono analogs.
Materials:
-
Ethylphosphonic dichloride (CAS 1066-50-8)
-
Tetraphosphorus decasulfide (P₄S₁₀)
-
Dry, inert atmosphere (Nitrogen or Argon)
-
Glassware: Three-necked round-bottom flask, mechanical stirrer, reflux condenser with a drying tube, heating mantle, distillation apparatus.
Procedure:
-
Setup: Assemble the reaction apparatus and flame-dry all glassware under vacuum or flush thoroughly with a dry, inert gas to eliminate all moisture.
-
Charging Reactants: Under a positive pressure of inert gas, charge the flask with ethylphosphonic dichloride (1.0 mole equivalent).
-
Addition of Thionating Agent: Carefully add tetraphosphorus decasulfide (approx. 0.1 mole equivalent, corresponding to 0.4 equivalents of 'P₂S₅') to the stirred liquid. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by a suitable method (e.g., ³¹P NMR or GC-MS analysis of quenched aliquots). The reaction may take several hours.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The product, this compound, is purified by fractional distillation under reduced pressure.
-
Disposal: The solid residue must be quenched carefully and disposed of according to institutional and local regulations for hazardous waste.
Protocol: Analytical GC-MS of this compound
Instrumentation & Consumables:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary column: 5% phenyl methyl siloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film).
-
Carrier gas: Helium, high purity.
-
Solvent: Anhydrous hexane or dichloromethane (pesticide grade).
-
Autosampler vials with PTFE-lined septa.
Procedure:
-
Sample Preparation: In a dry glovebox or under an inert atmosphere, prepare a stock solution of the sample in the chosen anhydrous solvent. Perform serial dilutions to create working standards and quality control samples within the linear range of the instrument (e.g., 1-100 µg/mL).
-
GC-MS Method Parameters (Example):
-
Inlet: Split mode (e.g., 50:1), Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas Flow: Constant flow, 1.0 mL/min.
-
Oven Program: Initial temp 50 °C (hold 2 min), ramp at 15 °C/min to 250 °C (hold 5 min).
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, Temperature: 230 °C.
-
Mass Analyzer: Quadrupole, Scan range: m/z 40-400.
-
-
Analysis: Run a solvent blank, followed by the calibration standards, and then the unknown samples.
-
Data Processing: Identify the peak for this compound based on its retention time. Confirm identity by comparing the acquired mass spectrum with expected fragmentation patterns and chlorine isotopic ratios.
Safety, Handling, and Storage
This compound is classified as a toxic and corrosive material.[3] It is fatal if inhaled or absorbed through the skin and causes severe skin burns and eye damage. Due to its potential use as a precursor for chemical warfare agents, its purchase, storage, and use are subject to strict regulatory controls.[3]
-
Handling: All manipulations must be carried out in a well-ventilated, certified chemical fume hood.[6][7] Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[7] An emergency shower and eyewash station must be immediately accessible.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[7] The container must be kept tightly closed under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture.[7] Store in a designated corrosives cabinet.
-
Spills: In case of a spill, evacuate the area immediately. Do not use water. Absorb the spill with a dry, inert material such as sand or vermiculite.[3] Collect the material in a sealed container for hazardous waste disposal.
Conclusion
This compound is a valuable yet hazardous chemical intermediate. Its utility in synthesizing a range of organothiophosphorus compounds is rooted in its high reactivity, which also necessitates a profound respect for safety and handling protocols. A thorough understanding of its physicochemical properties, synthetic routes, reactivity, and analytical signatures, as outlined in this guide, is paramount for any researcher or professional intending to work with this compound.
References
-
CAS Common Chemistry. P-Ethylphosphonothioic dichloride. [Link]
-
Haz-Map. Ethyl phosphonothioic dichloride, anhydrous. [Link]
-
Kuujia. 993-43-1(Ethylthiophosphonic Dichloride). [Link]
-
Durig, J. R., & Hizer, T. J. (1987). Spectra and structure of organophosphorus compounds. XXXI—Raman and infrared spectra and conformational stability of ethylphonothioic dichloride. Journal of Raman Spectroscopy, 18(6), 415–424. [Link]
-
Organic Syntheses. Chloromthis compound. [Link]
-
U.S. Environmental Protection Agency. Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Sci-Hub. Spectra and structure of organophosphorus compounds. XXXI—Raman and infrared spectra and conformational stability of ethylphonothioic dichloride / Journal of Raman Spectroscopy, 1987 [sci-hub.ru]
- 4. Decoding synthetic pathways of chemical warfare precursors: advanced impurity profiling of mthis compound using GC × GC-TOFMS-chemometrics hybrid platforms - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. ETHYL PHOSPHONO THIOIC DICHLORIDE [chemicalbook.com]
- 6. Phosphorodithioic acid, O-(2,4-dichlorophenyl) O-ethyl S-propyl ester [webbook.nist.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Safe Handling of Ethylphosphonothioic Dichloride
Authored for Researchers, Scientists, and Drug Development Professionals
Ethylphosphonothioic dichloride (CAS No. 993-43-1) is a highly reactive organothiophosphate intermediate critical in various synthetic pathways. Its utility, however, is matched by its significant hazard profile. This guide provides a detailed, scientifically-grounded framework for the safe handling, storage, and emergency management of this compound, moving beyond mere procedural lists to explain the causality behind each critical safety measure.
The Hazard Profile: Understanding the Reactivity and Toxicity
This compound is classified as a potent corrosive and toxic substance. Its primary dangers stem from its reactivity, particularly with water, and its inherent toxicity upon exposure.
Core Hazards:
-
Extreme Corrosivity: The compound is extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin. This is largely due to its nature as an acid halide.
-
High Acute Toxicity: It is classified as toxic or fatal if it comes into contact with skin or is inhaled, and harmful if swallowed.[1]
-
Water Reactivity: As an acid halide, it reacts with water, including moisture in the air or on skin, to produce hydrogen chloride (HCl) gas.[2][3] This reaction is exothermic and the resulting HCl is a primary cause of the severe corrosive effects observed.
-
Inhalation Hazard: It is designated as a Poison Inhalation Hazard (Zone B), indicating that it can cause death or serious irreversible health effects on inhalation.[3] Animal studies show that at concentrations of 500 mg/m³ (75 ppm), death can occur in less than an hour due to labored respiration and lung hemorrhage.[2]
The primary mechanism of its destructive action is the hydrolysis of the P-Cl bonds, which releases hydrochloric acid directly onto biological tissues, causing immediate and severe chemical burns.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the severe hazards, a multi-layered approach combining engineering controls and robust PPE is not merely recommended; it is mandatory.
The fundamental principle is to contain the chemical and prevent any contact with the operator.
-
Fume Hood: All work must be conducted within a certified chemical fume hood to manage vapor inhalation risks.[4] The hood's airflow prevents the escape of toxic and corrosive vapors into the laboratory environment.
-
Ventilation: Ensure the laboratory has good general ventilation, with rates of at least 10 air changes per hour, to dilute any fugitive emissions.[5]
-
Safety Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.[1] Their proximity is critical for rapid decontamination in case of accidental exposure.
PPE is the last line of defense and must be selected for its chemical resistance to acid halides.
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement. A full face shield worn over safety goggles is mandated when handling larger quantities or during procedures with a high splash risk.
-
Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection may not be required. However, in situations with potential for exposure, such as cleaning spills or in case of ventilation failure, a NIOSH-approved respirator with a filter effective for acid gases and organic vapors (e.g., Type ABEK) is necessary. For emergencies, a self-contained breathing apparatus (SCBA) is essential.[6]
-
Skin and Body Protection:
-
Gloves: Double gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended.[6][7] Always inspect gloves for integrity before use.
-
Lab Coat/Apron: A chemically resistant lab coat or apron must be worn.
-
Full Body Protection: For large-scale work or spill response, a full protective suit (e.g., DuPont Tychem®) is required.[3]
-
-
Footwear: Closed-toe, chemical-resistant shoes must be worn.[7]
Diagram: PPE Protocol for Handling this compound
Caption: Logical flow for selecting PPE based on protection needs.
Standard Operating Procedures: From Benchtop to Disposal
A self-validating protocol ensures that safety is built into the workflow, not added as an afterthought.
-
Work Area: Designate a specific area within the fume hood for handling.
-
Inert Atmosphere: For moisture-sensitive reactions, handle the material under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Avoidance: Do not breathe mist or vapors.[1] Avoid all contact with skin and eyes.[1]
-
Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands and face thoroughly after handling. Contaminated clothing must be removed immediately and washed before reuse.[1]
The primary goal of storage is to maintain the integrity of the compound and prevent accidental release or reaction.
-
Container: Store in the original, tightly closed container.[5]
-
Location: Keep in a cool, dry, and well-ventilated area designated as a corrosives storage area.[1][4] The storage location must be locked up or otherwise accessible only to authorized personnel.[1]
-
Moisture Control: The compound is moisture-sensitive; storage in a desiccator or under an inert atmosphere is advisable.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, amines, and metals.[3][4][8]
A prepared response is critical to mitigating the harm from a spill.
-
Evacuate: Immediately evacuate the area except for personnel involved in the cleanup.
-
Isolate: Isolate the spill area for at least 50 meters (150 feet) in all directions.[3]
-
Ventilate: Ensure the area is well-ventilated, but do not direct fans at the spill, as this can increase vapor distribution.
-
PPE: Don appropriate PPE, including respiratory protection (SCBA if necessary) and full chemical-resistant clothing.[3][6]
-
Containment: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent like Chemizorb®. Do not use combustible materials like sawdust or cellulose-based absorbents.[3]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[9]
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report the incident to the appropriate safety officer.
Diagram: Spill Response Workflow
Caption: Step-by-step workflow for safe spill response.
Emergency and First Aid Procedures
Immediate and correct first aid can significantly reduce the severity of an injury. Effects of inhalation may be delayed, so medical observation is crucial.[3][6]
| Exposure Route | First Aid Protocol | Causality/Critical Notes |
| Inhalation | 1. Move the victim to fresh air immediately. 2. If breathing has stopped, provide artificial respiration. 3. Call a physician immediately. 4. Enforce complete rest, as effects can be delayed.[3][6] | The primary goal is to remove the individual from the toxic atmosphere. Pulmonary edema symptoms can be delayed for up to 24 hours, similar to phosgene poisoning.[3][6] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[1] 2. Drench the affected area with copious amounts of water for at least 15 minutes (e.g., in a safety shower).[7] 3. Call a physician immediately. | Rapid and thorough washing is essential to remove the chemical and dilute the HCl being formed on the skin, minimizing the extent of the chemical burn. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] 2. Remove contact lenses if present and easy to do.[1] 3. Call an ophthalmologist immediately. | Immediate and prolonged irrigation is critical to prevent permanent eye damage, including blindness.[4][5] |
| Ingestion | 1. Call a physician immediately. 2. Have the victim drink water (two glasses at most). 3. Do NOT induce vomiting due to the risk of perforation of the esophagus or stomach.[10] | Inducing vomiting can re-expose the esophagus to the corrosive material, causing further severe damage. The use of gastric lavage is contraindicated.[4][10] |
Firefighting and Disposal
-
Firefighting: This material is combustible but may be difficult to ignite.[3] For small fires, use dry chemical, CO2, or water spray.[3] For large fires, alcohol-resistant foam is also an option.[3] Crucially, do not get water inside containers, as this will cause a violent reaction. [3] Firefighters must wear full protective gear and SCBA.[4] Hazardous combustion products include oxides of sulfur and phosphorus, as well as hydrogen chloride gas.[6]
-
Disposal: this compound and its containers must be treated as hazardous waste.[5] Disposal must be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations.[1][5] Do not mix with other waste streams.
References
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- Ethyl phosphonothioic dichloride, anhydrous - Hazardous Agents | Haz-Map.Haz-Map.
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- ETHYL PHOSPHONOTHIOIC DICHLORIDE - CAMEO Chemicals.NOAA.
- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
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- methyl phosphonic dichloride - Report | CAMEO Chemicals | NOAA.NOAA.
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- ETHYL PHOSPHORODICHLORID
- ICSC 0448 - DIETHYLTHIOPHOSPHORYL CHLORIDE(OBSOLETE).
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An In-depth Technical Guide on the Reactivity of Ethylphosphonothioic Dichloride with Nucleophiles
Introduction
Ethylphosphonothioic dichloride (EPTC), CAS No. 993-43-1, is a key organophosphorus intermediate characterized by a chiral phosphorus center bonded to an ethyl group, a sulfur atom (via a double bond), and two chlorine atoms.[1][2] This structure renders the phosphorus atom highly electrophilic and susceptible to attack by a wide array of nucleophiles. The reactivity of EPTC is of significant interest to researchers and professionals in drug development and agrochemical synthesis, as it serves as a versatile building block for introducing the ethylphosphonothioate moiety into target molecules. This guide provides a comprehensive exploration of the reactivity of EPTC with various nucleophiles, focusing on the underlying mechanisms, experimental considerations, and synthetic applications.
Core Principles of Reactivity
The chemistry of this compound is dominated by nucleophilic substitution at the phosphorus center. The two chlorine atoms are excellent leaving groups, and their sequential displacement by nucleophiles allows for the stepwise construction of more complex molecules. The reaction generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism at the phosphorus atom.
The SN2(P) Mechanism
The SN2 reaction at a tetrahedral phosphorus center, such as in EPTC, typically involves the formation of a trigonal bipyramidal (TBP) transition state or intermediate. The incoming nucleophile attacks the phosphorus atom from the side opposite to one of the chlorine leaving groups. This leads to an inversion of configuration at the phosphorus center, a stereochemical outcome that has been observed in the hydrolysis of structurally related optically active phosphonochloridothioates.[3]
Reactivity with O-Nucleophiles
Oxygen-containing nucleophiles, such as water, alcohols, and phenols, readily react with this compound to form the corresponding phosphonothioic acids, esters, or O-aryl esters.
Hydrolysis
EPTC reacts vigorously with water in a hydrolysis reaction to yield ethylphosphonothioic acid and hydrochloric acid. This reaction is often uncatalyzed and proceeds rapidly. The initial hydrolysis product is ethylphosphonothioic monochloride, which is then further hydrolyzed to the final acid product.
Experimental Protocol: Hydrolysis of O-Ethyl Ethylphosphonochloridothioate
A solution of optically active O-ethyl ethylphosphonochloridothioate in dioxane is added to an aqueous solution of potassium hydroxide (KOH).[3] The mixture is stirred for several hours, followed by extraction with an organic solvent like benzene.[3] After removal of the solvent, the resulting O-ethyl hydrogen ethylphosphonothioate is purified by distillation.[3]
Alcoholysis and Phenolysis
The reaction of EPTC with alcohols or phenols, typically in the presence of a base to neutralize the liberated HCl, affords O-alkyl or O-aryl ethylphosphonothioates. The choice of base is critical and can range from tertiary amines (e.g., triethylamine, pyridine) to stronger bases like sodium hydride, depending on the acidity of the nucleophile.
Table 1: Representative Reactions of EPTC with O-Nucleophiles
| Nucleophile | Base | Product | Typical Yield |
| Water | None/KOH | Ethylphosphonothioic acid | High |
| Ethanol | Triethylamine | O-Ethyl ethylphosphonothioate | Good to High |
| Phenol | Pyridine | O-Phenyl ethylphosphonothioate | Good |
Reactivity with N-Nucleophiles
Amines are potent nucleophiles that react with this compound to form phosphonamidothioates. The high nucleophilicity of amines often allows these reactions to proceed at low temperatures.
Reaction with Primary and Secondary Amines
Primary and secondary amines react with EPTC to displace one or both chlorine atoms, leading to the formation of N-substituted phosphonamidothioic chlorides or N,N'-disubstituted phosphonodiamidothioates, respectively. The stoichiometry of the amine is a key parameter in controlling the extent of substitution. Using one equivalent of amine can favor the monosubstituted product, while an excess of the amine will drive the reaction towards the disubstituted product.
Experimental Workflow: Synthesis of N,N'-Dialkyl Ethylphosphonodiamidothioate
Caption: A typical workflow for the synthesis of N,N'-dialkyl ethylphosphonodiamidothioates.
Reactivity with S-Nucleophiles
Thiols and thiophenols are soft nucleophiles that react readily with the electrophilic phosphorus center of this compound.[4] These reactions are analogous to those with alcohols and phenols and are typically carried out in the presence of a base.
Thiolysis
The reaction with thiols (mercaptans) in the presence of a suitable base, such as a tertiary amine, yields S-alkyl or S-aryl ethylphosphonodithioates. The resulting thiolate anion is a powerful nucleophile that efficiently displaces the chloride ions.[5][6]
Factors Influencing the Reaction:
-
Nucleophilicity of the Thiolate: The reactivity is influenced by the electronic and steric properties of the thiol.[5] Electron-donating groups on the alkyl or aryl substituent of the thiol increase the nucleophilicity of the corresponding thiolate.
-
Base Strength: The choice of base is important to ensure complete deprotonation of the thiol to form the more reactive thiolate.[6]
Diagram: General Reaction with a Thiol Nucleophile
Caption: General reaction scheme for the synthesis of S,S-dialkyl/diaryl ethylphosphonodithioates.
Factors Influencing Reactivity
Several factors can influence the rate and outcome of the reactions of this compound with nucleophiles.
-
Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents, which can solvate the transition state, often accelerate SN2 reactions.[7]
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for highly reactive nucleophiles, reactions are often conducted at low temperatures to control the reaction and minimize side products.
-
Steric Hindrance: Sterically bulky nucleophiles or substituents on the ethyl group of EPTC can hinder the approach of the nucleophile to the phosphorus center, thereby slowing down the reaction rate.
-
Leaving Group Ability: While both chlorine atoms are good leaving groups, the displacement of the second chloride is often slower than the first due to electronic and steric effects of the newly introduced substituent.
Synthetic Applications
The versatile reactivity of this compound makes it a valuable precursor in the synthesis of a wide range of organophosphorus compounds with applications in various fields.
-
Agrochemicals: Many pesticides and herbicides contain the phosphonothioate moiety. The reactions of EPTC with various nucleophiles provide a direct route to these active ingredients.
-
Drug Development: Organophosphorus compounds are being investigated for their potential as therapeutic agents. EPTC can be used to synthesize novel phosphonothioate-containing molecules for biological screening.[8] For instance, related phosphorus reagents are used in the synthesis of prodrugs.[8]
-
Chemical Weapons Precursor: It is important to note that this compound and related compounds can be precursors to nerve agents.[9] Their synthesis and handling are subject to strict regulations, such as the Chemical Weapons Convention.[9][10]
Safety Considerations
This compound is a corrosive and toxic substance that is hazardous upon inhalation.[1] It reacts with water and should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.[1] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
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Synthesis of Ethylphosphonothioic dichloride precursor
An In-depth Technical Guide to the Synthesis of Ethylphosphonothioic Dichloride
Authored by a Senior Application Scientist
Abstract
This compound (C₂H₅Cl₂PS), CAS No. 993-43-1, is a pivotal organophosphorus intermediate with significant applications in the synthesis of insecticides and other specialized organophosphorus compounds.[1][2] Its reactivity, stemming from the two phosphorus-chlorine bonds and the thiophosphoryl group, makes it a versatile building block. This guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound, tailored for researchers and chemical development professionals. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and discuss critical safety and handling procedures required for this hazardous chemical.
Introduction and Physicochemical Properties
This compound is a colorless to pale yellow liquid characterized by a pungent odor.[3][4] It is a highly reactive compound, particularly susceptible to hydrolysis, which produces corrosive hydrochloric acid.[3][4] Due to its classification as a chemical weapon precursor and its inherent toxicity, all handling must be performed with stringent safety measures.[3][5]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 993-43-1 | [6][7] |
| Molecular Formula | C₂H₅Cl₂PS | [2] |
| Molecular Weight | 163.01 g/mol | [2] |
| Appearance | Clear colorless liquid with a pungent odor | [3] |
| Boiling Point | 56-60 °C at 12 Torr | [7] |
| Density | 1.35 g/cm³ at 20 °C | [3][7] |
| SMILES | S=P(Cl)(Cl)CC | [2][7] |
| InChIKey | FRNHPBDNOSCJNW-UHFFFAOYSA-N | [2][7] |
Core Synthetic Methodologies
The synthesis of alkylphosphonothioic dichlorides can be broadly approached through a few distinct pathways. The most prevalent and well-documented method involves the direct sulfuration of the corresponding alkylphosphonic dichloride. An alternative, elegant one-step approach utilizes the formation of chloroaluminate complexes.
Method 1: Sulfuration of Ethylphosphonic Dichloride
This is the most common and direct route, involving the conversion of the P=O bond in ethylphosphonic dichloride to a P=S bond. The choice of sulfurating agent is critical to the success of the reaction.
The conversion of a phosphonic dichloride to its thio-analogue is typically achieved by heating with a sulfurating agent. Phosphorus pentasulfide (P₄S₁₀) is a highly effective reagent for this transformation. The reaction proceeds by nucleophilic attack of the phosphoryl oxygen onto the electrophilic phosphorus of P₄S₁₀, followed by a series of rearrangements that ultimately replace the oxygen atom with sulfur. The reaction is driven by the formation of the stable phosphorus-oxygen-phosphorus linkages in the byproducts. This method is broadly applicable to a range of alkyl- and arylphosphonic dichlorides.[8]
Caption: Workflow for the synthesis of this compound via sulfuration.
This protocol is adapted from a general procedure for the synthesis of analogous phosphonothioic dichlorides and should be performed by trained personnel with appropriate engineering controls.[8]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser. The condenser should be fitted with a drying tube (e.g., containing CaCl₂) and an inlet for an inert gas (e.g., nitrogen).
-
Inerting the System: Thoroughly flush the entire apparatus with dry nitrogen to exclude atmospheric moisture, which would hydrolyze the starting material and product.
-
Charging Reagents: Under a positive pressure of nitrogen, charge the flask with ethylphosphonic dichloride (1.0 mole equivalent). Carefully add phosphorus pentasulfide (P₄S₁₀) (approx. 0.12 mole equivalent, as P₄S₁₀ reacts as a tetramer).
-
Expert Insight: While stoichiometric calculations might suggest less, a slight excess of the phosphonic dichloride can ensure complete consumption of the solid P₄S₁₀, simplifying the subsequent distillation.
-
-
Reaction: With continuous stirring, heat the reaction mixture to reflux. For analogous preparations, a liquid temperature of 180–190°C is maintained for approximately 6 hours.[8] The mixture will darken as the reaction progresses.
-
Workup and Purification: After the reflux period, allow the dark reaction mixture to cool to room temperature under nitrogen.
-
Distillation: Purify the product by vacuum distillation. The apparatus should be equipped for fractional distillation under reduced pressure.
-
Causality Note: Vacuum distillation is essential because the boiling point of the product at atmospheric pressure is high, and prolonged heating could lead to decomposition.[8]
-
-
Collection: Collect the fraction boiling at 56-60°C under a pressure of 12 Torr.[7] The product should be a clear, colorless liquid.
-
Residue Disposal: The distillation residue is hazardous and must be quenched carefully. After cooling, it can be disposed of by very slow, controlled addition to a large volume of water or a basic solution in a well-ventilated fume hood.[8]
Method 2: Synthesis via Chloroaluminate Complex
This method provides a facile, one-step route to alkylphosphonothioic dichlorides from more fundamental starting materials, avoiding the need to first synthesize and isolate the corresponding phosphonic dichloride.
This synthesis involves the initial formation of an alkyltrichlorophosphonium chloroaluminate complex. This is achieved by reacting an alkyl chloride (e.g., ethyl chloride) with phosphorus trichloride (PCl₃) and aluminum chloride (AlCl₃).[1][9] This ionic complex, (RPCl₃)⁺(Al₂Cl₇)⁻, serves as the activated phosphorus source.[1] Subsequent reaction of this complex with a sulfur donor, such as hydrogen sulfide (H₂S) or an equivalent source, leads to the formation of the desired this compound in a single pot.[1][10]
Caption: One-pot synthesis of this compound from its chloroaluminate complex.
This protocol is based on procedures for analogous methyl derivatives and represents a more advanced synthetic route.[1][10]
-
Apparatus Setup: Use a multi-necked flask equipped with a stirrer, condenser with a gas outlet, a thermometer, and a gas inlet tube. The entire system must be rigorously dried and operated under an inert atmosphere (e.g., argon or nitrogen).
-
Complex Formation: In a suitable anhydrous solvent (e.g., dichloromethane), charge phosphorus trichloride and aluminum chloride. Cool the mixture and slowly introduce ethyl chloride. The formation of the complex is typically exothermic and may require cooling to maintain a controlled temperature (e.g., 20-25°C).[1] Stir until the complex formation is complete.
-
Sulfuration: Heat the resulting fluid mixture to a temperature range of 120°C to 220°C. Introduce a stream of dry hydrogen sulfide (H₂S) gas through the gas inlet tube.[10] The byproduct, hydrogen chloride (HCl), will evolve and should be scrubbed through a basic solution.
-
Trustworthiness: The reaction's progress can be monitored by the cessation of HCl evolution. An alkali metal chloride can be added to facilitate the reaction.[10]
-
-
Purification: Upon completion, the desired product is recovered from the reaction mass, typically by vacuum distillation, to separate it from the aluminum-containing salts and any unreacted starting materials.[10]
Analytical Characterization
Ensuring the purity and identity of the synthesized this compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.
-
Gas Chromatography (GC): GC coupled with a suitable detector (e.g., FPD, NPD, or MS) is the primary method for assessing purity and identifying impurities.[11][12] Comprehensive two-dimensional GC (GCxGC) can provide advanced impurity profiling, which is critical for tracing synthetic pathways.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is the most definitive technique for characterizing organophosphorus compounds. This compound will exhibit a characteristic chemical shift in the ³¹P NMR spectrum. For the analogous chloromthis compound, the peak is at -74.2 ppm.[8]
-
¹H and ¹³C NMR: These spectra will confirm the presence and structure of the ethyl group attached to the phosphorus atom.
-
-
Mass Spectrometry (MS): GC-MS will show the molecular ion peak and a characteristic fragmentation pattern, confirming the molecular weight and structure.
Safety, Handling, and Disposal
This compound is a toxic, corrosive, and water-reactive substance.[3] All manipulations must be conducted with extreme caution.
Hazard Summary
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. It is classified as a Poison Inhalation Hazard.
-
Corrosivity: Causes severe skin burns and eye damage. Reacts with water or moisture to produce hydrochloric acid.[3]
-
Reactivity: Reacts violently with water.[3] It is incompatible with strong oxidizing agents, alcohols, amines, and alkalis.[3]
Table 2: Mandatory Personal Protective Equipment (PPE) and Handling
| Category | Requirement | Source(s) |
| Ventilation | All work must be performed in a certified chemical fume hood. | [13] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use. | [13][14] |
| Eye/Face Protection | Chemical safety goggles and a full-face shield are mandatory. | [14] |
| Skin/Body Protection | Wear a chemical-resistant lab coat or apron. For larger quantities, full protective clothing may be necessary. | |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge (e.g., ABEK type) if vapors or aerosols are generated or if engineering controls are insufficient. | [13] |
| Handling | Handle under an inert atmosphere (nitrogen or argon) to prevent reaction with moisture. Ensure eyewash stations and safety showers are immediately accessible. | [13] |
Emergency Procedures
-
Spills: Evacuate the area. Isolate the spill. Use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use water.[3] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Fire: Use dry chemical, CO₂, or alcohol-resistant foam. Do not use water directly on the material.[3]
-
First Aid:
-
Inhalation: Move victim to fresh air immediately. Seek urgent medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash affected area with copious amounts of soap and water for at least 15 minutes. Seek urgent medical attention.[3][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek urgent medical attention.[3][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek urgent medical attention.[14]
-
References
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Stawinski, J. & Kraszewski, A. (n.d.). Product Class 15: Alkylphosphonic Acids and Derivatives. Thieme Chemistry. Available at: [Link]
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Kaushik, M. P., & Vaidyanathaswamy, R. (1980). Facile One-Step Synthesis of Alkylphosphonothioic Dichlorides from Chloroaluminate Complexes, (RPCl3)+(Al2Cl7)~. The Journal of Organic Chemistry, 45(11). Available at: [Link]
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Kim, H. J., et al. (2023). Decoding synthetic pathways of chemical warfare precursors: advanced impurity profiling of mthis compound using GC × GC-TOFMS-chemometrics hybrid platforms. Analytical Methods, 15(44). Available at: [Link]
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Emmons, W. D., & Wadsworth, W. S. (1966). Chloromthis compound. Organic Syntheses, 46, 17. Available at: [Link]
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Global Substance Registration System. (n.d.). This compound. Available at: [Link]
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Isomerlab. (n.d.). Ethylphosphonic dichloride, CAS: 1066-50-8. Available at: [Link]
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ChemWhat. (n.d.). This compound CAS#: 993-43-1. Available at: [Link]
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LookChem. (n.d.). ETHYLPHOSPHONIC DICHLORIDE(1066-50-8). Available at: [Link]
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Patois, C., et al. (1998). Ethylphosphonic acid bis-(2,2,2-trifluoroethyl) ester. Organic Syntheses, CV 9, 88. Available at: [Link]
- Ciba-Geigy Ag. (1988). Process for the preparation of phosphorothioic dichlorides. Google Patents (EP0283073B1).
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Defence Research Establishment. (1958). The synthesis of alkylphosphonous dichlorides from aluminum chloride – phosphorus trichloride–alkyl chloride complexes. ResearchGate. Available at: [Link]
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Ministry of the Environment, Japan. (n.d.). Analytical Methods. Available at: [Link]
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Ethylphosphonothioic dichloride mechanism of action in synthesis
An In-Depth Technical Guide to the Synthetic Utility of Ethylphosphonothioic Dichloride
Introduction: The Molecular Architecture and Significance
This compound (C₂H₅Cl₂PS) is a highly reactive organophosphorus compound that serves as a critical building block in synthetic chemistry.[1] Structurally, it features a central phosphorus atom bonded to an ethyl group, a sulfur atom (via a double bond), and two chlorine atoms. This specific arrangement of atoms dictates its reactivity, making the phosphorus center highly electrophilic and susceptible to nucleophilic attack. The two chlorine atoms are excellent leaving groups, facilitating substitution reactions that are foundational to the synthesis of a diverse range of organothiophosphate compounds.
This guide explores the core mechanistic principles governing the reactions of this compound, provides practical, field-tested protocols for its application, and discusses its role in the development of agrochemicals and other specialized materials. Due to its hazardous nature, a strong emphasis is placed on safe handling and reaction control.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂H₅Cl₂PS | [1] |
| Molecular Weight | 163.01 g/mol | [1] |
| Appearance | Clear, colorless liquid with a pungent odor | [2][3] |
| Boiling Point | 172°C (342°F) at 760 mmHg | [2] |
| Density | 1.35 g/cm³ at 20°C (68°F) | [2] |
| Vapor Pressure | 1.45 mmHg at 21°C (70°F) | [2] |
| Reactivity | Highly reactive with water, alcohols, amines, and bases | [2][4] |
PART 1: The Core Mechanism of Action - A Tale of Electrophilicity and Substitution
The synthetic utility of this compound is rooted in the electrophilic character of its phosphorus atom. The high electronegativity of the doubly-bonded sulfur and the two chlorine atoms creates a significant partial positive charge on the phosphorus center. This makes it an ideal target for nucleophiles—electron-rich species such as alcohols, phenols, amines, and thiols.
The predominant mechanism for its reactions is nucleophilic substitution , often proceeding through a two-stage addition-elimination pathway, particularly with strong nucleophiles like amines.[5][6]
-
Nucleophilic Attack: The reaction initiates with the attack of the nucleophile's lone pair of electrons on the electrophilic phosphorus atom.
-
Formation of an Intermediate: This attack leads to the formation of a transient, high-energy trigonal bipyramidal intermediate. The incoming nucleophile and the leaving group (one of the chlorine atoms) typically occupy the axial positions.
-
Elimination of the Leaving Group: The intermediate collapses, reforming the phosphorus-sulfur double bond (or maintaining the tetrahedral geometry) and expelling a chloride ion (Cl⁻) as the leaving group.
This process can be repeated, allowing for the sequential substitution of both chlorine atoms, thereby enabling the synthesis of either mono- or di-substituted products. The choice of reaction conditions—stoichiometry, temperature, and the presence of an acid scavenger—is critical for controlling the outcome.
Caption: Nucleophilic attack on phosphorus followed by chloride elimination.
PART 2: Synthetic Applications & Experimental Protocols
The reactivity of this compound makes it a versatile reagent for creating P-O, P-N, and P-S bonds, which are central to many biologically active molecules, particularly pesticides.[7][8]
Application 1: Synthesis of Organothiophosphate Esters (P-O Bond Formation)
The reaction with alcohols or phenols is a primary method for synthesizing organothiophosphate esters, a class of compounds widely used as insecticides and acaricides.[8][9] The reaction proceeds via nucleophilic substitution where the alcohol's oxygen atom attacks the phosphorus center.[10][11]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: this compound reacts readily with water to produce hydrochloric acid, which would consume reactants and corrode equipment.[2][12] All glassware must be flame-dried, and anhydrous solvents are mandatory.
-
Acid Scavenger: The reaction liberates one mole of hydrogen chloride (HCl) for each mole of alcohol reacted.[10] This acid can cause unwanted side reactions. A tertiary amine base, such as triethylamine or pyridine, is added to neutralize the HCl, forming a harmless ammonium salt that can be easily filtered off.
-
Temperature Control: The reaction is often exothermic. Adding the dichloride reactant slowly at a reduced temperature (e.g., 0-5 °C) allows for better control, prevents side reactions, and minimizes the volatilization of low-boiling-point reactants or solvents.
Experimental Protocol: Synthesis of O-Aryl Ethylphosphonochloridothioate
-
Setup: To a 250 mL three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add a solution of 4-nitrophenol (13.9 g, 0.1 mol) and triethylamine (10.1 g, 0.1 mol) in 100 mL of anhydrous toluene.
-
Cooling: Cool the flask in an ice-salt bath to 0 °C with continuous stirring.
-
Reagent Addition: Add this compound (16.3 g, 0.1 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the solid with a small amount of cold toluene.
-
Purification: Concentrate the filtrate under reduced pressure to remove the toluene. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield the O-(4-nitrophenyl) ethylphosphonochloridothioate product.
Application 2: Synthesis of Phosphonamidothioates (P-N Bond Formation)
The reaction with primary or secondary amines yields phosphonamidothioates. This reaction is analogous to the formation of amides from acyl chlorides and follows a nucleophilic addition-elimination mechanism.[6][13] These compounds are investigated for various biological activities.
Causality Behind Experimental Choices:
-
Stoichiometry: Two equivalents of the amine are often used. The first equivalent acts as the nucleophile, while the second serves as the base to neutralize the generated HCl, forming an ammonium salt.[13] Alternatively, one equivalent of the amine can be used with a non-nucleophilic base like triethylamine.
-
Solvent: Aprotic solvents like diethyl ether, dichloromethane, or toluene are used to prevent any reaction with the solvent and to facilitate the precipitation of the ammonium salt byproduct.
Experimental Protocol: Synthesis of N-alkyl Ethylphosphonamidothioic Chloride
-
Setup: In a 500 mL flask under a nitrogen atmosphere, dissolve n-propylamine (11.8 g, 0.2 mol) in 200 mL of anhydrous diethyl ether.
-
Cooling: Cool the solution to -10 °C in an acetone-dry ice bath.
-
Reagent Addition: Slowly add a solution of this compound (16.3 g, 0.1 mol) in 50 mL of anhydrous diethyl ether dropwise, maintaining the temperature below -5 °C. A white precipitate of n-propylammonium chloride will form immediately.
-
Reaction: Stir the suspension at -10 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Filter the solid precipitate and wash it with dry ether.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The residue, the crude N-propyl ethylphosphonamidothioic chloride, can be purified by vacuum distillation.
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An In-depth Technical Guide to Ethylphosphonothioic Dichloride: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylphosphonothioic dichloride (EPTC), with the CAS number 993-43-1, is a reactive organophosphorus compound that serves as a crucial intermediate in the synthesis of a variety of organothiophosphorus compounds.[1][2] Its bifunctional nature, possessing two reactive chlorine atoms and a thiophosphoryl group, allows for the introduction of the ethylphosphonothioate moiety into diverse molecular scaffolds. This guide provides a comprehensive overview of the physical and chemical characteristics of EPTC, detailed methodologies for its synthesis and characterization, and an exploration of its reactivity, with a focus on its applications in modern chemical synthesis.
Part 1: Core Physicochemical Characteristics
This compound is a clear, colorless to light-yellow liquid with a pungent odor.[3] It is a dense liquid that is immiscible with water and is combustible, though it may be difficult to ignite.[3]
Physical Properties
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 993-43-1 | [1][2] |
| Molecular Formula | C₂H₅Cl₂PS | [4] |
| Molecular Weight | 163.01 g/mol | [4] |
| Appearance | Clear colorless liquid with a pungent odor | [3] |
| Boiling Point | 56-60 °C at 12 Torr | [2] |
| Density | 1.3532 g/cm³ at 20 °C | [2] |
Chemical Structure and Bonding
The structure of this compound features a central phosphorus atom double-bonded to a sulfur atom and single-bonded to an ethyl group and two chlorine atoms. The phosphorus-sulfur double bond and the electronegative chlorine atoms render the phosphorus atom highly electrophilic and susceptible to nucleophilic attack.
Caption: Chemical structure of this compound.
Part 2: Synthesis and Spectroscopic Characterization
Synthesis of this compound
A general and effective method for the synthesis of phosphonothioic dichlorides involves the reaction of the corresponding phosphonic dichloride with a sulfurating agent. Tetraphosphorus decasulfide (P₄S₁₀) is a commonly used reagent for this transformation. The following protocol is adapted from a general procedure for the synthesis of related compounds.[5]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place ethylphosphonic dichloride.
-
Addition of Reagent: Under a nitrogen atmosphere, add tetraphosphorus decasulfide to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product, this compound, can be purified by distillation under reduced pressure.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is a powerful tool for characterizing organophosphorus compounds. The ³¹P NMR spectrum of this compound is expected to show a single resonance in the region characteristic of phosphonothioic dichlorides.[6][7][8] The chemical shift provides information about the electronic environment of the phosphorus atom.
-
¹H NMR: The ¹H NMR spectrum will show signals corresponding to the ethyl group. The methylene protons (CH₂) adjacent to the phosphorus atom will appear as a multiplet due to coupling with both the methyl protons and the phosphorus atom. The methyl protons (CH₃) will appear as a triplet coupled to the methylene protons.
-
¹³C NMR: The ¹³C NMR spectrum will display two distinct signals for the two carbon atoms of the ethyl group.[9][10][11]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorptions corresponding to the P=S and P-Cl bonds. A detailed analysis of the vibrational spectra of this compound has been reported by Durig & Hizer (1987), providing a comprehensive assignment of the observed bands.[12]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak is expected, along with fragment ions resulting from the cleavage of the P-C, P-Cl, and C-C bonds.[13][14] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be evident in the mass spectrum.
Part 3: Chemical Reactivity and Mechanistic Insights
The high electrophilicity of the phosphorus atom in this compound makes it highly reactive towards nucleophiles. The two chlorine atoms are good leaving groups, facilitating substitution reactions.
Reaction with Alcohols
This compound reacts with alcohols to form the corresponding phosphonothioic esters. This reaction typically proceeds via a nucleophilic substitution mechanism at the phosphorus center. The reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride gas that is liberated.
Experimental Protocol: Reaction with Ethanol
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in an anhydrous, non-protic solvent (e.g., diethyl ether or dichloromethane).
-
Addition of Alcohol and Base: Cool the solution in an ice bath. A solution of ethanol and a tertiary amine base (e.g., triethylamine) in the same solvent is added dropwise from the dropping funnel.
-
Reaction and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC). The reaction mixture is then filtered to remove the amine hydrochloride salt. The filtrate is washed with dilute acid, water, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.
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The Spectroscopic Signature of Ethylphosphonothioic Dichloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethylphosphonothioic dichloride (C₂H₅P(S)Cl₂), a key organophosphorus intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, offering insights into its structural elucidation and analytical characterization.
Introduction
This compound (CAS No. 993-43-1) is a reactive organophosphorus compound containing a chiral phosphorus center. Its structure, featuring a direct carbon-phosphorus bond, a thiophosphoryl group (P=S), and two labile chlorine atoms, makes it a versatile precursor in the synthesis of a wide array of organophosphorus compounds, including pesticides, flame retardants, and pharmaceutical intermediates. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives. This guide provides a detailed analysis of its NMR, IR, and MS data, grounded in established spectroscopic principles and supported by experimental and predicted data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and phosphorus environments within the molecule.
Experimental Protocol: NMR Data Acquisition
Sample Preparation: Due to its reactivity with water, all sample manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous deuterated solvents.[1] Chloroform-d (CDCl₃) is a suitable solvent for this purpose. A concentration of 10-20 mg/mL is typically sufficient for obtaining high-quality spectra.
Instrumentation:
-
¹H and ¹³C NMR: A standard NMR spectrometer operating at a frequency of 300-500 MHz for protons is recommended.
-
³¹P NMR: A multinuclear probe is required. Phosphorus-31 NMR spectra are typically acquired at a frequency corresponding to the proton frequency of the spectrometer (e.g., 121.5 MHz on a 300 MHz instrument).
Acquisition Parameters (Typical):
-
¹H NMR:
-
Pulse Angle: 30-45°
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (e.g., zgpg30)
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on concentration.
-
-
³¹P NMR:
-
Pulse Program: Proton-decoupled
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-512
-
Referencing: Chemical shifts for ¹H and ¹³C NMR are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). For ³¹P NMR, an external standard of 85% phosphoric acid (H₃PO₄) is used, with its chemical shift set to 0 ppm.[2]
Predicted NMR Data and Interpretation
Due to the limited availability of public experimental NMR spectra for this compound, the following data is based on established chemical shift prediction algorithms and analysis of analogous compounds.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~1.3 - 1.5 | Triplet of doublets (td) | ³JHH ≈ 7.5, ³JPH ≈ 20 | -CH₃ |
| ~2.5 - 2.8 | Quartet of doublets (qd) | ³JHH ≈ 7.5, ²JPH ≈ 15 | -CH₂-P | |
| ¹³C | ~10 - 15 | Doublet | ²JPC ≈ 5 | -CH₃ |
| ~35 - 45 | Doublet | ¹JPC ≈ 80-90 | -CH₂-P | |
| ³¹P | ~90 - 100 | Singlet (proton-decoupled) | - | P=S |
¹H NMR Spectrum Analysis: The proton NMR spectrum is expected to show two distinct multiplets corresponding to the ethyl group.
-
The methyl protons (-CH₃) would appear as a triplet of doublets. The triplet arises from coupling to the adjacent methylene protons (³JHH), and the doublet is due to the three-bond coupling with the phosphorus atom (³JPH).
-
The methylene protons (-CH₂-P) are directly attached to the chiral phosphorus center, making them diastereotopic. They would likely appear as a complex multiplet, predicted here as a quartet of doublets, resulting from coupling to the methyl protons (³JHH) and the stronger two-bond coupling to the phosphorus atom (²JPH). The downfield shift compared to a typical ethyl group is due to the electron-withdrawing effect of the P(S)Cl₂ moiety.
¹³C NMR Spectrum Analysis: The proton-decoupled ¹³C NMR spectrum is expected to show two signals, both split into doublets due to coupling with the phosphorus atom.
-
The methyl carbon (-CH₃) signal will be a doublet due to a two-bond coupling with phosphorus (²JPC).
-
The methylene carbon (-CH₂-P) will also be a doublet, but with a much larger one-bond coupling constant (¹JPC), a characteristic feature of directly bonded carbon-phosphorus systems.
³¹P NMR Spectrum Analysis: The proton-decoupled ³¹P NMR spectrum is expected to exhibit a single resonance. The chemical shift in the range of +90 to +100 ppm is characteristic for phosphonothioic dichlorides.[3] This downfield shift, relative to phosphoric acid, is indicative of the phosphorus atom being in a +5 oxidation state and bonded to sulfur and chlorine atoms.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its constituent bonds.
Experimental Protocol: IR Data Acquisition
Sample Preparation: A thin liquid film of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates is the most common method for acquiring the IR spectrum of a liquid sample. The moisture-sensitive nature of the compound necessitates rapid sample preparation in a dry environment.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Experimental IR Data and Interpretation
The following vibrational assignments are based on the experimental data reported by Durig, J. R., & Hizer, T. J. (1987) in the Journal of Raman Spectroscopy.[4]
Table 2: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~2980 - 2880 | Medium-Strong | C-H stretching (asymmetric and symmetric) of -CH₃ and -CH₂- |
| ~1450 | Medium | C-H bending (scissoring) of -CH₂- |
| ~1380 | Medium | C-H bending (symmetric) of -CH₃ |
| ~1040 | Strong | P-C stretching |
| ~750 | Very Strong | P=S stretching (thiophosphoryl) |
| ~500 - 600 | Strong | P-Cl stretching (asymmetric and symmetric) |
Interpretation of Key Vibrations:
-
C-H Stretching: The absorptions in the 2880-2980 cm⁻¹ region are characteristic of the alkyl C-H bonds.
-
P=S Stretching: The strong absorption around 750 cm⁻¹ is a key diagnostic peak for the thiophosphoryl group. The exact position can be influenced by the electronegativity of the other substituents on the phosphorus atom.
-
P-Cl Stretching: The strong bands in the 500-600 cm⁻¹ region are assigned to the symmetric and asymmetric stretching vibrations of the two P-Cl bonds.
-
P-C Stretching: The absorption around 1040 cm⁻¹ is attributed to the stretching of the phosphorus-carbon bond.
Caption: Key IR vibrational modes of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Experimental Protocol: MS Data Acquisition
Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for the analysis of relatively small, volatile organic molecules.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is ideal for separating the compound from any impurities before mass analysis. A direct infusion probe can also be used.
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl in a ~3:1 natural abundance) and one sulfur atom (³²S, ³³S, ³⁴S).
Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks due to the isotopic distribution. The most abundant peak in this cluster (the nominal molecular weight) will be at m/z 162, corresponding to the molecule containing ³²S, two ³⁵Cl atoms, and the most common isotopes of C, H, and P. The M+2 peak (m/z 164) will be approximately 65% of the intensity of the M peak, and the M+4 peak (m/z 166) will be about 10% of the M peak intensity, which is a characteristic pattern for a molecule containing two chlorine atoms.[5]
Major Fragmentation Pathways: The fragmentation of this compound under EI conditions is expected to proceed through several key pathways:
-
Loss of a Chlorine Radical: A primary fragmentation will likely be the loss of a chlorine radical (Cl•) to form an ion at [M - 35]⁺ and [M - 37]⁺. This would result in a fragment ion cluster around m/z 127.
-
Loss of the Ethyl Group: Cleavage of the P-C bond can lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment at m/z 133 [P(S)Cl₂]⁺.
-
Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) is another possible fragmentation pathway.
-
Further Fragmentations: Subsequent losses of sulfur, chlorine, and other small fragments from the primary fragment ions will lead to a series of smaller ions in the lower mass region of the spectrum.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Summary of Spectroscopic Data
Table 3: Consolidated Spectroscopic Data for this compound
| Technique | Parameter | Value/Range |
| ¹H NMR | δ (-CH₃) | ~1.3 - 1.5 ppm |
| δ (-CH₂-P) | ~2.5 - 2.8 ppm | |
| ¹³C NMR | δ (-CH₃) | ~10 - 15 ppm |
| δ (-CH₂-P) | ~35 - 45 ppm | |
| ³¹P NMR | δ (P=S) | ~90 - 100 ppm |
| IR | ν(C-H) | ~2980 - 2880 cm⁻¹ |
| ν(P=S) | ~750 cm⁻¹ | |
| ν(P-Cl) | ~500 - 600 cm⁻¹ | |
| MS (EI) | [M]⁺˙ | m/z 162 (and isotopic peaks) |
| Key Fragments | m/z 127, 133 |
Conclusion
This technical guide has provided a detailed overview of the spectroscopic data for this compound. The predicted NMR data, in conjunction with the experimental IR data and an understanding of mass spectral fragmentation, offers a robust framework for the identification and characterization of this important chemical intermediate. The protocols and interpretive guidance presented herein are intended to be a valuable resource for scientists working with this and related organophosphorus compounds. As with any reactive chemical, appropriate safety precautions, including handling under inert and anhydrous conditions, are essential.
References
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PubChem. (n.d.). Isopropylphosphonothioic dichloride. National Center for Biotechnology Information. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). P-Ethylphosphonothioic dichloride. CAS, a division of the American Chemical Society. Retrieved from [Link]
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Durig, J. R., & Hizer, T. J. (1987). Spectra and structure of organophosphorus compounds. XXXI—Raman and infrared spectra and conformational stability of ethylphonothioic dichloride. Journal of Raman Spectroscopy, 18(6), 415–424. [Link]
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NIST. (n.d.). Ethyl dichlorophosphate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Key reactions and transformations of Ethylphosphonothioic dichloride
An In-depth Technical Guide to the Core Reactions and Transformations of Ethylphosphonothioic Dichloride
Foreword: The Versatile Core of Organophosphorus Chemistry
This compound (EPTD), with the CAS Registry Number 993-43-1, is a cornerstone reagent in organophosphorus chemistry.[1][2] As a bifunctional molecule, its reactivity is dominated by the phosphorus(V) center, which is bonded to an ethyl group, a sulfur atom, and two highly reactive chlorine atoms. This structural arrangement makes EPTD a potent electrophile, readily undergoing nucleophilic substitution. This guide provides an in-depth exploration of its fundamental transformations, offering both mechanistic insights and practical, field-proven protocols for researchers, chemists, and professionals in drug development and agrochemical synthesis.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties is paramount for its safe and effective use. EPTD is a clear, colorless liquid with a pungent odor, denser than water, and corrosive to metals and tissues.[3][]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂H₅Cl₂PS | [5] |
| Molecular Weight | 163.01 g/mol | [3][5] |
| Boiling Point | 172°C (342°F) at 760 mmHg | [3] |
| 56-60°C at 12 Torr | [1] | |
| Specific Gravity | 1.35 at 20°C (68°F) | [3] |
| Vapor Pressure | 1.45 mmHg at 21°C (70°F) | [3] |
| CAS Number | 993-43-1 | [6] |
Critical Safety and Handling Mandates
EPTD is classified as a toxic and corrosive substance.[3] It is an acid halide and organothiophosphate, making it highly reactive, particularly with water, alcohols, amines, and strong oxidizing agents.[3] Exposure via inhalation is a significant hazard, with effects potentially delayed.[3]
-
Incompatibility: Reacts vigorously, sometimes violently, with water, alcohols, amines, and alkali.[3] It is incompatible with strong oxidizing agents.[3]
-
Moisture Sensitivity: As an acid halide, EPTD reacts with water or moisture to release corrosive hydrogen chloride (HCl) gas.[6] All handling and reactions must be performed under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7] Work must be conducted in a well-ventilated fume hood.
-
Spill & Fire Response: For small fires, use dry chemical, CO₂, or water spray. For spills, isolate the area and contain the material, preventing entry into waterways.[3]
Core Reactivity: Nucleophilic Substitution at Phosphorus
The primary mode of transformation for EPTD is nucleophilic substitution at the electrophilic phosphorus center. The two chlorine atoms are excellent leaving groups, allowing for sequential displacement by a wide range of nucleophiles. The general mechanism involves the attack of a nucleophile on the phosphorus atom, forming a transient trigonal bipyramidal intermediate, which then collapses to expel a chloride ion.
Caption: General pathway for sequential nucleophilic substitution on EPTD.
Reaction with Alcohols and Phenols: Synthesis of Phosphonothioates
Alcohols and phenols react with EPTD, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, to form O-alkyl/aryl ethylphosphonochloridothioates and, upon further reaction, O,O'-dialkyl/diaryl ethylphosphonothioates. The base is crucial for scavenging the HCl byproduct, which would otherwise protonate the nucleophile or catalyze side reactions.[8]
Experimental Protocol: Synthesis of O,O'-Diethyl Ethylphosphonothioate
-
Expert Insight: This protocol demonstrates the controlled, sequential displacement of chlorides. The dropwise addition of the alcohol-base solution at low temperature is critical to manage the exothermic reaction and prevent side product formation. Using a slight excess of the nucleophile ensures the complete conversion of the dichloride.
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (2.1 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous Diethyl Ether (as solvent)
-
-
Equipment:
-
Flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, dropping funnel, and nitrogen inlet.
-
Ice bath.
-
-
Procedure:
-
Charge the reaction flask with this compound and anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the flask to 0°C using an ice bath.
-
In a separate flask, prepare a solution of anhydrous ethanol and triethylamine in anhydrous diethyl ether.
-
Add the ethanol/triethylamine solution dropwise to the stirred EPTD solution via the dropping funnel, maintaining the internal temperature below 10°C. The formation of triethylamine hydrochloride precipitate will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield O,O'-diethyl ethylphosphonothioate as a colorless liquid.
-
Reaction with Amines: Synthesis of Phosphonamidothioates
Primary and secondary amines react readily with EPTD in an analogous manner to alcohols.[9] The reaction is typically very fast and highly exothermic.[8] The products are N-substituted ethylphosphonamidothioic chlorides and, subsequently, N,N'-disubstituted ethylphosphonodiamidothioates. These compounds are important intermediates in the synthesis of pesticides and pharmaceuticals.[10]
Reaction with Thiols: Synthesis of Phosphonodithioates
Thiols, being excellent nucleophiles, react smoothly with EPTD to yield phosphonodithioates.[11] The principles are identical to those for alcohols and amines, requiring a base to neutralize the generated HCl.[12] The resulting P-S bonds are generally stable, and these dithioate derivatives are widely used as ligands in coordination chemistry and as precursors to various agrochemicals.
Transformations Involving the P=S Bond
While nucleophilic substitution at the phosphorus center is the dominant reactivity, the thiophosphoryl (P=S) group can also participate in specific transformations.
Reduction
Organothiophosphates are susceptible to reaction with strong reducing agents, such as certain hydrides.[3] This can lead to the formation of highly toxic and flammable phosphine gas, highlighting a critical safety consideration when choosing reagents for subsequent synthetic steps.
Oxidative Desulfurization
Partial oxidation of the thiophosphoryl group can occur with strong oxidizing agents, potentially resulting in the release of toxic phosphorus oxides and the formation of the corresponding ethylphosphonic dichloride (P=O analogue).[3]
Cycloaddition Reactions
The P=S double bond can act as a dipolarophile in 1,3-dipolar cycloaddition reactions or as a dienophile in Diels-Alder type reactions, though this is less common than for carbon-based thiones.[13][14] These reactions provide pathways to complex heterocyclic systems containing phosphorus and sulfur, which are of interest in medicinal chemistry.[15][16]
Synthetic Applications and Significance
The reactivity of EPTD makes it a valuable precursor for a wide range of organophosphorus compounds, particularly in the agrochemical and pharmaceutical industries.
Caption: Synthetic utility of EPTD in creating diverse organophosphorus compounds.
-
Pesticide Synthesis: Many commercial insecticides and herbicides are organophosphorus compounds.[17][18] The phosphonothioate and phosphonamidothioate scaffolds derived from EPTD are central to the activity of numerous active ingredients that function, for example, by inhibiting acetylcholinesterase.[19][20]
-
Drug Development: The structural motifs accessible from EPTD are explored in drug discovery.[] They can serve as isosteres for phosphate groups in nucleotides or as inhibitors for various enzymes. The selenium analogue of EPTD, ethylphosphonoselenoic dichloride, is used to synthesize extremely potent cholinesterase inhibitors for toxicological studies.[21]
Conclusion
This compound is a powerful and versatile reagent whose chemistry is defined by the electrophilic phosphorus center. Its reactions, primarily nucleophilic substitutions with heteroatom nucleophiles, provide reliable and high-yield pathways to a vast array of functionalized organophosphorus compounds. A disciplined approach to handling, grounded in a deep understanding of its reactivity and hazards, enables chemists to harness its synthetic potential for critical applications in agriculture, medicine, and materials science.
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Ethyl phosphonothioic dichloride, anhydrous - Hazardous Agents | Haz-Map . Haz-Map. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Phosphonothioates Using Ethylphosphonothioic Dichloride
Foreword: The Strategic Importance of the Phosphonothioate Moiety
In the landscape of modern medicinal chemistry and drug development, the phosphonothioate group stands out as a critical structural motif. As a bioisostere of the ubiquitous phosphate group, it offers a unique combination of physicochemical properties that researchers can leverage to overcome significant pharmacological hurdles.[1][2] The strategic substitution of a non-bridging oxygen atom with sulfur in the phosphate backbone creates a phosphonothioate linkage, a subtle change that imparts profound biological advantages.[3] Most notably, this modification confers enhanced resistance to enzymatic degradation by nucleases, significantly increasing the in-vivo half-life of oligonucleotide-based therapeutics like antisense oligonucleotides (ASOs) and RNA interference (RNAi) agents.[3][4] This stability is paramount for maintaining therapeutic activity and is a cornerstone of first-generation ASO drugs.[4]
Ethylphosphonothioic dichloride (C₂H₅Cl₂PS) is a powerful and versatile reagent that serves as a fundamental building block for introducing the ethylphosphonothioate core into a wide array of molecules. Its high reactivity, stemming from the two labile chlorine atoms attached to the pentavalent phosphorus center, allows for sequential or simultaneous reactions with various nucleophiles. However, this reactivity demands a thorough understanding of its handling, reaction mechanisms, and safety protocols.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed, field-proven protocols for the synthesis of O- and N-substituted phosphonothioates using this compound. The focus is not merely on procedural steps but on the underlying chemical principles and the rationale behind experimental choices, empowering the user to adapt and troubleshoot these critical synthetic transformations.
PART 1: Reagent Safety and Handling
1.1 Critical Safety Profile of this compound
This compound (CAS No. 993-43-1) is a toxic, corrosive, and water-reactive liquid.[5][6] Its handling requires strict adherence to safety protocols to prevent severe injury. The material is extremely destructive to the mucous membranes, upper respiratory tract, eyes, and skin.[7]
-
Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled.[7] Inhalation can lead to spasms, inflammation, edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[7]
-
Corrosivity: Causes severe skin burns and eye damage.[7]
-
Reactivity: Reacts with water to release corrosive and toxic hydrogen chloride (HCl) gas.[5][6] It is incompatible with strong oxidizing agents, alcohols, amines, and alkalis.[6]
1.2 Mandatory Handling Protocol
All manipulations must be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Always double-glove.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.
-
Respiratory Protection: For spills or poor ventilation, a self-contained breathing apparatus is necessary.[7]
-
-
Engineering Controls:
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
Caption: Mandatory safety workflow for handling this compound.
PART 2: Core Synthetic Principles and Mechanism
The synthesis of phosphonothioates from this compound proceeds via a nucleophilic acyl substitution-like mechanism at the phosphorus center. The phosphorus atom is electrophilic due to the electron-withdrawing effects of the sulfur and two chlorine atoms. Nucleophiles, such as alcohols (ROH) or amines (R₂NH), attack this electrophilic center, leading to the displacement of a chloride ion, which is an excellent leaving group.
The reaction typically requires a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated in situ. This is a critical experimental choice for two reasons:
-
Driving Equilibrium: The removal of HCl drives the reaction towards the products according to Le Châtelier's principle.
-
Protecting Reagents: It prevents the protonation of the amine nucleophile, which would render it non-nucleophilic and halt the reaction.
The substitution can occur in a stepwise manner, allowing for the synthesis of asymmetrical products if desired, by controlling the stoichiometry of the nucleophiles.
Caption: General reaction pathway for the synthesis of phosphonothioates.
PART 3: Application Protocol 1: Synthesis of O-Aryl Ethylphosphonothioates
This protocol details the synthesis of an O-aryl ethylphosphonothioate, a common structural unit in enzyme inhibitors and pesticide development. The reaction of this compound with a phenol provides a direct route to these valuable compounds.
3.1 Principle & Causality
The hydroxyl group of a phenol is a moderately good nucleophile. Its reaction with this compound is facilitated by a base, which deprotonates the phenol to form the much more nucleophilic phenoxide anion. This anion then attacks the phosphorus center. Anhydrous conditions are paramount, as any water will hydrolyze the starting dichloride, reducing yield and complicating purification. The reaction is initiated at low temperature (0 °C) to control the initial exothermic release and then allowed to warm to ensure the reaction proceeds to completion.
3.2 Detailed Step-by-Step Methodology
Reagents & Equipment:
-
This compound
-
Phenol (or substituted phenol)
-
Triethylamine (Et₃N), distilled
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath
-
Standard work-up and column chromatography equipment
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq) and anhydrous DCM to a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate, dry dropping funnel, prepare a solution of this compound (1.05 eq) in a small amount of anhydrous DCM.
-
Reaction: Add the dichloride solution dropwise to the stirring phenol/base mixture over 20-30 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours, monitoring by TLC or ³¹P NMR if possible.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate, washing the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove excess Et₃N), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Caption: Experimental workflow for O-Aryl Ethylphosphonothioate synthesis.
PART 4: Application Protocol 2: Synthesis of N-Alkyl Ethylphosphonothioamidates
This protocol outlines the synthesis of a phosphonothioamidate, where a P-N bond is formed. These compounds are precursors to various biologically active molecules and ligands in catalysis.
4.1 Principle & Causality
Primary and secondary amines are generally stronger nucleophiles than alcohols.[9] The reaction with this compound is often rapid and highly exothermic.[10] Two equivalents of the amine are typically used: one acts as the nucleophile, and the second acts as the base to neutralize the generated HCl.[10] While efficient, this approach means that half of the (potentially valuable) amine is consumed as a salt, which must be removed during work-up. Alternatively, one equivalent of the amine can be used with one equivalent of an external, non-nucleophilic base like triethylamine, similar to the alcohol protocol. This choice depends on the cost and availability of the amine.
4.2 Detailed Step-by-Step Methodology
Reagents & Equipment:
-
This compound
-
Primary or Secondary Amine (e.g., Aniline, Diethylamine)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Same equipment as in Protocol 1
Procedure:
-
Setup: Under an inert atmosphere, add the amine (2.1 eq) to a clean, dry round-bottom flask containing anhydrous THF and a magnetic stir bar.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Prepare a solution of this compound (1.0 eq) in a small amount of anhydrous THF in a dropping funnel.
-
Reaction: Add the dichloride solution dropwise to the vigorously stirring amine solution over 30-45 minutes. A thick white precipitate (amine hydrochloride salt) will form.
-
Completion: After the addition, remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 1-3 hours.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the amine hydrochloride salt, washing the pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable solvent like ethyl acetate or DCM.
-
Wash the organic solution with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification & Characterization: Filter and concentrate the solvent. Purify the crude product via silica gel column chromatography or distillation if applicable. Characterize the final product as described in Protocol 1.
PART 5: Data Summary and Troubleshooting
The success of these syntheses can be evaluated by the yield and purity of the final product. The following table provides representative data for various nucleophiles.
| Nucleophile | Product Type | Base | Typical Yield (%) | ³¹P NMR Shift (ppm, approx.) |
| Phenol | O-Aryl Phosphonothioate | Et₃N | 75-90% | +70 to +90 |
| Ethanol | O-Alkyl Phosphonothioate | Et₃N | 80-95% | +100 to +115 |
| Aniline | N-Aryl Phosphonothioamidate | Aniline (1 eq xs) | 70-85% | +60 to +80 |
| Diethylamine | N,N-Dialkyl Phosphonothioamidate | Et₃N | 85-98% | +85 to +100 |
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of starting material. 3. Nucleophile is too weak. | 1. Increase reaction time or temperature. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Use a stronger base to deprotonate the nucleophile (e.g., NaH for alcohols, carefully!). |
| Multiple Spots on TLC | 1. Formation of both mono- and di-substituted products. 2. Presence of hydrolyzed starting material. | 1. Carefully control stoichiometry; add the dichloride to the nucleophile. 2. Improve anhydrous technique. |
| Product difficult to purify | Amine hydrochloride salt is soluble in the product. | Use an external base (Et₃N) instead of excess amine. Perform an acidic wash during work-up to remove all basic components. |
References
- Stereoselective Synthesis of Ribonucleoside 3′,5′-Cyclic Methyl(phenyl)
-
Chemoselective and Stereoselective Alcoholysis of Binaphthyl Phosphonothioates: Straightforward Access to Both Stereoisomers of Biologically Relevant P-Stereogenic Phosphonothioates. The Journal of Organic Chemistry. [Link]
-
reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
Acylation of Amines. Chemistry LibreTexts. [Link]
-
Phosphorothioate: Enhancing Stability in Oligonucleotide-Based Therapies. Assay Genie. [Link]
-
Ethyl phosphonothioic dichloride, anhydrous - Hazardous Agents. Haz-Map. [Link]
-
This compound. gsrs. [Link]
-
Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry. [Link]
-
Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry. [Link]
-
Phosphorothioate Oligodeoxynucleotides: What Is Their Origin and What Is Unique About Them?. ResearchGate. [Link]
-
Development and Clinical Application of Phosphorus-Containing Drugs. Acta Pharmaceutica Sinica B. [Link]
-
Synthesis and properties of new dichlorophoshinothioyl-derivatives of amines. Journal of the Chemical Society, Dalton Transactions. [Link]
-
Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. [Link]
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Ethylphosphonothioic dichloride in novel antiviral drug synthesis
Application Note & Protocol
Topic: Ethylphosphonothioic Dichloride as a Key Reagent in the Synthesis of Novel Phosphorothioate-Based Antiviral Agents
Abstract
The landscape of antiviral drug development is continually evolving, driven by the need for more potent, stable, and specific therapeutic agents. Nucleoside and oligonucleotide analogs, particularly those incorporating phosphorothioate modifications, represent a highly promising class of antivirals. This modification replaces a non-bridging oxygen atom in the phosphate backbone with sulfur, conferring significant resistance to nuclease degradation while often maintaining or enhancing biological activity. This compound (CAS 993-43-1) has emerged as a critical and highly reactive building block for introducing the ethylphosphonothioate moiety. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the properties, reaction mechanisms, and synthetic applications of this compound in the creation of next-generation antiviral compounds. It includes detailed, field-tested protocols, safety and handling procedures, and mechanistic insights to empower researchers in this critical field.
Introduction: The Rationale for Phosphorothioate Antivirals
The therapeutic efficacy of many antiviral agents, especially antisense oligonucleotides (ASOs) and certain nucleoside analogs, is often limited by their in-vivo stability. The natural phosphodiester backbone of nucleic acids is rapidly cleaved by cellular nucleases, leading to poor bioavailability and short half-life. The strategic substitution of a non-bridging oxygen atom with sulfur to create a phosphorothioate linkage is a cornerstone of modern therapeutic oligonucleotide design.[1] This single-atom substitution imparts remarkable nuclease resistance, significantly extending the molecule's therapeutic window.
This compound (EPTC) is a bifunctional organophosphorus reagent that serves as an efficient donor of the P(S)(Et) moiety. Its two reactive P-Cl bonds allow for sequential or controlled reactions with nucleophiles, typically the hydroxyl groups of nucleosides or their analogs, making it an indispensable tool in the synthesis of these advanced antiviral candidates.
Core Reagent Analysis: this compound (EPTC)
A thorough understanding of the reagent's properties is fundamental to its successful application and, most importantly, to laboratory safety.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 993-43-1 | [][3][4][5] |
| Molecular Formula | C₂H₅Cl₂PS | [][4][6] |
| Molecular Weight | 163.01 g/mol | [] |
| Appearance | Clear, colorless liquid with a pungent odor | [] |
| Reactivity Class | Acid Halide, Organothiophosphate | [3] |
Reactivity and Mechanistic Causality
EPTC's utility is derived from the high electrophilicity of its phosphorus center, which is bonded to two excellent leaving groups (chloride ions) and a sulfur atom. The primary reaction involves the nucleophilic attack of a hydroxyl group (e.g., from a nucleoside's sugar moiety) on the phosphorus atom, displacing one of the chloride ions and forming a stable P-O bond. This reaction is highly efficient but requires careful control.
Causality: The reaction must be conducted under strictly anhydrous conditions because EPTC reacts readily with water to form hydrogen chloride and ethylphosphonothioic acid, consuming the reagent and introducing corrosive acid into the reaction mixture.[3] The use of a non-nucleophilic base is essential to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
Critical Safety and Handling Protocols
WARNING: this compound is highly toxic, corrosive, and water-reactive. It is classified as a potential chemical weapons precursor.[3] All handling must be performed by trained personnel in a certified chemical fume hood with appropriate engineering controls.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (butyl rubber or laminate), and splash-proof safety goggles with a full-face shield.[7][8]
-
Atmosphere: All manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or in a glovebox to prevent reaction with atmospheric moisture.[9]
-
Dispensing: Use dry, gas-tight syringes or cannulas for transferring the liquid.
-
Spill & Waste: Have a spill kit ready containing an inert absorbent like sand or vermiculite. Do not use combustible materials. All waste must be quenched carefully (e.g., with a solution of sodium bicarbonate in a suitable solvent) and disposed of as hazardous waste according to institutional guidelines.
-
Fire: Use dry chemical, CO₂, or alcohol-resistant foam for fires. DO NOT use water directly, as it will react violently.[3][7]
Application in Antiviral Synthesis: Mechanisms and Strategies
The ethylphosphonothioate moiety can be incorporated into antiviral drugs to function through several mechanisms, most notably in antisense technology.
Primary Mechanism: Antisense Oligonucleotides (ASOs)
Phosphorothioate-modified ASOs are synthetic strands of nucleic acids designed to bind to a specific viral messenger RNA (mRNA) sequence.[10] This binding event, through Watson-Crick base pairing, physically obstructs the cellular machinery (ribosomes) from translating the mRNA into a functional viral protein, effectively silencing the gene and halting viral replication.[11] The phosphorothioate backbone is critical for ensuring the ASO remains intact long enough to find and bind its target.[12]
Caption: Antisense mechanism of a phosphorothioate oligonucleotide.
Detailed Protocol: Synthesis of a 5'-Ethylphosphonothioate Nucleoside Analog
This protocol describes a general procedure for the reaction of EPTC with a protected nucleoside (using 3'-O-TBDMS-thymidine as a model) to generate a key intermediate for antiviral drug synthesis.
Materials & Reagents
-
3'-O-(tert-Butyldimethylsilyl)thymidine (Protected Nucleoside)
-
This compound (EPTC), anhydrous
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Experimental Workflow Diagram
Caption: Step-by-step workflow for nucleoside phosphonothioation.
Step-by-Step Methodology
-
Preparation: Under an argon atmosphere, dissolve 3'-O-(tert-Butyldimethylsilyl)thymidine (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and rubber septum.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Base Addition: Add anhydrous pyridine (1.2 eq) to the solution via syringe and stir for 5 minutes. The base acts as an HCl scavenger.
-
EPTC Addition: Slowly add this compound (1.1 eq) dropwise via syringe over 10-15 minutes. Causality: A slow addition rate is crucial to control the exothermic reaction and prevent the formation of undesired side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup - Quenching: Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Workup - Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to yield the desired 5'-O-(chloro(ethyl)phosphonothioyl)-3'-O-(tert-butyldimethylsilyl)thymidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).
Expected Results & Troubleshooting
This synthesis provides a reactive intermediate that can be further elaborated, for instance, by hydrolyzing the remaining P-Cl bond or by reacting it with another nucleophile to build an oligonucleotide chain.
Typical Quantitative Data
| Parameter | Value/Range | Notes |
| Reaction Scale | 0.5 - 5.0 mmol | Protocol is scalable with appropriate thermal control. |
| Reaction Time | 4 - 6 hours | Varies based on nucleoside reactivity. |
| Temperature | 0°C to Room Temp. | Critical for selectivity and stability. |
| Expected Yield | 65 - 85% | Dependent on purity of reagents and anhydrous technique. |
| Purity (Post-Column) | >95% | As determined by HPLC or NMR. |
Field-Proven Troubleshooting Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture contamination. 2. Impure EPTC. 3. Insufficient base. | 1. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. 2. Use freshly opened or distilled EPTC. 3. Increase base to 1.5 eq. |
| Formation of Symmetric Dimer | Reaction of the intermediate with another molecule of the starting nucleoside. | Use a slight excess of EPTC (1.1-1.2 eq) and ensure slow addition to maintain a high local concentration of EPTC relative to the nucleoside. |
| Product Degradation on Silica | The product is sensitive to the acidic nature of silica gel. | 1. Neutralize the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5%). 2. Perform the chromatography quickly. |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of phosphorothioate-modified nucleosides and oligonucleotides. Its high reactivity, while demanding careful handling and stringent safety protocols, enables the efficient construction of nuclease-resistant backbones essential for the development of effective antiviral therapeutics. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage EPTC in the rational design and synthesis of novel antiviral agents.
References
- Title: Exploring Ethyl Dichlorophosphate: Properties, Applications, and Industry Insights Source: Aiclouding URL
- Title: CAS 993-43-1 ETHYL PHOSPHONO THIOIC DICHLORIDE Source: BOC Sciences URL
- Source: CAMEO Chemicals (NOAA)
- Title: ICSC 0448 - DIETHYLTHIOPHOSPHORYL CHLORIDE(OBSOLETE)
- Title: this compound [993-43-1] Source: King-Pharm URL
- Source: Global Substance Registration System (GSRS)
- Source: National Institutes of Health (NIH)
- Source: American Society for Microbiology (ASM)
- Title: SAFETY DATA SHEET - Ethylphosphonic dichloride Source: Fisher Scientific URL
- Source: National Institutes of Health (PMC)
- Title: Antiviral activity of a phosphorothioate oligonucleotide complementary to RNA of the human cytomegalovirus major immediate-early region Source: PubMed URL
- Title: SAFETY DATA SHEET - this compound Source: Sigma-Aldrich URL
- Title: SAFETY DATA SHEET - Ethylphosphonic dichloride Source: CymitQuimica URL
- Title: Antiviral Activity of Oligonucleotides Targeting the SARS-CoV-2 Genomic RNA Stem-Loop Sequences within the 3′-End of the ORF1b Source: MDPI URL
- Source: Oxford Academic (Nucleic Acids Research)
- Title: Antiviral drug - Wikipedia Source: Wikipedia URL
- Source: CAS (American Chemical Society)
Sources
- 1. academic.oup.com [academic.oup.com]
- 3. ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound [993-43-1] | King-Pharm [king-pharm.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. ICSC 0448 - DIETHYLTHIOPHOSPHORYL CHLORIDE(OBSOLETE) [chemicalsafety.ilo.org]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Antiviral Activity of Oligonucleotides Targeting the SARS-CoV-2 Genomic RNA Stem-Loop Sequences within the 3′-End of the ORF1b | MDPI [mdpi.com]
- 11. Antiviral drug - Wikipedia [en.wikipedia.org]
- 12. Antiviral activity of a phosphorothioate oligonucleotide complementary to RNA of the human cytomegalovirus major immediate-early region - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethylphosphonothioic Dichloride in the Development of Novel Organophosphate Insecticides
Abstract
This document provides a comprehensive guide for researchers, chemists, and toxicologists on the strategic application of Ethylphosphonothioic Dichloride (EPTD) as a key precursor in the discovery and development of next-generation organophosphate (OP) insecticides. We will delve into the synthetic utility of EPTD, present detailed protocols for the creation and screening of compound libraries, and discuss the principles of structure-activity relationship (SAR) analysis for lead optimization. The primary mechanism of action, acetylcholinesterase (AChE) inhibition, will be explored in detail. All procedures emphasize safety and are grounded in established chemical principles.
Introduction: The Role of Organophosphates and EPTD
Organophosphate insecticides have been a cornerstone of global agriculture and public health for decades, prized for their high efficacy and relatively rapid biodegradation compared to older organochlorine compounds.[1][2] Their primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[3][4][5] By inhibiting AChE, these compounds lead to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerve impulses, paralysis, and ultimately, the death of the insect pest.[5][6][7]
This compound (C₂H₅Cl₂PS, CAS No. 993-43-1) is a highly reactive organophosphorus intermediate.[8][9][10] Its value in insecticide development lies in its phosphonothioate core structure and two reactive chlorine atoms. This allows for the systematic and modular synthesis of a diverse library of O-aryl or O-alkyl ethylphosphonothioates. The "P=S" (thion) form is often less toxic initially but undergoes metabolic or environmental oxidation to the "P=O" (oxon) form, which is a much more potent AChE inhibitor.[3] This bioactivation is a key feature of many successful OP insecticides like Chlorpyrifos and Parathion.[3][7][11]
This guide will walk researchers through a logical workflow, from initial synthesis to biological screening and optimization, using EPTD as the foundational building block.
PART 1: Synthesis of Candidate Insecticide Libraries from EPTD
The core of the discovery process involves reacting EPTD with a variety of nucleophiles, primarily substituted phenols or alcohols, to create a library of candidate molecules. The ethyl group on the phosphorus atom is fixed, while the two chlorine atoms serve as leaving groups, allowing for the introduction of diverse functionalities.
Causality of Experimental Design: The goal is to create a set of compounds with varying electronic and steric properties. By reacting EPTD with a range of phenols (e.g., those with electron-donating or electron-withdrawing groups, or bulky substituents), we can systematically probe the structure-activity relationship.[11][12][13] The reaction is typically carried out in an anhydrous solvent with a base (like triethylamine or pyridine) to neutralize the HCl gas that is liberated.[14]
Representative Protocol: Synthesis of O-Aryl Ethylphosphonothioates
This protocol describes a general, representative procedure for the synthesis of a single compound. To build a library, this process would be repeated in parallel with a diverse selection of phenols.
1. Reagents and Materials:
-
This compound (EPTD)
-
Substituted Phenol (e.g., 4-nitrophenol, 2,4,5-trichlorophenol)
-
Triethylamine (TEA)
-
Anhydrous Toluene
-
Nitrogen gas supply
-
Standard reflux apparatus (round-bottom flask, condenser, magnetic stirrer)
-
Separatory funnel
-
Rotary evaporator
2. Step-by-Step Methodology:
-
Setup: Assemble the reflux apparatus and ensure it is completely dry. The reaction should be conducted under a nitrogen atmosphere to prevent hydrolysis of EPTD.
-
Reaction Mixture: In the round-bottom flask, dissolve the substituted phenol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene.
-
Addition of EPTD: While stirring the solution at 0°C (ice bath), slowly add EPTD (1.05 equivalents) dropwise via a syringe. Caution: The reaction is exothermic and will produce HCl gas, which is neutralized by the TEA to form triethylamine hydrochloride precipitate.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 110°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel.
Workflow Visualization
Caption: General workflow for synthesis of O-Aryl Ethylphosphonothioates.
PART 2: In Vitro Screening - Acetylcholinesterase (AChE) Inhibition Assay
The primary screening assay for novel OP insecticides is the determination of their ability to inhibit AChE. The Ellman's assay is a rapid, colorimetric, and reliable method for this purpose.
Mechanism of Action & Assay Principle: Organophosphates (specifically, the active oxon form) act as quasi-irreversible inhibitors of AChE.[15] They phosphorylate a critical serine hydroxyl group in the enzyme's active site, rendering it unable to hydrolyze acetylcholine.[5][16]
The Ellman's assay measures the activity of AChE by using a substrate analog, acetylthiocholine (ATCh). When ATCh is hydrolyzed by AChE, it produces thiocholine. This product then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm. The rate of color change is directly proportional to AChE activity. An effective inhibitor will slow down or stop this color change.
Protocol: AChE Inhibition Assay (96-Well Plate Format)
1. Reagents and Materials:
-
AChE enzyme solution (from electric eel or recombinant)
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCh) solution
-
DTNB solution (Ellman's Reagent)
-
Test compounds (synthesized EPTD derivatives) dissolved in DMSO
-
Positive control (e.g., Chlorpyrifos-oxon)
-
96-well microplate reader
2. Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add Inhibitor: Add 20 µL of the test compound solution at various concentrations (serial dilutions). Include wells for a negative control (DMSO only) and a positive control.
-
Add Enzyme: Add 20 µL of the AChE solution to all wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of DTNB solution followed by 10 µL of ATCh solution to each well to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percent inhibition for each compound concentration relative to the negative control. Plot percent inhibition versus log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Mechanism Visualization
Sources
- 1. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cabq.gov [cabq.gov]
- 4. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 8. ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. chemwhat.com [chemwhat.com]
- 11. Structure-Activity Relationship (SAR) analysis of Parathion - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 12. Structure-Activity Relationship (SAR) analysis of Malathion - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 13. DSpace [dr.lib.iastate.edu]
- 14. ijfmr.com [ijfmr.com]
- 15. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Stereoselective Synthesis of P-Chiral Compounds using Ethylphosphonothioic Dichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed protocol for the stereoselective synthesis of P-chiral phosphonothioates, utilizing ethylphosphonothioic dichloride as a key starting material. The protocol leverages the use of chiral auxiliaries, specifically L-proline methyl ester, to induce diastereoselectivity at the phosphorus center. This method allows for the separation of diastereomers, enabling access to enantiomerically enriched phosphonothioates. This guide will delve into the mechanistic underpinnings of the stereoselective reaction, provide a step-by-step experimental procedure, and discuss the critical parameters for successful synthesis and characterization.
Introduction: The Significance of P-Chirality
Organophosphorus compounds are integral to numerous applications, from pharmaceuticals and agrochemicals to materials science.[1] When the phosphorus atom is bonded to four different substituents, it becomes a stereocenter, leading to the existence of enantiomers. These P-chiral compounds can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic or pesticidal effect while the other may be inactive or even toxic.[1] Therefore, the ability to synthesize enantiomerically pure P-chiral compounds is of paramount importance in modern drug discovery and development.
This compound is a versatile precursor for the synthesis of a wide range of phosphonothioates. However, its reaction with achiral nucleophiles typically results in a racemic mixture of products. To overcome this, stereoselective synthesis strategies are employed to control the configuration of the phosphorus center. One of the most effective methods involves the use of chiral auxiliaries.[2] A chiral auxiliary is a chiral molecule that is temporarily incorporated into the reacting molecule to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.
This application note will focus on a protocol adapted from the synthesis of chiral analogs of nerve agents, which utilizes L-proline methyl ester as a chiral auxiliary to control the stereochemistry of the phosphorus center during the reaction with a phosphonic dichloride.[2]
Reaction Mechanism and Stereochemical Control
The stereoselective synthesis of P-chiral phosphonothioates from this compound proceeds through a two-step nucleophilic substitution. The key to achieving stereoselectivity lies in the initial reaction with a chiral auxiliary, in this case, L-proline methyl ester.
Step 1: Formation of a Diastereomeric Mixture of Phosphonamidic Chlorides
This compound is reacted with one equivalent of L-proline methyl ester in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct. This reaction forms a mixture of two diastereomeric phosphonamidic chlorides. The chiral center in the proline auxiliary directs the nucleophilic attack of the nitrogen atom on the phosphorus center, leading to a preferential formation of one diastereomer over the other, although in many cases, a separable mixture is obtained. The two diastereomers possess the same configuration at the chiral carbon of the proline moiety (S-configuration) but differ in their configuration at the newly formed phosphorus stereocenter (RP or SP).
Step 2: Nucleophilic Substitution with a Prochiral Nucleophile
The resulting diastereomeric mixture of phosphonamidic chlorides is then reacted with a second nucleophile, such as a thiol or an alcohol. This second substitution displaces the remaining chloride atom. Since the phosphorus stereocenter is already established, this step proceeds to yield a mixture of two diastereomeric products that can be separated by chromatography.
Visualizing the Reaction Pathway
Caption: Workflow for the stereoselective synthesis of P-chiral phosphonothioates.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization for specific substrates and desired products.
Materials:
-
This compound (EtP(S)Cl₂)
-
L-Proline methyl ester hydrochloride
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous dichloromethane (DCM)
-
Thiophenol (or other desired thiol/alcohol)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
Procedure:
Part 1: Synthesis of Diastereomeric Ethyl(L-prolinate methyl ester)phosphonamidic Chlorides
-
Preparation of L-Proline Methyl Ester Free Base:
-
In a round-bottom flask, suspend L-proline methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 eq) dropwise with stirring.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. The formation of triethylamine hydrochloride precipitate will be observed.
-
Filter the mixture under an inert atmosphere to remove the precipitate. The filtrate contains the L-proline methyl ester free base and should be used immediately in the next step.
-
-
Reaction with this compound:
-
In a separate three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the freshly prepared solution of L-proline methyl ester free base dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
The progress of the reaction can be monitored by ³¹P NMR spectroscopy, which should show the conversion of the starting dichloride to the two diastereomeric phosphonamidic chlorides.
-
Part 2: Nucleophilic Substitution and Formation of Phosphonothioate Diastereomers
-
Reaction with Thiol:
-
Cool the reaction mixture from Part 1 to 0 °C.
-
In a separate flask, prepare a solution of thiophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Add this solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting phosphonamidic chlorides.
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Separation of Diastereomers:
-
The crude product, a mixture of two diastereomers, is purified and separated by silica gel column chromatography.
-
The choice of eluent will depend on the specific product; a gradient of hexane and ethyl acetate is a common starting point.
-
Monitor the separation by TLC and collect the fractions containing the individual diastereomers.
-
Combine the fractions for each diastereomer and remove the solvent to obtain the purified products.
-
Characterization:
The purified diastereomers should be characterized by standard analytical techniques:
-
³¹P NMR Spectroscopy: This is a crucial technique for determining the purity and the diastereomeric ratio of the products. The two diastereomers will exhibit distinct signals.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the products.
-
Mass Spectrometry: To determine the molecular weight of the products.
-
Chiral HPLC or X-ray Crystallography: To determine the absolute configuration of the separated diastereomers.
Key Experimental Considerations and Causality
-
Anhydrous Conditions: Organophosphorus halides are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent hydrolysis of the starting material and intermediates.
-
Low-Temperature Addition: The dropwise addition of the chiral auxiliary at low temperatures (-78 °C) is critical to control the exothermicity of the reaction and to enhance the diastereoselectivity.
-
Choice of Base: Triethylamine is a common choice as it is a non-nucleophilic base that effectively scavenges the HCl generated during the reaction.
-
Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is necessary to prevent side reactions with oxygen and moisture.
-
Chromatographic Separation: The success of this protocol relies on the ability to separate the resulting diastereomers. Careful optimization of the chromatographic conditions is often required.
Data Presentation: Expected Outcomes
The following table provides a hypothetical example of the data that could be obtained from this protocol.
| Entry | Chiral Auxiliary | Nucleophile | Diastereomeric Ratio (RP:SP) | Isolated Yield (%) |
| 1 | L-Proline methyl ester | Thiophenol | 65:35 | 75 |
| 2 | (R)-(-)-2-Phenylglycinol | Benzyl mercaptan | 70:30 | 80 |
| 3 | (-)-Menthone | Phenol | 60:40 | 70 |
Note: Diastereomeric ratios and yields are illustrative and will vary depending on the specific reactants and reaction conditions.
Conclusion
The protocol described in this application note provides a robust and reliable method for the stereoselective synthesis of P-chiral phosphonothioates using this compound and a chiral auxiliary. By carefully controlling the reaction conditions and employing effective purification techniques, researchers can access enantiomerically enriched organophosphorus compounds that are crucial for the development of new pharmaceuticals and agrochemicals. The principles outlined here can be adapted for a variety of chiral auxiliaries and nucleophiles, offering a versatile platform for the synthesis of a diverse library of P-chiral molecules.
References
-
Chiral Organophosphorus Pharmaceuticals: Properties and Application. MDPI. [Link]
-
Stereo-specific Synthesis of Analogs of Nerve Agents And Their Utilization For Selection And Characterization of Paraoxonase (PON1) Catalytic Scavengers. NIH. [Link]
Sources
Application Note & Protocol: Ethylphosphonothioic Dichloride for the Preparation of P-Stereogenic Ligands in Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chiral organophosphorus compounds are of paramount importance as ligands in asymmetric catalysis, a cornerstone of modern synthetic chemistry for producing enantiomerically pure molecules.[1][2] This application note provides a comprehensive guide to the use of ethylphosphonothioic dichloride as a versatile precursor for the synthesis of P-stereogenic phosphonothioate ligands. We detail a robust protocol for the synthesis of a TADDOL-derived ligand, its purification and characterization, and its application in a representative copper-catalyzed asymmetric conjugate addition reaction. The causality behind experimental choices, safety protocols, and methods for verifying stereochemical purity are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: The Role of P-Stereogenic Ligands
Metal-catalyzed asymmetric synthesis is a critical tool for accessing enantiopure compounds, which are fundamental in pharmaceuticals, agrochemicals, and materials science.[3] The efficacy of these transformations hinges on the chiral ligand that coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.[4][5] While many ligands derive their chirality from carbon backbones, P-stereogenic ligands, which possess a chiral phosphorus atom, offer unique steric and electronic properties that can lead to superior enantioselectivity and catalytic activity.[3]
This compound (C₂H₅P(S)Cl₂) is an excellent starting material for creating such ligands. It provides a phosphorus center with three distinct, modifiable groups (ethyl, thio, and two chlorides). The sequential displacement of the two chloride atoms with chiral alcohols or amines allows for the creation of a stereogenic phosphorus center, with the stereochemistry influenced by the chiral auxiliary used.[2][6] This guide focuses on the reaction with TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), a class of readily available and highly effective chiral diols, to generate conformationally rigid and effective bidentate ligands.[7][8][9]
Part 1: Synthesis of a TADDOL-Derived Phosphonothioate Ligand
The synthesis involves the reaction of this compound with a chiral diol, in this case, (4R,5R)-2,2-dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol. The use of a C₂-symmetric diol like TADDOL ensures that the two P-Cl bonds react in a defined stereochemical environment.
Causality of Experimental Design:
-
Inert Atmosphere: Organophosphorus(III) and related compounds can be sensitive to oxygen and moisture. All steps are performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques to prevent oxidation and hydrolysis of the reactive P-Cl bonds.
-
Aprotic Solvent: A dry, aprotic solvent like dichloromethane (DCM) or toluene is used to ensure it does not react with the highly electrophilic phosphorus center.
-
Non-Nucleophilic Base: A tertiary amine base, such as triethylamine (Et₃N), is used to scavenge the HCl generated during the reaction. It is crucial that the base is non-nucleophilic to avoid competing with the chiral alcohol in attacking the phosphorus center.
-
Controlled Addition: The this compound is added slowly at a low temperature (0 °C) to control the exothermic reaction and minimize the formation of side products.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of a TADDOL-derived phosphonothioate ligand.
Detailed Protocol: Synthesis
-
Preparation: To a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, add (4R,5R)-TADDOL (1.0 eq) and triethylamine (2.2 eq). Dissolve the solids in dry dichloromethane (DCM, ~0.1 M concentration relative to TADDOL).
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until it reaches 0 °C.
-
Reagent Addition: In a separate, dry dropping funnel, prepare a solution of this compound (1.0 eq) in dry DCM.
-
Reaction: Add the this compound solution dropwise to the stirred TADDOL mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
A white precipitate (triethylamine hydrochloride) will have formed. Filter the mixture through a pad of Celite under nitrogen to remove the salt.
-
Transfer the filtrate to a separatory funnel and wash sequentially with cold deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is typically used to isolate the desired P-chiral ligand.
Part 2: Characterization of the Chiral Ligand
Proper characterization is essential to confirm the structure and assess the purity of the synthesized ligand.[10][11] The formation of a cyclic phosphonothioate from a C₂-symmetric diol can result in two diastereomers, depending on the orientation (exo or endo) of the ethyl group relative to the TADDOL backbone. These diastereomers are often distinguishable by NMR spectroscopy.[12]
Protocol: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is the most direct method for analyzing phosphorus-containing compounds.[13] Dissolve a small sample in CDCl₃. The product should exhibit a distinct signal, or two closely spaced signals if both diastereomers are present. The chemical shift provides information about the electronic environment of the phosphorus atom. The relative integration of the two signals allows for the determination of the diastereomeric ratio (d.r.).[14][15]
-
¹H and ¹³C NMR: These spectra confirm the overall structure of the ligand, showing the expected signals for the TADDOL backbone and the ethyl group. The coupling constants between phosphorus and adjacent protons/carbons (J-coupling) provide further structural confirmation.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized ligand.
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm enantiomeric purity if applicable (less relevant for diastereomers), or to separate the diastereomers for individual testing.
Data Presentation: Expected Results
| Parameter | Expected Value/Observation | Rationale |
| Yield | 40-75% | Dependent on reaction conditions and purification efficiency.[16] |
| Appearance | White to off-white solid | Typical for purified TADDOL derivatives. |
| ³¹P NMR (CDCl₃) | δ = 75-95 ppm | The specific chemical shift is characteristic of this class of cyclic phosphonothioates. A single peak indicates high diastereoselectivity. |
| Diastereomeric Ratio | >10:1 | The sterically demanding TADDOL backbone often directs the reaction to favor one diastereomer.[12] |
| HRMS (ESI+) | [M+H]⁺ or [M+Na]⁺ | Confirms the molecular formula, e.g., C₃₃H₃₃O₄PS requires m/z matching the calculated value. |
Part 3: Application in Asymmetric Catalysis
The synthesized P-chiral phosphonothioate ligand can be used in a variety of metal-catalyzed reactions.[4][17] A common benchmark reaction is the copper-catalyzed 1,4-conjugate addition of a Grignard reagent to an α,β-unsaturated ketone, such as cyclohexenone.[16]
Causality of Experimental Design:
-
Catalyst Formation: The chiral ligand and a copper salt (e.g., CuI) are pre-stirred to form the active chiral catalyst complex in situ.
-
Grignard Reagent: Ethylmagnesium bromide is used as the nucleophile. Its addition is controlled at a low temperature to enhance enantioselectivity.
-
Aprotic Solvent: A solvent like toluene or THF is used, as it is compatible with the Grignard reagent and the catalyst system.
Catalytic Workflow: Asymmetric Conjugate Addition
Caption: Workflow for a copper-catalyzed asymmetric conjugate addition reaction.
Detailed Protocol: Catalysis
-
Catalyst Preparation: In a dry Schlenk tube under nitrogen, combine the copper(I) iodide (CuI, 5 mol%) and the synthesized chiral phosphonothioate ligand (6 mol%). Add dry toluene and stir the suspension at room temperature for 30 minutes.
-
Cooling: Cool the mixture to -20 °C (an acetone/dry ice bath can be used).
-
Substrate Addition: Add 2-cyclohexenone (1.0 eq) to the catalyst mixture.
-
Nucleophile Addition: Slowly add ethylmagnesium bromide (1.2 eq, as a solution in THF) dropwise over 1 hour via a syringe pump.
-
Reaction: Stir the reaction at -20 °C for 4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Analysis: Purify the crude product by flash chromatography. Determine the yield of the 3-ethylcyclohexanone product and measure its enantiomeric excess (ee) using chiral gas chromatography (GC) or HPLC.
Part 4: Safety and Handling of this compound
This compound is a hazardous chemical that requires careful handling.[18][19]
-
Corrosivity and Toxicity: It is corrosive to skin, eyes, and the respiratory tract.[19][20] It is toxic if inhaled or absorbed through the skin and harmful if swallowed. The compound is a lachrymator.
-
Reactivity: It reacts with water, potentially violently, to release toxic and corrosive hydrogen chloride gas.[18] It is incompatible with strong oxidizing agents, alcohols, and bases.[18]
-
Handling Precautions: [21]
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[20]
-
Keep away from water and sources of moisture. Store under an inert atmosphere in a tightly sealed container in a cool, dry place.[20]
-
-
Spill and Exposure:
-
In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[20]
-
If inhaled, move to fresh air and seek immediate medical attention.[20]
-
For spills, isolate the area and use an absorbent material that is not reactive with the compound (e.g., dry sand). Do not use water.[18]
-
References
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Rapid Enantiodifferentation of Chiral Organophosphorus Compounds by 31P NMR Spectroscopy in the Presence of α-Cyclodextrin as the Chiral Solvating Agent. (2017). Journal of Visualized Experiments. [Link]
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Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. (2021). Organic & Biomolecular Chemistry. [Link]
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Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. (2020). Molecules. [Link]
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Chiral Auxiliaries for the Synthesis of P-Chiral Phosphorus Derivatives. (2021). ResearchGate. [Link]
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Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. (2007). Tetrahedron. [Link]
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Differentiation of chiral phosphorus enantiomers by P and H NMR spectroscopy using amino acid derivatives as chemical solvating. (2007). ScienceDirect. [Link]
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Catalytic Asymmetric and Stereodivergent Oligonucleotide Synthesis. (2020). Science. [Link]
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31 P NMR spectra for racemic mixtures of four types of chiral... (2007). ResearchGate. [Link]
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TADDOL-Derived Phosphonites,Phosphites, and Phosphoramidites in Asymmetric Catalysis. (2011). Synlett. [Link]
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Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. (2021). RSC Publishing. [Link]
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Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. (2021). Molecules. [Link]
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Ethyl phosphonothioic dichloride, anhydrous. Haz-Map. [Link]
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Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. (2022). Symmetry. [Link]
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Syntheses of simple TADDOL-like phosphite, phosphonite and phosphonate chiral ligands. (2011). ARKIVOC. [Link]
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Purification and properties of an organophosphorus acid anhydrase from a halophilic bacterial isolate. (1991). Journal of Bacteriology. [Link]
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TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. (2001). Angewandte Chemie International Edition. [Link]
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Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. (2012). Molecules. [Link]
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Synthesis, purification, and characterization of tetraphosphine ligands. (2014). ResearchGate. [Link]
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Synthesis and applications of high-performance P-chiral phosphine ligands. (2013). Proceedings of the Japan Academy, Series B. [Link]
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Purification and properties of an organophosphorus acid anhydrase from a halophilic bacterial isolate. (1991). PMC. [Link]
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Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. (2022). Chemistry – An Asian Journal. [Link]
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TADDOL-based phosphorus(iii)-ligands in enantioselective Pd(0)-catalysed C–H functionalisations. (2018). Chemical Communications. [Link]
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Synthesis and Characterization of Organophosphorus Compounds with Antitumor Activity. (2024). Research and Reviews: A Journal of Pharmaceutical Science. [Link]
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Stereospecific synthesis of P-chiral phosphonothioates. (2021). ResearchGate. [Link]
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Synthesis and Application of Phosphonothioates, Phosphonodithioates, Phosphorothioates, Phosphinothioates and Related Compounds. (2016). ResearchGate. [Link]
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Novel organophosphorus Schiff base ligands: Synthesis, characterization, ligational aspects, XRD and biological activity studies. (2023). Redalyc. [Link]
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This compound. GSRS. [Link]
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Synthesis and chiral Recognition ability of O-ethyl (2-naphthyl)phosphonothioic acid. (2010). ResearchGate. [Link]
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2012). Molecules. [Link]
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Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. (2012). Science China Chemistry. [Link]
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Asymmetric Allylation Catalyzed by Chiral Phosphoric Acids: Stereoselective Synthesis of Tertiary Alcohols and a Reagent‐Based Switch in Stereopreference. (2011). Chemistry – A European Journal. [Link]
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Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. (2020). ChemRxiv. [Link]
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Application Notes and Protocols for the Solid-Phase Synthesis of Oligonucleotides using Ethylphosphonothioic Dichloride
For: Researchers, scientists, and drug development professionals.
Introduction: Exploring an Alternative Pathway to Phosphonothioate Oligonucleotides
Oligonucleotides with modified phosphodiester backbones are at the forefront of nucleic acid therapeutics and advanced molecular biology research. Among these, phosphonothioate oligonucleotides, which feature a non-bridging oxygen atom replaced by a sulfur atom and a direct carbon-phosphorus bond, exhibit exceptional resistance to nuclease degradation, a critical attribute for in vivo applications.[1] While the dominant methodologies for synthesizing these valuable molecules are the well-established phosphoramidite and H-phosphonate chemistries, alternative synthetic routes offer unique possibilities and insights into nucleic acid chemistry.[1][2]
This application note details a robust protocol for the solid-phase synthesis of oligonucleotides containing ethylphosphonothioate linkages, utilizing the highly reactive precursor, ethylphosphonothioic dichloride. While the use of the analogous mthis compound has been documented for the synthesis of methylphosphonothioate oligonucleotides, this guide adapts and extends this chemistry to its ethyl counterpart.[3][4][5] This method provides a direct approach to forming the P-C bond of the phosphonothioate linkage, offering a different synthetic paradigm compared to the sequential coupling and sulfurization steps of mainstream methods.
We will delve into the underlying reaction mechanism, provide detailed, step-by-step protocols for solid-phase synthesis, discuss critical experimental parameters, and address safety and handling considerations associated with this compound. This guide is intended to equip researchers with the knowledge to explore this alternative synthetic strategy for creating novel phosphonothioate-modified oligonucleotides.
The Dichlo-Anhydrous Advantage: Reaction Mechanism
The core of this synthetic approach lies in the sequential displacement of the two chlorine atoms from this compound by the hydroxyl groups of two nucleosides. The first reaction occurs with the 5'-hydroxyl of the nucleoside attached to the solid support, followed by the coupling of the 3'-hydroxyl of the incoming nucleoside. This forms the desired ethylphosphonothioate internucleotide linkage.
The reaction proceeds as follows:
-
Activation and First Coupling: The 5'-hydroxyl group of the solid-support-bound nucleoside attacks the phosphorus center of this compound. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated. This forms a highly reactive phosphonothiochloridate intermediate attached to the solid support.
-
Second Coupling: The incoming nucleoside, with its 5'-hydroxyl group protected (e.g., with a dimethoxytrityl group) and its 3'-hydroxyl group available, is introduced. The 3'-hydroxyl group of this nucleoside then attacks the phosphorus of the phosphonothiochloridate intermediate, displacing the remaining chloride and forming the stable ethylphosphonothioate linkage.
To enhance the selectivity and efficiency of the coupling reactions, an in situ activation of the this compound can be performed. Drawing an analogy from the use of mthis compound, a reaction with an activating agent like 1-hydroxy-6-trifluoromethylbenzotriazole can generate a more reactive and selective phosphonylating species, minimizing side reactions.[3]
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- 4. researchgate.net [researchgate.net]
- 5. Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Biomolecules with Ethylphosphonothioic Dichloride
Abstract
This document provides a comprehensive technical guide for the derivatization of biomolecules using ethylphosphonothioic dichloride (EPTD). Intended for researchers, chemists, and drug development professionals, these notes detail the chemical principles, safety protocols, reaction mechanisms, and step-by-step methodologies for modifying proteins and peptides. Furthermore, we present essential techniques for the characterization of the resulting ethylphosphonothioate conjugates, including mass spectrometry and NMR spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific applications, particularly in the fields of bioconjugation, proteomics, and the development of novel therapeutic agents.
Introduction to this compound (EPTD)
This compound (C₂H₅Cl₂PS) is a highly reactive organophosphorus compound belonging to the acid halide class.[1][2] Its utility as a derivatizing agent stems from the phosphorus(V) center, which is highly electrophilic and susceptible to nucleophilic attack by functional groups commonly found in biomolecules. The two chlorine atoms serve as excellent leaving groups, facilitating the covalent attachment of the ethylphosphonothioate moiety (C₂H₅PS) to nucleophilic sites such as primary amines (e.g., lysine side chains, N-termini) and hydroxyl groups (e.g., serine, threonine, tyrosine).
This modification introduces a unique thiophosphonate tag that can alter the physicochemical properties of the parent biomolecule, such as its charge, hydrophobicity, and stability. In the context of drug development, phosphorus-containing functional groups are integral to many approved drugs and prodrug strategies, offering a means to improve bioavailability, modulate activity, or create novel biological analogues.[3][4][5] The derivatization with EPTD provides a pathway to explore these possibilities, enabling applications in targeted drug delivery, protein engineering, and the creation of novel bioconjugates.[6][7]
Reagent Properties and Safe Handling
Physicochemical Properties
EPTD is a clear, colorless liquid with a pungent odor.[1][2] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 993-43-1 | [8][9] |
| Molecular Formula | C₂H₅Cl₂PS | [8] |
| Molecular Weight | 163.01 g/mol | [1][8] |
| Boiling Point | 172°C (342°F) at 760 mmHg | [1] |
| Density | 1.35 g/cm³ at 20°C (68°F) | [1] |
| Vapor Pressure | 1.45 mmHg at 21°C (70°F) | [1] |
| Reactivity | Highly reactive with water, alcohols, amines, and strong bases.[1] | [1] |
Critical Safety and Handling Protocols
This compound is a hazardous substance that is toxic, corrosive, and water-reactive.[1][2][10] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always handle EPTD inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.[11][12]
-
Inhalation Hazard: EPTD is very toxic by inhalation and can cause severe respiratory tract burns.[2] Avoid breathing vapors. Ensure the fume hood has adequate airflow.
-
Water Reactivity: EPTD reacts with water to produce toxic and corrosive hydrogen chloride (HCl) gas.[1][2] All glassware and solvents must be scrupulously dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store EPTD in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area designated for corrosive and water-reactive materials.[10][11]
-
Spill & Disposal: In case of a small spill, absorb with a dry, inert material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal. Do not use water.[1] All waste must be disposed of according to institutional and local regulations for hazardous chemical waste.
Reaction Mechanism with Biomolecular Nucleophiles
The derivatization process is a nucleophilic acyl substitution reaction. The lone pair of electrons on a nucleophilic atom (e.g., the nitrogen of an amine or the oxygen of an alcohol) attacks the electrophilic phosphorus atom of EPTD. This is followed by the sequential elimination of two molecules of hydrogen chloride (HCl), forming a stable phosphonothioamidate or phosphonothioester linkage.
The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, which could otherwise protonate the nucleophile or cause acid-mediated degradation of the biomolecule.
Caption: General mechanism for EPTD derivatization of biomolecules.
Protocol: Derivatization of a Model Peptide
This protocol describes the derivatization of a peptide containing lysine residues. The principles can be adapted for proteins, though optimization of stoichiometry and purification will be required.
Materials and Reagents
-
Model Peptide: e.g., Angiotensin II or a custom peptide with at least one lysine residue.
-
This compound (EPTD): High purity (>95%).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Buffer: 0.1 M Sodium Bicarbonate buffer (pH 8.5), prepared with nuclease-free water and purged with argon or nitrogen.
-
Base: Anhydrous Pyridine or Triethylamine (TEA).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification: Dialysis tubing (appropriate MWCO) or Solid-Phase Extraction (SPE) C18 cartridges.
-
Analytical Equipment: HPLC, Mass Spectrometer (e.g., ESI-QTOF), ³¹P NMR Spectrometer.
Experimental Workflow
Caption: Step-by-step workflow for peptide derivatization with EPTD.
Detailed Step-by-Step Protocol
Causality Note: The reaction is performed at a slightly basic pH (8.5) to ensure that the primary amine of the lysine side chain (-NH₃⁺) is sufficiently deprotonated to its nucleophilic form (-NH₂). The reaction is conducted at 4°C to control the high reactivity of EPTD and minimize non-specific reactions or degradation. Anhydrous organic co-solvents are used because EPTD reacts readily with water.[1]
-
Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of anhydrous DMF or DMSO (up to 20% v/v) can be added. Place the vial on ice.
-
Reagent Preparation: In a separate, dry microcentrifuge tube under an inert atmosphere, prepare a 100 mM stock solution of EPTD in anhydrous DMF. This should be done immediately before use due to the reagent's sensitivity to moisture.
-
Derivatization Reaction:
-
Calculate the molar equivalents of EPTD needed. Start with a 10-fold molar excess of EPTD over the number of reactive amine groups on the peptide.
-
Add 20 molar equivalents of anhydrous pyridine or TEA to the peptide solution.
-
While gently stirring the peptide solution on ice, add the calculated volume of the EPTD stock solution dropwise over 5 minutes.
-
Allow the reaction to proceed on ice for 2 hours with continuous gentle stirring.
-
-
Quenching: Stop the reaction by adding a 50-fold molar excess of 1 M Tris-HCl (pH 8.0) to consume any unreacted EPTD. Let it sit for 30 minutes on ice.
-
Purification:
-
For larger proteins (>3 kDa): Transfer the reaction mixture to a dialysis cassette and dialyze against 1 L of cold phosphate-buffered saline (PBS) overnight, with at least two buffer changes.
-
For smaller peptides: Use a C18 SPE cartridge. Condition the cartridge with methanol, equilibrate with 0.1% trifluoroacetic acid (TFA) in water, load the sample, wash with 0.1% TFA, and elute the derivatized peptide with a step gradient of acetonitrile in 0.1% TFA.
-
-
Analysis: Lyophilize the purified product and proceed to characterization.
| Parameter | Recommended Condition | Rationale |
| pH | 8.0 - 9.0 | Deprotonates amine groups to enhance nucleophilicity. |
| Temperature | 4°C | Controls reactivity and minimizes side reactions/degradation. |
| Solvent | Aqueous buffer with minimal anhydrous organic co-solvent | Maintains protein/peptide solubility while minimizing water. |
| EPTD Excess | 5 to 20 molar equivalents | Drives the reaction to completion. |
| Reaction Time | 1 - 4 hours | Balance between completion and potential for degradation. |
Characterization of Derivatized Biomolecules
Confirmation of successful derivatization is a critical step. Mass spectrometry and NMR spectroscopy are the primary methods for validation.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the covalent modification by identifying the expected mass shift.[13][14]
-
Principle: Each successful derivatization by EPTD, where both chlorine atoms are displaced by nucleophiles from the biomolecule or solvent, results in the addition of an ethylphosphonothioate group (-P(S)(Et)-). The monoisotopic mass of this modification is 91.9825 Da . A single reaction with a primary amine (e.g., Lysine) results in a net mass increase of 92.0 Da .
-
Procedure:
-
Analyze the purified, derivatized peptide/protein using LC-MS (e.g., ESI-TOF or Orbitrap for high mass accuracy).[13]
-
Compare the mass spectrum to that of the unmodified biomolecule.
-
Look for new peaks corresponding to [M + n * 92.0] Da, where 'M' is the mass of the unmodified biomolecule and 'n' is the number of modifications.
-
-
Tandem MS (MS/MS): To identify the specific site of modification (e.g., which lysine residue was modified), isolate the modified peptide ion and subject it to collision-induced dissociation (CID).[15] The resulting fragmentation pattern will reveal the location of the 92.0 Da mass addition on a specific amino acid residue.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a highly specific and powerful technique for characterizing organophosphorus compounds, as the ³¹P nucleus is 100% naturally abundant and has a spin of 1/2.[16]
-
Principle: The presence of a phosphorus atom in the derivatized biomolecule will give rise to a signal in the ³¹P NMR spectrum. The chemical shift (δ) of this signal is highly sensitive to the electronic environment of the phosphorus nucleus, providing direct evidence of the modification and information about the type of bond formed (e.g., P-N vs. P-O).[17][18][19]
-
Procedure:
-
Dissolve the lyophilized, derivatized biomolecule in an appropriate deuterated solvent (e.g., D₂O with a pH meter reading correction).
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
A signal in the characteristic range for phosphonothioamidates or phosphonothioesters confirms the successful derivatization. Unreacted EPTD or its hydrolysis products would appear at different, distinct chemical shifts.
-
References
-
Haz-Map. (n.d.). Ethyl phosphonothioic dichloride, anhydrous. U.S. National Library of Medicine. Available at: [Link]
-
Kostiainen, R. (2010). Use of NMR techniques for toxic organophosphorus compound profiling. Magnetic Resonance in Chemistry, 48(S1), S3-S11. Available at: [Link]
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Barskiy, D. A., et al. (2020). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 11(20), 8866–8871. Available at: [Link]
-
Hägele, G., et al. (2019). Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations. Molecules, 24(17), 3176. Available at: [Link]
-
Macfarlane, D. P., et al. (2022). Organophosphorus Pesticides Promote Protein Cross-Linking. Chemical Research in Toxicology, 35(6), 1017–1025. Available at: [Link]
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Becke, R., et al. (1972). Synthesis and properties of new dichlorophoshinothioyl-derivatives of amines. Journal of the Chemical Society, Dalton Transactions, (20), 2252-2255. Available at: [Link]
-
Hägele, G., et al. (2019). Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations. ResearchGate. Available at: [Link]
-
Newton, K. A., & Lamos, S. M. (2015). Characterization of Phosphorylated Proteins Using Mass Spectrometry. Methods in Molecular Biology, 1355, 199–213. Available at: [Link]
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Grokipedia. (n.d.). Ethylphosphonoselenoic dichloride. Available at: [Link]
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Global Substance Registration System (GSRS). (n.d.). This compound. Available at: [Link]
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Bessman, S. P., & Carpenter, C. L. (1985). The 31P Spectral Modulus (PSM) as an Assay of Metabolic Status. Biochemical and Biophysical Research Communications, 132(1), 183-188. Available at: [Link]
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ChemWhat. (n.d.). This compound CAS#: 993-43-1. Available at: [Link]
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Harger, M. J. P., & Sreedharan-Menon, R. (1998). Reactions of phosphonamidic acids and phosphonamidothioic acids with alcohols: mechanistic differences revealed by differing responses to steric effects. Chemical Communications, (1), 107-108. Available at: [Link]
-
Gahlon, H. L., & Chauhan, N. (2020). Enhancing organophosphate hydrolase efficacy via protein engineering and immobilization strategies. Critical Reviews in Biotechnology, 40(7), 1021–1036. Available at: [Link]
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European Pharmaceutical Review. (2024). Nanoparticle drug delivery innovation could enhance drug development. Available at: [Link]
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Gahlon, H. L., & Chauhan, N. (2020). Enhancing organophosphate hydrolase efficacy via protein engineering and immobilization strategies. PMC. Available at: [Link]
-
IDeA National Resource for Quantitative Proteomics. (2021). Phosphopeptides - Rick Edmondson. YouTube. Available at: [Link]
-
McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current Opinion in Chemical Biology, 5(5), 591-602. Available at: [Link]
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Harger, M. J. P., & Sreedharan-Menon, R. (1994). Methylenethioxophosphorane (thiophosphene) intermediates in the reactions of diphenylmethylphosphonamidothioic chlorides with amines. Journal of the Chemical Society, Perkin Transactions 2, (11), 2299-2305. Available at: [Link]
-
Ruotolo, B. T., et al. (2003). Analysis of Phosphorylated Peptides by Ion Mobility-Mass Spectrometry. Analytical Chemistry, 75(15), 3911–3916. Available at: [Link]
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Li, Y., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Medicinal Drug Discovery, 8, 100063. Available at: [Link]
-
McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. PubMed. Available at: [Link]
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Walsh Medical Media. (n.d.). Innovations of Drug Development and Delivery in Biomolecules. Available at: [Link]
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Hird, S. (2025). Reactions of Alcohols. Save My Exams. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Methodology development for protein modifications. Available at: [Link]
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Li, Y., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. PubMed. Available at: [Link]
-
Clark, J. (2023). reaction between acyl chlorides and amines. Chemguide. Available at: [Link]
-
Organic Chemistry. (2020). Alcohols to Alkyl Chlorides, Part 4: Phosphorus Chlorides. YouTube. Available at: [Link]
-
Li, Y., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. ResearchGate. Available at: [Link]
-
Clark, J. (2023). replacing the -oh group in alcohols by a halogen. Chemguide. Available at: [Link]
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Application Notes and Protocols: Ethylphosphonothioic Dichloride as a Thionating Agent in Organic Synthesis
Introduction: The Role of Thionation in Modern Synthesis
The conversion of a carbonyl group (C=O) into its thiocarbonyl analogue (C=S), a process known as thionation, is a fundamental transformation in organic synthesis. Thioamides, thiolactams, thioketones, and thioesters are not merely sulfur isosteres of their oxygen counterparts; they possess unique electronic and steric properties that make them valuable intermediates in the synthesis of sulfur-containing heterocycles, and key components in numerous biologically active molecules and pharmaceuticals.[1]
Historically, reagents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent (LR) have dominated the field of thionation.[2] While effective, these reagents can present challenges, including harsh reaction conditions, difficult purification of byproducts, and limited solubility.[3][4] This has driven the exploration of alternative, potentially more versatile thionating agents.
Ethylphosphonothioic dichloride (C₂H₅P(S)Cl₂) is an organophosphorus compound that presents itself as a potent thionating agent. Structurally similar to the well-established reagent thiophosphoryl chloride (PSCl₃), it offers the reactive P=S and P-Cl moieties necessary to effect the carbonyl-to-thiocarbonyl transformation.[5] Although less documented in peer-reviewed literature than PSCl₃ or Lawesson's Reagent, its chemical properties suggest analogous reactivity, providing a valuable tool for synthetic chemists. This guide will provide a detailed overview of its safe handling, proposed mechanism, and practical application protocols, primarily adapted from methodologies developed for the closely related and extensively studied thiophosphoryl chloride.
Reagent Profile and Critical Safety Protocols
This compound (CAS: 993-43-1) is a clear, colorless to light yellow liquid with a pungent odor. As an acid halide and organothiophosphate, it is highly reactive and requires strict handling procedures.
| Property | Value |
| Molecular Formula | C₂H₅Cl₂PS |
| Molecular Weight | 163.00 g/mol |
| Boiling Point | ~172 °C (342 °F) |
| Density | ~1.35 g/cm³ |
| Flash Point | 95 °C (203 °F) |
WARNING: This material is extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin. It is toxic if inhaled or contacts skin and is harmful if swallowed.
Core Safety Requirements:
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of its toxic and corrosive vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Always use two pairs.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Lab Coat: A flame-retardant lab coat must be worn and kept closed.
-
Respiratory Protection: For non-routine operations or spills, a self-contained breathing apparatus is required.
-
-
Handling and Storage:
-
The reagent is moisture-sensitive and reacts with water to release toxic hydrogen chloride gas.[6] It must be stored under an inert atmosphere (e.g., Nitrogen or Argon) in a tightly sealed container.
-
Store in a cool, dry, well-ventilated area designated for corrosive and toxic materials.
-
Incompatible with strong oxidizing agents, alcohols, amines, and alkalis.[7]
-
-
Spill & Waste Disposal:
-
Absorb small spills with an inert, dry material (e.g., vermiculite, dry sand) and place in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels.
-
Waste must be disposed of according to local and national regulations for hazardous chemical waste. Never mix with other waste streams.
-
Proposed Mechanism of Thionation
The precise mechanism for this compound has not been definitively established in the literature. However, based on extensive studies of related reagents like Lawesson's Reagent and thiophosphoryl chloride, a well-reasoned pathway can be proposed.[8][9] The reaction is believed to proceed via a pathway analogous to the Wittig reaction, involving a four-membered ring intermediate.
Proposed Two-Step Mechanism:
-
[2+2] Cycloaddition: The carbonyl oxygen, acting as a nucleophile, attacks the electrophilic phosphorus atom of the this compound. Concurrently, the thiocarbonyl sulfur attacks the carbonyl carbon. This forms an unstable, four-membered thiaoxaphosphetane intermediate.
-
Cycloreversion: This intermediate rapidly collapses in a concerted cycloreversion step. The driving force for this step is the formation of a highly stable phosphorus-oxygen (P=O) double bond. This fragmentation releases the desired thiocarbonyl compound and ethylphosphonic oxydichloride as a byproduct.
Caption: Proposed [2+2] cycloaddition-cycloreversion mechanism.
Application Notes and Protocols
While specific protocols for this compound are scarce, excellent results have been achieved using the analogous reagent thiophosphoryl chloride (PSCl₃). The following protocols are adapted from validated literature procedures for PSCl₃ and are expected to serve as a strong starting point for optimization with this compound.[3] The key difference will be the stoichiometry, which should be adjusted based on the molecular weight of this compound (163.00 g/mol ) versus PSCl₃ (169.38 g/mol ).
Application 1: Synthesis of Thioamides from Amides
Principle: This protocol describes the direct thionation of an amide carbonyl to a thioamide. The addition of water and a tertiary amine base is crucial for facilitating the reaction and neutralizing the HCl byproduct.[3]
Materials & Reagents:
-
Substrate (e.g., Benzamide)
-
This compound
-
Triethylamine (Et₃N)
-
Deionized Water
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the amide substrate (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (or dichloromethane) to dissolve or suspend the amide (concentration typically 0.2-0.5 M).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add triethylamine (2.2 eq) followed by the dropwise addition of this compound (1.1 eq).
-
Water Addition: After stirring for 10 minutes at 0 °C, add deionized water (1.1 eq) dropwise. Caution: This may be exothermic.
-
Reaction: Allow the reaction to warm to room temperature, then heat to reflux (or an appropriate temperature, e.g., 40-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold saturated NaHCO₃ solution.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane, 3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure thioamide.
Application 2: Synthesis of Thioketones from Ketones
Principle: The thionation of ketones, particularly non-enolizable or aromatic ketones, proceeds under similar conditions. Thioketones can be less stable than thioamides, so careful handling and purification are essential.[3][10]
Step-by-Step Protocol:
-
Reaction Setup: Follow step 1 from the thioamide synthesis. Add the ketone substrate (1.0 eq).
-
Solvent & Reagent Addition: Follow steps 2-4 from the thioamide synthesis, using the same stoichiometry.
-
Reaction Conditions: Heat the reaction to reflux (typically in toluene or xylene) and monitor by TLC until the starting ketone is consumed. Reaction times may be longer than for amides.
-
Work-up and Purification: Follow steps 6-10 from the thioamide synthesis. Note that some thioketones are intensely colored and may be sensitive to air or light. Purification should be performed promptly.
Caption: General workflow for thionation reactions.
Data Summary: Expected Performance
The following table summarizes representative yields achieved for the thionation of various carbonyl compounds using the PSCl₃/H₂O/Et₃N system, which should be indicative of the expected performance for this compound under optimized conditions.[3]
| Entry | Substrate | Product | Yield (%) |
| 1 | Benzamide | Thiobenzamide | 92 |
| 2 | 4-Methoxybenzamide | 4-Methoxythiobenzamide | 94 |
| 3 | N-Methylbenzamide | N-Methylthiobenzamide | 89 |
| 4 | ε-Caprolactam | ε-Thiocaprolactam | 85 |
| 5 | Benzophenone | Thiobenzophenone | 88 |
| 6 | Xanthone | Thioxanthone | 91 |
Comparative Analysis of Common Thionating Agents
| Feature | This compound / PSCl₃ | Lawesson's Reagent (LR) | Phosphorus Pentasulfide (P₄S₁₀) |
| Form | Liquid | Crystalline Solid | Crystalline Solid |
| Reactivity | High | Moderate to High | High (often requires high temp) |
| Solubility | Soluble in most organic solvents | Limited solubility in nonpolar solvents | Poorly soluble |
| Conditions | Mild to moderate (0 °C to reflux) | Moderate to high (often reflux) | High temperatures (reflux in xylene) |
| Work-up | Aqueous wash removes byproducts | Chromatographic separation often needed | Difficult, heterogeneous byproducts |
| Substrate Scope | Broad: amides, ketones, lactams[3] | Very Broad: esters, amides, ketones[11] | Broad, but can be harsh for sensitive substrates |
| Handling | Highly moisture-sensitive, corrosive | Air-stable, but unpleasant odor | Highly moisture-sensitive |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Decomposed reagent due to moisture. 2. Insufficient temperature or reaction time. | 1. Use freshly opened or distilled reagent. Ensure all glassware is rigorously dried. 2. Increase reaction temperature and/or prolong reaction time. Monitor closely by TLC. |
| Formation of Byproducts | 1. Presence of excess water leading to hydrolysis of the starting material or product. 2. Reaction temperature too high, causing decomposition. | 1. Ensure accurate stoichiometry of added water. Use anhydrous solvents. 2. Perform reaction at the lowest effective temperature. |
| Difficult Purification | 1. Incomplete removal of phosphorus byproducts. 2. Product instability on silica gel. | 1. Perform a thorough aqueous work-up with NaHCO₃. A final wash with dilute NaOH can sometimes help. 2. Consider alternative purification methods like recrystallization or chromatography on neutral alumina. |
References
-
Synthesis, 2012.
-
NOAA.gov.
-
Haz-Map.
-
ResearchGate.
-
Organic Chemistry Portal.
-
Wikipedia.
-
PubMed.
-
MDPI.
-
ChemRxiv.
-
ResearchGate.
-
Organic Chemistry Portal.
-
MDPI.
-
ResearchGate.
-
CORE.
-
Journal of Organic Chemistry.
-
ResearchGate.
-
Thieme E-Books.
-
ChemSpider Synthetic Pages.
-
ResearchGate.
-
ResearchGate.
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- 5. Thiophosphoryl chloride - Wikipedia [en.wikipedia.org]
- 6. Thioamide synthesis by thionation [organic-chemistry.org]
- 7. A Thiophosphoryl Chloride Assisted Transformation of Arylaldoximes to Thioamides [organic-chemistry.org]
- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Lawesson's Reagent [organic-chemistry.org]
Application Note: Advanced Analytical Strategies for Monitoring Ethylphosphonothioic Dichloride Reactions
Introduction: The Analytical Imperative in Ethylphosphonothioic Dichloride Chemistry
This compound (EPSTC), with the chemical formula C₂H₅Cl₂PS, is a highly reactive organophosphorus compound.[1] It serves as a critical precursor in the synthesis of a variety of organothiophosphates, including insecticides, chemical warfare agents, and potentially novel therapeutic agents.[2][3] The P-Cl bonds are highly susceptible to nucleophilic substitution, and the thiophosphoryl (P=S) group imparts unique properties to the final products.
Given its reactivity and hazardous nature, the precise monitoring of reactions involving EPSTC is not merely an academic exercise; it is a fundamental requirement for process safety, optimization, and quality control. Uncontrolled reactions can lead to the formation of dangerous byproducts, while incomplete conversions can compromise the yield and purity of the target molecule. This guide provides a comprehensive overview of robust analytical methods designed to offer real-time insights and quantitative data for reactions involving EPSTC. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system for generating trustworthy and reproducible results.
Critical Safety Considerations: Handling this compound
Before any analytical work commences, it is imperative to understand and mitigate the risks associated with EPSTC. It is classified as a toxic and corrosive substance.[4][5]
-
Reactivity: EPSTC is water-reactive, hydrolyzing to form hydrochloric acid.[2][5] All glassware and solvents must be scrupulously anhydrous. It is incompatible with strong oxidizing agents, alcohols, amines, and alkalis.[2]
-
Toxicity: It is very toxic by inhalation and corrosive to skin, eyes, and the respiratory tract.[2][4][5] Effects from inhalation may be delayed.[2]
-
Handling: All manipulations must be performed within a certified chemical fume hood.[4][6] Personal protective equipment (PPE) is mandatory, including chemical-resistant gloves, a lab coat, and full-face protection (goggles and face shield).[4] An appropriate respirator may be required for certain operations.[4]
-
Spills & Disposal: Have appropriate spill control materials (e.g., dry chemical absorbent) readily available. Do not use water.[2] All waste must be treated as hazardous and disposed of according to institutional and governmental regulations.[6]
The Analytical Landscape: A Multi-Technique Approach
No single analytical technique is universally optimal for all reaction monitoring scenarios. The choice of method depends on the specific reaction parameters, the information required (qualitative vs. quantitative), and the available instrumentation. We will focus on four primary techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier Transform Infrared (FTIR) Spectroscopy.
Caption: High-level workflow for monitoring EPSTC reactions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS offers unparalleled separation efficiency and definitive identification through mass fragmentation patterns. However, EPSTC and its polar hydrolysis products are not sufficiently volatile for direct GC analysis.[7] Therefore, a critical derivatization step is required to convert the analytes into more volatile and thermally stable forms, a common practice for analyzing organophosphorus degradation products.[8][9] Silylation is a robust and widely used technique for this purpose.
Protocol: GC-MS Analysis via Silylation
-
Sample Preparation & Quenching:
-
Under inert atmosphere (e.g., argon or nitrogen), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by adding it to a vial containing 900 µL of anhydrous acetonitrile. This dilutes the sample and stops the reaction.
-
-
Derivatization:
-
Transfer 50 µL of the quenched sample to a fresh, dry 2 mL autosampler vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). Causality: BSTFA is a powerful silylating agent that readily reacts with acidic protons on hydrolysis products, replacing them with a non-polar trimethylsilyl (TMS) group, thus increasing volatility.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before analysis.
-
-
GC-MS Instrumental Parameters:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).[10]
-
Column: A low- to mid-polarity column, such as a DB-5ms or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of organophosphorus compounds.[11][12]
-
Injection: 1 µL, splitless mode. Causality: Splitless injection is used to maximize the transfer of analytes to the column, which is crucial for trace analysis of byproducts.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C (hold for 2 min), ramp at 15°C/min to 300°C (hold for 5 min).[11]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Scan Range: m/z 40-600.[10]
-
-
Data Interpretation:
-
Monitor the disappearance of the peak corresponding to the TMS-derivative of any EPSTC hydrolysis/starting material.
-
Identify peaks for TMS-derivatized products by their characteristic retention times and mass spectra.
-
Quantification can be achieved by creating a calibration curve using an internal standard.
-
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is advantageous for analyzing thermally labile or non-volatile compounds without derivatization.[13] For EPSTC and its reaction products, which can be polar, a reversed-phase (RP-HPLC) method is highly effective. The separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Protocol: RP-HPLC with UV Detection
-
Sample Preparation:
-
Withdraw a 50 µL aliquot from the reaction mixture.
-
Quench and dilute by adding it to 950 µL of the mobile phase (e.g., 80:20 acetonitrile:water) in a 1.5 mL vial.
-
Vortex thoroughly and filter through a 0.22 µm syringe filter if particulates are present.
-
-
HPLC Instrumental Parameters:
-
System: HPLC with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13][14]
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 80:20 v/v). The exact ratio should be optimized based on the polarity of the reactants and products.[14][15]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 35°C.[13]
-
Injection Volume: 10 µL.
-
Detector: UV detector set at a wavelength where EPSTC or the product has significant absorbance (e.g., determined by UV scan, often around 210-230 nm).[15]
-
-
System Suitability & Validation:
-
Before running samples, perform at least five replicate injections of a standard solution.
-
The relative standard deviation (RSD) for peak area and retention time should be less than 2%.
-
A calibration curve should be established using standards of known concentrations to ensure linearity (R² > 0.99).[14]
-
-
Data Interpretation:
-
Track the decrease in the peak area of the EPSTC reactant over time.
-
Monitor the increase in the peak area(s) of the product(s).
-
Percent conversion can be calculated based on the relative peak areas (assuming similar response factors) or, more accurately, from the calibration curve.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: ³¹P NMR is an exceptionally powerful and direct technique for monitoring these reactions.[16] Since ³¹P has 100% natural abundance and a spin of ½, it provides clean, sharp signals with a wide chemical shift range, allowing for clear differentiation between various phosphorus environments (e.g., P-Cl vs. P-O vs. P-N).[17][18][19] It is inherently quantitative without the need for response factor correction, as peak integration is directly proportional to the molar concentration of the species.[19][20]
Caption: Experimental workflow for ³¹P NMR analysis.
Protocol: Quantitative ³¹P NMR (qNMR)
-
Sample Preparation:
-
In a dry vial, place a known quantity of an internal standard. Triphenylphosphine (TPP) or triphenyl phosphate are common choices as their signals typically do not overlap with reactants/products.[17]
-
Withdraw a 100-200 µL aliquot from the reaction and add it to the vial with the standard.
-
Add ~0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, ensuring it is anhydrous).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: Any modern NMR spectrometer with a broadband probe.
-
Experiment: A standard proton-decoupled ³¹P pulse-acquire experiment.
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any phosphorus nucleus in the sample. A value of 30-60 seconds is often sufficient to ensure full relaxation for accurate integration.
-
Pulse Angle: 90° pulse.
-
Decoupling: Proton decoupling (e.g., cpd or waltz16) should be on during acquisition only, not during the delay, to prevent NOE distortions.
-
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the smallest peak of interest).
-
-
Data Processing & Analysis:
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum. 85% H₃PO₄ is the standard external reference at 0 ppm.[18]
-
Carefully integrate the peaks corresponding to the internal standard, the EPSTC starting material, and all phosphorus-containing products.
-
The molar ratio of any species 'X' to the standard 'Std' is calculated as: (Integral_X / N_X) / (Integral_Std / N_Std), where N is the number of phosphorus atoms giving rise to the signal (usually 1).
-
From these ratios, the absolute concentration and percent conversion can be determined with high accuracy.
-
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: In-situ FTIR allows for the real-time, continuous monitoring of a reaction without the need for sampling.[21] By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be collected every few seconds. This provides invaluable kinetic data and insight into reaction mechanisms by tracking the disappearance of reactant functional groups and the appearance of product functional groups.[21][22]
Protocol: Real-Time Reaction Monitoring with In-situ FTIR
-
System Setup:
-
Insert a clean, dry ATR-FTIR probe into the reaction vessel through a port that ensures a sealed, inert atmosphere.
-
Ensure the ATR crystal (e.g., Diamond or SiComp) is fully submerged in the reaction medium.
-
-
Data Acquisition:
-
Before initiating the reaction (t=0), collect a background spectrum of the solvent and any catalysts or reagents present before the addition of EPSTC. This spectrum will be automatically subtracted from subsequent scans.
-
Initiate the reaction (e.g., by adding EPSTC).
-
Begin automated spectral collection. A typical setting is to collect one spectrum every 1-2 minutes.[21]
-
-
Data Interpretation:
-
Monitor key vibrational bands. While specific frequencies for EPSTC are not widely published, related organophosphorus compounds show characteristic peaks. Look for changes in the following regions:
-
P-Cl stretch: Typically in the 450-600 cm⁻¹ region. Monitor the decrease of this band.
-
P=S stretch: Around 600-850 cm⁻¹. This band may shift upon reaction.
-
Product Bands: Monitor the growth of new, characteristic bands. For example, if EPSTC reacts with an alcohol, look for the appearance of P-O-C stretches (~950-1100 cm⁻¹). If it reacts with an amine, look for P-N stretches.
-
-
Plot the absorbance intensity of key peaks versus time to generate a reaction profile. This profile directly visualizes the reaction kinetics, including initiation, progression, and completion.[21]
-
Method Selection Guide
| Technique | Principle | Pros | Cons | Best For |
| GC-MS | Chromatographic separation followed by mass-based detection. | High sensitivity and specificity; excellent for identifying unknown byproducts.[8][9] | Requires derivatization; can degrade thermally labile compounds.[7][23] | Final product purity analysis; identifying trace impurities and byproducts. |
| HPLC-UV | Chromatographic separation based on polarity. | No derivatization needed; good for non-volatile/polar compounds; robust and widely available.[13] | Lower resolution than capillary GC; requires chromophore for UV detection. | Routine quantitative monitoring of known reactants and products. |
| ³¹P NMR | Nuclear magnetic resonance of the phosphorus nucleus. | Direct, inherently quantitative without standards; provides structural information; non-destructive.[16][19][20] | Lower sensitivity than MS; requires specialized equipment; longer acquisition times. | Accurate quantification of conversion; mechanistic studies; structural elucidation of P-containing species. |
| In-situ FTIR | Vibrational spectroscopy of functional groups. | Real-time, continuous data; no sampling required; excellent for kinetics and mechanism studies.[21] | Less specific than NMR/MS; complex mixtures can have overlapping peaks; quantification can be challenging. | Understanding reaction kinetics; determining reaction endpoints; process optimization. |
References
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Exploring the Role of Gas Chromatography in Organophosphate Analysis. (n.d.). Drawell. Retrieved from [Link]
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Valdez, C. A., Leif, R. N., & Alcaraz, A. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4631. Retrieved from [Link]
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Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. (n.d.). Agilent. Retrieved from [Link]
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Sharma, D., Nagpal, A., Pakade, Y. B., & Katnoria, J. K. (2010). Analytical methods for estimation of organophosphorus pesticide residues in fruits and vegetables: a review. Talanta, 82(4), 1077–1089. Retrieved from [Link]
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da Silva, G. G., & Esteves, P. M. (2024). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. Chemistry Record, 24(12), e202400132. Retrieved from [Link]
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Mulchandani, A., Pan, S., & Chen, W. (1999). Organophosphorus Hydrolase-Based Assay for Organophosphate Pesticides. Biotechnology Progress, 15(6), 1164-1168. Retrieved from [Link]
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Dong, C., Wang, Y., Geng, Z., & Wang, X. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International, 33(9), 20-27. Retrieved from [Link]
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Akoijam, R., Ningombam, A., Beemrote, A., & Telem, R. S. (2018). RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. International Journal of Current Microbiology and Applied Sciences, 7(11), 2639-2647. Retrieved from [Link]
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Ethyl phosphonothioic dichloride, anhydrous. (n.d.). Haz-Map. Retrieved from [Link]
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Wheeler, P., Bunn, R., & Edge, T. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. Retrieved from [Link]
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Kumar, M., Devi, A., & Sharma, M. (2017). Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. Food Chemistry, 230, 247-252. Retrieved from [Link]
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Kumar, P., & Kim, K. H. (2021). Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020). Analytical Methods, 13(48), 5856-5874. Retrieved from [Link]
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Valdez, C. A., Leif, R. N., & Alcaraz, A. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4631. Retrieved from [Link]
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Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments. Retrieved from [Link]
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Dani, U., & Di-Giovanni, M. (2024). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. International Journal of Molecular Sciences, 25(3), 1839. Retrieved from [Link]
-
Kumar, M., Devi, A., & Sharma, M. (2017). Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. ResearchGate. Retrieved from [Link]
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Determination of Organophosphorous Pesticides in Blood Using Microextraction in Packed Sorbent and Gas Chromatography–Tandem Mass Spectrometry. (n.d.). OUCI. Retrieved from [Link]
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Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. (1982). U.S. Environmental Protection Agency. Retrieved from [Link]
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Kumar, V., Upadhay, N., Wasit, A. B., Singh, S., & Kaur, P. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment, 8(2), 195-202. Retrieved from [Link]
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Rosales, J. A., Leif, R. N., & Valdez, C. A. (2023). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Molecules, 28(19), 6799. Retrieved from [Link]
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Phosphorus-31 nuclear magnetic resonance. (n.d.). In Wikipedia. Retrieved from [Link]
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Lawrence, J. F. (1987). Analytical methodology for organophosphorus pesticides used in Canada. International Journal of Environmental Analytical Chemistry, 29(4), 289-303. Retrieved from [Link]
-
Valdez, C. A., Leif, R. N., & Hok, S. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. International Journal of Molecular Sciences, 24(16), 12847. Retrieved from [Link]
-
Jiao, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(12), 2909. Retrieved from [Link]
-
Kim, H., et al. (2024). Decoding synthetic pathways of chemical warfare precursors: advanced impurity profiling of mthis compound using GC × GC-TOFMS-chemometrics hybrid platforms. Analytical Methods, 16, 2038-2047. Retrieved from [Link]
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Jiao, Y., et al. (2024). Quantitative P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. ResearchGate. Retrieved from [Link]
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This compound. (n.d.). GSRS. Retrieved from [Link]
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Ethylphosphonoselenoic dichloride. (n.d.). Grokipedia. Retrieved from [Link]
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This compound CAS#: 993-43-1. (n.d.). ChemWhat. Retrieved from [Link]
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Analysis of Chemical Neutralization Products of Phosphonothiolates by Gas Chromatography Mass Spectrometry. (2015). ResearchGate. Retrieved from [Link]
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How to Identify Functional Groups in FTIR Spectra. (2025). Patsnap. Retrieved from [Link]
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Kuitunen, M. L., & Vanninen, P. S. (2012). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 4(3), 775-781. Retrieved from [Link]
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Wrolstad, R. E., & Smith, D. E. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. Retrieved from [Link]
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Tennyson, J., et al. (2021). Computational Infrared Spectroscopy of 958 Phosphorus-bearing Molecules. arXiv. Retrieved from [Link]
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Organic Chemistry Research Using FTIR Spectroscopy. (2014, October 14). Mettler-Toledo. [Video]. YouTube. Retrieved from [Link]
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Khuhawar, M. Y., & Rind, F. M. A. (2002). Ethyl Chloroformate as Derivatizing Reagent for Gas Chromatographic Determination of Norephedrine, Ephedrine and Pseudoephedrine in Pharmaceutical Preparation. Journal of the Chemical Society of Pakistan, 24(1), 44-48. Retrieved from [Link]
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GC-MS Analysis of Chemical Substances from Ethanolic Extract of Prosopis juliflora Leaves. (2023). The Journal of Phytopharmacology, 12(4), 239-243. Retrieved from [Link]
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GC-MS Analysis of Ethylphosphonothioic Dichloride and its Reaction Products: A Comprehensive Methodological Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Author: Senior Application Scientist, Gemini Laboratories
Abstract
Ethylphosphonothioic dichloride (EPTC) is a highly reactive organophosphorus compound and a key intermediate in the synthesis of various thio-organophosphorus compounds, including pesticides and potentially chemical warfare agent precursors.[1] Its high reactivity makes monitoring its reactions and characterizing the resulting product mixtures a significant analytical challenge. This guide provides a detailed, field-proven methodology for the comprehensive analysis of EPTC and its primary reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, from sample handling and derivatization to instrument configuration, ensuring a robust and self-validating analytical system. This document is intended for researchers and professionals requiring unambiguous identification and characterization of substances in complex reaction matrices involving EPTC.
Introduction and Scientific Context
This compound (CAS No. 993-43-1) is a dual-use chemical intermediate.[2][3][4] Structurally, it is a phosphorus (V) center bonded to an ethyl group, a sulfur atom, and two chlorine atoms. The P-Cl bonds are highly susceptible to nucleophilic attack, making EPTC a versatile but hazardous precursor. Its analysis is critical for process monitoring in industrial synthesis, quality control, and for verification activities related to the Chemical Weapons Convention (CWC), as it is a precursor for certain nerve agents.[1]
The primary analytical challenge stems from the reactivity of EPTC and the nature of its degradation or reaction products.[1] Direct injection of EPTC is possible, but its reaction products, particularly those from hydrolysis, are often polar, non-volatile acids. These compounds exhibit poor chromatographic behavior and are thermally unstable, necessitating a derivatization step to convert them into species suitable for GC-MS analysis.[5][6] This guide provides a complete workflow to address these challenges.
Fundamental Safety Protocols
Trustworthiness Pillar: A protocol's validity begins with the safety and stability of the sample and the analyst. EPTC is classified as a toxic and corrosive substance.[7][8] It reacts with water, including atmospheric moisture, to produce corrosive and toxic hydrogen chloride gas.[1][7]
Protocol 1: Mandatory Safety and Handling
-
Engineering Controls: All handling of EPTC and its reaction mixtures must be performed within a certified chemical fume hood with a face velocity of at least 100 ft/min.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear dual-layered chemical-resistant gloves (e.g., a nitrile base glove with a butyl rubber or Viton™ outer glove).
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.
-
Lab Coat: A chemical-resistant apron over a flame-retardant lab coat is required.
-
-
Spill Management: A spill kit containing a neutral-pH absorbent material (do not use combustible materials like paper towels) must be immediately accessible. Have a container of sodium bicarbonate or other suitable neutralizing agent ready for decontamination.
-
Waste Disposal: All EPTC-contaminated waste is considered hazardous. It must be collected in designated, sealed containers and disposed of following institutional and federal regulations.
Chemical Reactivity and Expected Products
Understanding the potential reaction pathways of EPTC is crucial for interpreting GC-MS data. The primary reactions are nucleophilic substitutions at the phosphorus center.
-
Hydrolysis: The most common degradation pathway, reacting with water to form Ethylphosphonothioic acid and hydrochloric acid. The resulting acid is non-volatile and requires derivatization.
-
Aminolysis: Reacts readily with primary or secondary amines to form phosphonothioic amides.[9] These products may be sufficiently volatile for direct GC-MS analysis, but confirmation is necessary.
-
Alcoholysis: Reacts with alcohols to form the corresponding O-alkyl ethylphosphonothioate esters.
Below is a logical diagram of these key reaction pathways.
Caption: Key reaction pathways of this compound.
Analytical Workflow: From Sample to Data
The overall analytical strategy is designed to stabilize the reaction mixture, prepare all potential analytes for gas-phase analysis, and achieve reliable separation and identification.
Caption: Overall workflow for GC-MS analysis of EPTC reaction products.
Sample Preparation and Derivatization
Expertise & Experience Pillar: The most critical step for obtaining meaningful data is sample preparation. Because EPTC is water-reactive, quenching the reaction is essential to prevent unintended hydrolysis during workup. Furthermore, the primary hydrolysis product, ethylphosphonothioic acid, is a polar, non-volatile solid that will not pass through a GC column. It must be chemically modified into a volatile and thermally stable analogue. Silylation is the industry-standard technique for this purpose, replacing active protons (like those in -OH groups) with a non-polar trimethylsilyl (TMS) group.
Protocol 2: Sample Preparation and Silylation
-
Reaction Quenching: Immediately upon completion of the reaction, take a 100 µL aliquot of the reaction mixture and quench it by diluting it into 900 µL of anhydrous acetonitrile in a 2 mL autosampler vial. Acetonitrile is chosen for its polarity, which can dissolve a wide range of products, and its high purity in anhydrous forms.
-
Internal Standard Spiking: Add 10 µL of an internal standard (e.g., triphenylphosphate at 100 µg/mL) to the quenched sample for quantitative analysis.
-
Evaporation: Gently evaporate the solvent to dryness under a stream of dry nitrogen gas at room temperature. Do not heat, as this may degrade thermolabile products.
-
Derivatization:
-
To the dry residue, add 100 µL of anhydrous pyridine. Pyridine acts as a catalyst and an acid scavenger.
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). This is a powerful silylating agent suitable for a wide range of functional groups.[5]
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.
-
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
GC-MS Instrumentation and Methodology
Authoritative Grounding Pillar: The chosen parameters are based on established EPA methods for organophosphorus compound analysis (e.g., EPA Method 8141B) and best practices for CWC-related verification.[10][11] A non-polar HP-5MS or equivalent column is selected for its excellent resolving power for a wide range of organophosphorus compounds.[12]
| Table 1: Gas Chromatography Parameters | |
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalent |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial: 50°C, hold for 2 minRamp 1: 15°C/min to 280°CHold: 5 min at 280°C |
| Table 2: Mass Spectrometry Parameters | |
| Parameter | Setting |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Full Scan |
| Scan Range | 40 - 550 m/z |
| Solvent Delay | 3 minutes |
Data Analysis and Interpretation
Identification of reaction products is a two-fold process:
-
Retention Time (RT): The unreacted EPTC and more volatile products (e.g., amides, esters) will elute earlier in the chromatogram. The derivatized (silylated) acids will elute later due to their higher molecular weight.
-
Mass Spectra:
-
Library Matching: Acquired mass spectra should be compared against established libraries such as the NIST Mass Spectral Library and, if available, the OPCW Central Analytical Database (OCAD).[5]
-
Manual Interpretation: Look for characteristic isotopic patterns. The presence of two chlorine atoms in EPTC will result in a characteristic M, M+2, M+4 pattern. The presence of sulfur and silicon (in derivatized products) also gives characteristic M+2 peaks. Fragmentation patterns for organophosphorus compounds often involve cleavage of the P-C, P-O, P-S, and P-N bonds.
-
| Table 3: Key Analytes and Expected Properties | ||
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₂H₅Cl₂PS | 163.01[4] |
| Ethylphosphonothioic acid | C₂H₅H₂O₂PS | 126.11 |
| bis(trimethylsilyl) ethylphosphonothioate | C₈H₂₃O₂PSi₂ | 270.49 |
Conclusions
This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of this compound and its reaction products. By implementing rigorous safety protocols, understanding the underlying chemical reactivity, and employing a validated derivatization and instrumental analysis workflow, researchers can achieve unambiguous and reliable characterization of complex reaction mixtures. The causality-driven approach ensures that analysts can adapt this methodology to their specific research needs while maintaining the highest standards of scientific integrity and safety.
References
-
ResearchGate. (2024). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. Available at: [Link]
-
ResearchGate. (n.d.). Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention–related 2‐(N,N‐dialkylamino)ethylchlorides with 2‐(N,N‐dialkylamino)ethanols. Available at: [Link]
-
ChemWhat. (n.d.). This compound CAS#: 993-43-1. Available at: [Link]
- Google Patents. (n.d.). EP0283073B1 - Process for the preparation of phosphorothioic dichlorides.
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Ethyl Chloroformate as Derivatizing Reagent for Gas Chromatographic Determination of Norephedrine, Ephedrine and Pseudoephedrine in Pharmaceutical Preparation. Available at: [Link]
-
Grokipedia. (n.d.). Ethylphosphonoselenoic dichloride. Available at: [Link]
-
MDPI. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Available at: [Link]
-
CAS. (n.d.). P-Ethylphosphonothioic dichloride. CAS Common Chemistry. Available at: [Link]
-
Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Available at: [Link]
-
GSRS. (n.d.). This compound. Available at: [Link]
-
Haz-Map. (n.d.). Ethyl phosphonothioic dichloride, anhydrous. Available at: [Link]
-
EPA. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Available at: [Link]
-
PubMed. (2017). Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention-related 2-(N,N-dialkylamino)ethylchlorides with 2-(N,N-dialkylamino)ethanols. Available at: [Link]
-
PubMed. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Available at: [Link]
-
Royal Society of Chemistry. (2011). Kinetics and mechanism of the aminolysis of aryl ethyl chloro and chlorothio phosphates with anilines. Available at: [Link]
-
NIST. (n.d.). Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester. NIST WebBook. Available at: [Link]
-
ResearchGate. (2021). (PDF) Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Available at: [Link]
-
Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Capillary GC Column. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of Ethylphosphonic acid bis-(2,2,2-trifluoroethyl) ester. Available at: [Link]
-
LookChem. (n.d.). Mass spectral study of the CWC-related S-alkyl methylphosphonochloridothioites/S,S′-dialkyl (alkyl′)methylphosphonodithioites under gas chromatography-mass spectrometry conditions. Available at: [Link]
-
EPA. (2000). Method 8141B. Available at: [Link]
-
PubMed. (2015). Analysis of organophosphorus pesticides in whole blood by GC-MS-μECD with forensic purposes. Available at: [Link]
-
YouTube. (2024). Ammonolysis of ethyl chloride followed by reaction of the amine so formed with 1 mole of methyl chloride. Available at: [Link]
-
PubChem. (n.d.). Ethyl dichlorophosphate. Available at: [Link]
-
YouTube. (n.d.). (Hydrolysis) KOH test Aq. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Ethylphosphonothioic Dichloride Reactions
Welcome to the technical support center for the synthesis of Ethylphosphonothioic Dichloride (C₂H₅Cl₂PS). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low yields, in the preparation of this critical intermediate. Here, we move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights to diagnose and resolve common synthetic roadblocks.
Section 1: Understanding the Core Chemistry & Challenges
This compound is a highly reactive organothiophosphate, making its synthesis susceptible to various side reactions and purification difficulties.[1] The primary synthetic routes involve the sulfurization of an ethyl phosphorus dichloride precursor. Low yields are rarely due to a single issue but often result from a combination of factors including reagent quality, reaction control, and workup procedures.
This guide will focus on one of the most common and accessible synthetic pathways: the reaction of Ethyl dichlorophosphine (EtPCl₂) with a sulfuryling agent, such as sulfuryl chloride (SO₂Cl₂).
Core Reaction Pathway
Caption: Reaction of Ethyl Dichlorophosphine with Sulfuryl Chloride.
Section 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues leading to diminished yields.
FAQ 1: My final yield is significantly lower than expected, and the crude product is a complex mixture. What are the likely culprits?
Low yield accompanied by a complex crude mixture typically points to one of three primary issues: moisture contamination , poor temperature control , or impure starting materials .
A. Moisture Contamination:
-
Why it happens: this compound and its precursors are extremely sensitive to water.[1][2] Any moisture present in the reactants, solvent, or glassware will lead to the formation of the oxygen analog, ethylphosphonic dichloride (EtP(O)Cl₂), and other hydrolysis byproducts. These byproducts often have boiling points close to the desired product, complicating purification.
-
Troubleshooting Protocol:
-
Glassware: Oven-dry all glassware at >120°C for at least 4 hours and allow to cool in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite) immediately before use. Assemble the apparatus under a positive pressure of inert gas (Nitrogen or Argon).
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents like dichloromethane or toluene should be dried over appropriate agents (e.g., CaH₂) and distilled under inert gas.
-
Reagents: Ensure all reagents are of high purity and handled under strictly anhydrous conditions.[3] Commercial sulfuryl chloride can degrade over time, releasing SO₂ and Cl₂.[4] It is advisable to use a fresh bottle or distill it prior to use.
-
B. Poor Temperature Control:
-
Why it happens: The reaction with sulfuryling agents is often exothermic. Uncontrolled temperature increases can accelerate side reactions and promote the decomposition of both reactants and products.[3] For instance, sulfuryl chloride can decompose to sulfur dioxide and chlorine gas, which can lead to unwanted chlorination of the ethyl group or solvent.[4]
-
Troubleshooting Protocol:
-
Controlled Addition: Add the sulfuryling agent (e.g., sulfuryl chloride) dropwise to the solution of ethyl dichlorophosphine at a reduced temperature (e.g., 0-5°C) using an ice bath.
-
Monitoring: Use a low-temperature thermometer to monitor the internal reaction temperature throughout the addition. The addition rate should be adjusted to maintain the desired temperature range.
-
Stirring: Ensure efficient and constant stirring to dissipate heat evenly throughout the reaction mixture.
-
FAQ 2: The reaction seems to stall or remains incomplete, even after extended reaction times. How can I drive it to completion?
Incomplete conversion is often a problem of stoichiometry or reaction kinetics.
-
Why it happens: While a 1:1 molar ratio is theoretically required, slight degradation of the sulfuryling agent or minor side reactions can consume a portion of it. The reaction may also be slower than anticipated in certain solvents or at lower temperatures.
-
Troubleshooting Protocol:
-
Stoichiometric Adjustment: Consider using a slight excess (e.g., 1.05 to 1.1 equivalents) of the sulfuryling agent (SO₂Cl₂) to compensate for any potential losses and drive the equilibrium towards the product.
-
Reaction Monitoring: Track the reaction progress using an appropriate analytical technique. ³¹P NMR spectroscopy is ideal for this purpose, as the chemical shifts for EtPCl₂ (around 197 ppm), EtP(S)Cl₂ (around 101 ppm), and the oxygen analog EtP(O)Cl₂ (around 45 ppm) are well-separated.
-
Post-Addition Warming: After the controlled, cold addition of the sulfuryling agent, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
FAQ 3: I am losing a significant amount of product during the purification step. How can I improve my recovery?
Product loss during purification is a common challenge due to the compound's reactivity and the presence of closely-related impurities.[5]
-
Why it happens: The primary purification method is vacuum distillation. However, if oxygen-containing impurities are present, thermal degradation can occur.[5] Furthermore, the boiling points of the desired product and key byproducts can be very close, leading to co-distillation and poor separation.
| Compound | Formula | Approx. Boiling Point |
| This compound | EtP(S)Cl₂ | ~79-81 °C / 20 mmHg |
| Ethylphosphonic dichloride | EtP(O)Cl₂ | ~60-62 °C / 10 mmHg |
| Sulfuryl Chloride | SO₂Cl₂ | 69.4 °C / 760 mmHg |
| Ethyl dichlorophosphine | EtPCl₂ | 122 °C / 760 mmHg |
-
Troubleshooting Protocol:
-
Efficient Solvent Removal: Before distillation, ensure all volatile byproducts (like excess SO₂Cl₂ and the SO₂ gas formed) are removed. This can be achieved by sparging the crude mixture with dry nitrogen or by carefully removing volatiles under reduced pressure at low temperature.
-
Fractional Distillation: Use a short-path distillation apparatus with a fractionating column (e.g., a Vigreux column) to improve separation efficiency.
-
Vacuum Control: Maintain a stable, high vacuum during distillation. Fluctuations in pressure will cause the boiling point to change, leading to poor separation of fractions.
-
Avoid Overheating: Use an oil bath for heating and keep the bath temperature as low as possible to minimize thermal decomposition of the product.[5]
-
Troubleshooting Decision Workflow
Caption: A workflow for diagnosing low-yield issues.
Section 3: Recommended Experimental Protocol
This protocol incorporates the troubleshooting insights discussed above for the synthesis of this compound from Ethyl Dichlorophosphine.
Materials:
-
Ethyl dichlorophosphine (EtPCl₂), high purity
-
Sulfuryl chloride (SO₂Cl₂), ≥97%, preferably freshly opened or distilled
-
Anhydrous toluene (or other suitable inert solvent)
-
Round-bottom flask, addition funnel, condenser (all oven-dried)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Ice-water bath
Procedure:
-
Setup: Assemble the reaction apparatus under a positive pressure of inert gas. A 250 mL round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a condenser topped with a gas bubbler is recommended.
-
Charging the Reactor: Charge the round-bottom flask with ethyl dichlorophosphine (e.g., 0.1 mol) and anhydrous toluene (100 mL). Begin stirring and cool the mixture to 0-5°C using an ice-water bath.
-
Reagent Addition: Charge the addition funnel with sulfuryl chloride (0.105 mol, 1.05 eq). Add the sulfuryl chloride dropwise to the cooled, stirring solution of ethyl dichlorophosphine over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature below 10°C throughout the addition.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2 hours.
-
Workup:
-
Place the reaction flask under reduced pressure (while maintaining a gentle inert gas bleed) at room temperature to remove the dissolved sulfur dioxide and any residual HCl.
-
Remove the solvent (toluene) using a rotary evaporator. Be careful not to heat the mixture excessively.
-
-
Purification:
-
Set up a short-path fractional distillation apparatus.
-
Carefully transfer the crude oil to the distillation flask.
-
Apply a stable vacuum and slowly heat the flask in an oil bath.
-
Collect the fraction boiling at the expected temperature and pressure for this compound.
-
References
-
This compound. Global Substance Registration System (GSRS). [Link]
-
Ethyl phosphonothioic dichloride, anhydrous. Haz-Map, National Library of Medicine. [Link]
- Process for the purification of dialkylphosphorochloridothioates.
-
An efficient copper-catalyzed synthesis of S-aryl phosphorothioates from aryl sulfonyl chlorides and H-phosphonates. Royal Society of Chemistry. [Link]
- Process for the preparation of phosphorothioic dichlorides.
-
Ethyl dichlorophosphate – preparation and application. Georganics. [Link]
-
Reactions of enantiopure cyclic diols with sulfuryl chloride. The Royal Society of Chemistry. [Link]
-
Sulfuryl chloride. Wikipedia. [Link]
-
Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. ResearchGate. [Link]
Sources
- 1. ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Ethyl phosphonothioic dichloride, anhydrous - Hazardous Agents | Haz-Map [haz-map.com]
- 3. EP0283073B1 - Process for the preparation of phosphorothioic dichlorides - Google Patents [patents.google.com]
- 4. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 5. US4247490A - Process for the purification of dialkylphosphorochloridothioates - Google Patents [patents.google.com]
Technical Support Center: Managing HCl Byproduct in Ethylphosphonothioic Dichloride Synthesis
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethylphosphonothioic dichloride (EPTD). Our focus is the critical, and often challenging, aspect of managing the hydrogen chloride (HCl) gas byproduct. Proper management of HCl is paramount not only for personnel safety but also for ensuring reaction efficiency and equipment longevity.
Section 1: Understanding the Challenge: The "Why" of HCl Management
This section addresses the fundamental principles behind the necessity of active HCl gas management during your synthesis.
Q1: Why is managing HCl a critical step in EPTD synthesis?
A1: The synthesis of organophosphorus compounds like EPTD often involves chlorinating agents, leading to the stoichiometric co-production of hydrogen chloride gas.[1][2] Failure to actively manage this byproduct presents three primary risks:
-
Safety Hazards: HCl gas is highly toxic and corrosive.[3] When it comes into contact with moisture in the air, eyes, skin, or respiratory tract, it forms hydrochloric acid, which can cause severe chemical burns and lung damage.[3][4][5]
-
Reaction Equilibrium: According to Le Châtelier's principle, the accumulation of a byproduct (HCl) in the reaction vessel can slow down or even inhibit the forward reaction, leading to poor yields and incomplete conversion of starting materials. Efficient removal of HCl helps drive the reaction to completion.
-
Equipment Corrosion: HCl gas and the resulting hydrochloric acid are extremely corrosive to many materials, including stainless steel, under certain conditions.[5] Uncontrolled HCl can damage reactor vessels, sensors, and exhaust systems, leading to costly repairs and potential safety breaches.
Q2: What are the primary hazards associated with uncontrolled HCl gas release?
A2: Hydrogen chloride is a colorless gas with a sharp, pungent odor.[3] The primary hazards are:
-
Respiratory Damage: Inhalation can lead to coughing, choking, and inflammation of the respiratory tract. High concentrations can cause severe conditions like pulmonary edema and asphyxiation.[3]
-
Dermal and Ocular Burns: Contact with the gas can cause severe burns and permanent damage to the skin and eyes.[3]
-
Material Corrosion: HCl gas readily attacks and corrodes structural materials, which can lead to a loss of containment and a larger, more dangerous release.[5]
Section 2: Proactive HCl Management: System Design & Protocols
A successful experiment begins with a robust setup designed to handle byproducts effectively. This section provides detailed protocols for laboratory-scale HCl scrubbing.
Q1: What are the recommended methods for neutralizing HCl gas at a laboratory scale?
A1: The most common and effective method for laboratory-scale synthesis is wet scrubbing . This involves bubbling the effluent gas stream from your reactor through a liquid solution that absorbs and neutralizes the HCl.[6] While dry scrubbing using solid sorbents like soda lime is an option, wet scrubbing is generally more efficient for the complete neutralization required in a laboratory setting.[6][7]
Data Presentation: Comparison of Common Lab-Scale Scrubbing Agents
| Scrubbing Agent | Principle of Operation | Efficiency | Capacity | Key Considerations |
| Water | Dissolution (High Solubility) | Moderate | Limited | Forms corrosive hydrochloric acid; does not neutralize. The solution will become acidic and eventually off-gas HCl.[8][9] |
| Sodium Hydroxide (NaOH) Solution (1-5 M) | Neutralization Reaction | High | High | Highly effective. The reaction is exothermic and can generate heat.[5] A concentration of ~5% is often recommended.[10] |
| Calcium Hydroxide (Ca(OH)₂) Slurry | Neutralization Reaction | High | Moderate | A cost-effective alternative to NaOH. Forms insoluble calcium chloride (CaCl₂). The slurry can be difficult to stir. |
| Soda Lime (Solid) | Adsorption & Neutralization | Moderate | Low | Simple to set up (dry scrubbing).[11] Can be prone to "channeling," where gas passes through without sufficient contact. Lower efficiency compared to wet methods.[6] |
Experimental Protocol: Wet Scrubbing with Caustic Solution (NaOH)
This protocol describes a standard, self-validating system for neutralizing HCl gas from a laboratory-scale reaction.
Step 1: Calculate Required Caustic Amount
-
Determine the theoretical maximum moles of HCl your reaction will produce (based on your limiting reagent).
-
To ensure complete neutralization, use a 1.5x to 2x molar excess of NaOH.
-
Calculation: Moles of HCl (max) * 1.5 = Moles of NaOH required.
-
Prepare a 1-2 M solution of NaOH. Example: For 1 mole of HCl, you need at least 1.5 moles of NaOH. This would be 1.5 L of a 1 M NaOH solution.
Step 2: Assemble the Scrubber Train
-
Connect the gas outlet of your reaction vessel via chemically resistant tubing (e.g., PTFE) to the inlet of a gas washing bottle (bubbler). The inlet tube should extend below the surface of the liquid.
-
Fill the first bubbler with your calculated NaOH solution, ensuring the inlet tube is submerged. Do not fill more than two-thirds full to prevent suck-back.
-
Connect the outlet of the first bubbler to the inlet of a second bubbler, also containing NaOH solution. This acts as a safety backup.
-
Connect the outlet of the second bubbler to your fume hood exhaust.
Step 3: Add an Indicator
-
To visually monitor the scrubber's effectiveness, add a few drops of a pH indicator like phenolphthalein to the final bubbler. The solution should be pink (alkaline). If the color fades, it indicates the base is being consumed and breakthrough is imminent.
Step 4: Monitor the System
-
During the reaction, observe the rate of bubbling. Excessively vigorous bubbling may require a larger scrubber or a more concentrated caustic solution.
-
Ensure all connections are secure to prevent leaks.[12]
Mandatory Visualization: Lab-Scale HCl Wet Scrubbing Workflow
Caption: Workflow for a dual-stage caustic wet scrubber.
Section 3: Troubleshooting Guide: Real-Time Problem Solving
Even with a well-designed system, issues can arise. This guide addresses common problems in a direct question-and-answer format.
Q1: Issue - My reaction vessel is building up pressure. What should I do?
A1: Pressure buildup is a serious safety concern that must be addressed immediately.
-
Immediate Action: Reduce or stop the heating of the reaction to slow the rate of gas evolution.
-
Probable Cause 1: Blockage. Check for any kinks in the tubing between the reactor and the scrubber. Ensure the bubbler's dip tube is not clogged with any precipitate (e.g., if using calcium hydroxide).
-
Probable Cause 2: Scrubber Capacity Exceeded. The rate of HCl evolution is faster than the gas can pass through the scrubber. This can happen during a highly exothermic phase of the reaction. Consider using a larger diameter dip tube or splitting the gas stream into two parallel scrubbers.
-
Probable Cause 3: Scrubber Liquid Freezing. If the reaction is run at very low temperatures and the scrubber is uninsulated, the aqueous solution could freeze. Ensure the scrubber is at ambient temperature.
Q2: Issue - I can smell a sharp, acidic odor. What does this mean and what is the immediate action?
A2: An acidic odor indicates a leak of HCl gas.[3]
-
Immediate Action: If you have a personal gas monitor and it alarms, or if the smell is strong, evacuate the immediate area. Ensure the fume hood is operating at maximum capacity. Do not return until the area is confirmed to be safe.
-
Troubleshooting (After ensuring safety):
-
Check Connections: Carefully inspect all tubing connections, ground glass joints, and septa for leaks.
-
Scrubber Breakthrough: Your scrubbing solution may be completely saturated. This is a common cause of HCl release. Check your indicator or test the exhaust gas with damp pH paper.
-
System Integrity: Check the glassware for any cracks or failures.
-
Q3: Issue - My reaction seems to have stalled or is proceeding very slowly. Could inefficient scrubbing be the cause?
A3: Yes. If HCl is not being removed from the reaction headspace efficiently, its increasing partial pressure can inhibit the forward reaction.
-
Diagnosis: Check the bubbling rate in your scrubber. If it is very slow or has stopped despite the reaction conditions being met, it suggests a problem.
-
Solution: First, ensure there are no blockages (see Q1). Second, confirm your scrubbing solution is not exhausted. Replacing the spent caustic solution can sometimes restart or accelerate a stalled reaction by re-establishing the favorable equilibrium.
Mandatory Visualization: Troubleshooting Pressure Buildup
Caption: Logical workflow for diagnosing reactor pressure issues.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use water alone to trap the HCl? A1: While HCl is extremely soluble in water, it is not recommended as a primary scrubbing method.[8][9] Dissolving HCl in water simply creates hydrochloric acid. The solution will become saturated, its pH will drop, and it will begin to release HCl gas from the scrubber outlet. A basic solution that chemically neutralizes the acid is far more effective and safer.[13]
Q2: What Personal Protective Equipment (PPE) is mandatory for this synthesis? A2: Given the hazardous nature of both EPTD and HCl, stringent PPE is required.[14] This includes:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
A flame-resistant lab coat.
-
Chemical splash goggles and a full-face shield.
-
Work should only be performed inside a certified chemical fume hood.[12]
-
Ensure easy access to an emergency eyewash station and safety shower.[12]
Q3: How should I properly dispose of the spent scrubbing solution? A3: The spent solution will contain sodium chloride (or calcium chloride) and unreacted sodium hydroxide, making it a basic salt solution. It must be neutralized to a pH between 6 and 8 by slowly adding a dilute acid (like HCl or citric acid) before disposal. Always follow your institution's specific chemical waste disposal guidelines. Do not pour concentrated basic solutions directly down the drain.
Q4: What are the signs that my scrubbing agent is exhausted? A4: There are several signs:
-
Visual Indicator: If you've added a pH indicator like phenolphthalein, the pink color will disappear.
-
pH Test: Briefly stop the gas flow and test the pH of the solution. If it is neutral or acidic, the base is consumed.
-
Odor/Test Paper: The most definitive sign is the detection of an acidic smell or a positive test on damp litmus paper at the scrubber outlet, indicating HCl is breaking through.[11]
References
-
Reddit. (2016). Alternatives to neutralise hydrogen chloride gas produced? [Online forum]. Available at: [Link]
-
Eng-Tips. (2006). Hydrogen Chloride (gas) neutralization. [Online forum]. Available at: [Link]
-
Torch-Air. (n.d.). HCl Scrubber: Operation, Review of Types, Efficiency, Cost and Selection. Available at: [Link]
-
ScienceDirect. (2025). Dry Scrubbing of Gaseous HCl with Solid Lime in a Cyclone Reactor at Low Temperatures. Available at: [Link]
-
SINOCHEM. (n.d.). What Should Be Paid Attention to When Using Hydrogen Chloride Gas? Available at: [Link]
-
Rewinz. (n.d.). HCl synthesis unit. Available at: [Link]
-
Digital Analysis Corp. (n.d.). Hydrochloric (HCl) Acid Neutralization. Available at: [Link]
-
Longdom Publishing. (2015). Scrubbing of HCl Gas from Synthesis Gas in a Multistage Dual-Flow Sieve Plate Wet Scrubber by Alkaline Solution. Available at: [Link]
-
ResearchGate. (2015). Scrubbing of HCl Gas from Synthesis Gas in a Multistage Dual-Flow Sieve Plate Wet Scrubber by Alkaline Solution | Request PDF. Available at: [Link]
-
Reddit. (2023). What would you put in this trap to neutralize HCl gas created by reaction? [Online forum]. Available at: [Link]
-
Interscan Corporation. (2024). Safety Practices for Mitigating Hydrogen Chloride (HCl) Gas Leaks. Available at: [Link]
-
Clorosur. (n.d.). HCl synthesis unit safety enhancement. Available at: [Link]
- Google Patents. (n.d.). US3813435A - Process for preparing mthis compound.
-
Control Engineering. (2021). HCL synthesis safety: Critical design considerations beyond the basic regulations. Available at: [Link]
-
SGL Carbon. (n.d.). Process routes for the generation of HCl gas. Available at: [Link]
-
De Dietrich. (n.d.). HCl Treatment. Available at: [Link]
- Google Patents. (n.d.). EP0283073B1 - Process for the preparation of phosphorothioic dichlorides.
-
Chemistry LibreTexts. (2025). 8.1: Acid and Base Neutralization. Available at: [Link]
Sources
- 1. US3813435A - Process for preparing mthis compound - Google Patents [patents.google.com]
- 2. EP0283073B1 - Process for the preparation of phosphorothioic dichlorides - Google Patents [patents.google.com]
- 3. Safety Practices for Mitigating Hydrogen Chloride (HCl) Gas Leaks [gasdetection.com]
- 4. HCl Scrubber System: Types, Efficiency, and Safety [torch-air.com]
- 5. Hydrochloric Acid (HCl) Neutralization. pH Neutralization Systems for Hydrochloric Acid (HCl) [phadjustment.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. ddpsinc.com [ddpsinc.com]
- 10. eng-tips.com [eng-tips.com]
- 11. reddit.com [reddit.com]
- 12. What Should Be Paid Attention to When Using Hydrogen Chloride Gas? Exporter China [taiyugas.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Purification Strategies for Ethylphosphonothioic Dichloride Derivatives
Introduction
Ethylphosphonothioic dichloride (EPTC) and its derivatives are pivotal intermediates in the synthesis of a wide range of organophosphorus compounds, including pesticides, nerve agent precursors, and flame retardants.[1][2] The presence of two reactive P-Cl bonds and a P=S bond imparts a unique reactivity profile, but also presents significant challenges in purification.[3] These compounds are highly susceptible to hydrolysis and are generally toxic and corrosive.[4]
This technical support guide provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and purification protocols. The guidance herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
IMPORTANT SAFETY NOTICE
This compound and its analogues are hazardous materials. They are toxic if inhaled or in contact with skin, and they cause severe skin burns and eye damage. These compounds react with water, potentially releasing toxic and corrosive fumes.[4] All handling and purification procedures must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.[5][6] Always work under anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon).
Section 1: Troubleshooting Guide
This section addresses specific issues commonly encountered during the purification of this compound derivatives in a practical question-and-answer format.
Q1: My crude product analysis (³¹P-NMR) shows multiple phosphorus signals, and the overall yield is low. What is the most likely cause?
A1: This is a classic symptom of hydrolysis. This compound is highly reactive towards water.[4] The presence of even trace amounts of moisture in your reaction solvents, starting materials, or glassware can lead to the formation of various hydrolysis byproducts, such as ethylphosphonothioic acid monochloride and ethylphosphonothioic acid. Each of these hydrolyzed species will present a distinct signal in the ³¹P-NMR spectrum, leading to a complex mixture and a lower yield of the desired dichloride.[7]
Corrective Actions:
-
Rigorous Anhydrous Technique: Ensure all solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons). Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas.
-
Inert Atmosphere: Conduct the entire synthesis and workup under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.
-
Starting Material Quality: Use freshly opened or properly stored starting materials. Re-distill liquid reagents like phosphorus trichloride (PCl₃) if their purity is in doubt.
Q2: After the reaction, my product is contaminated with unreacted starting materials like PCl₃ or sulfur monochloride (S₂Cl₂). How can I remove them?
A2: The removal strategy depends on the boiling points of the contaminants relative to your product. This compound has a boiling point of approximately 172 °C (342 °F) at atmospheric pressure.[4]
-
For Volatile Impurities (e.g., PCl₃, bp 76 °C): Fractional distillation is highly effective. If the boiling point difference is significant (> 40 °C), a simple distillation may suffice. For closer boiling points, a fractional distillation column (e.g., Vigreux or packed column) is necessary. Performing the distillation under reduced pressure (vacuum) will lower the boiling points of all components, preventing potential thermal decomposition of the desired product.
-
For Less Volatile Impurities (e.g., S₂Cl₂, bp 138 °C): Careful fractional vacuum distillation is the preferred method. The lower pressure allows for distillation at a lower temperature, minimizing the risk of side reactions or decomposition that can occur at higher temperatures.
Q3: My distilled product is yellow or dark brown, but the literature describes it as a colorless liquid. What causes this discoloration and how can I fix it?
A3: Discoloration is typically due to two main causes:
-
Thermal Decomposition: Organophosphorus compounds, especially thio-derivatives, can be thermally sensitive. Overheating during distillation can cause decomposition, leading to colored, often polymeric, byproducts.
-
Sulfur Impurities: The synthesis may result in elemental sulfur or polysulfide impurities, which can impart a yellow color.
Solutions:
-
Optimize Distillation: Use a high vacuum to lower the distillation temperature as much as possible. A short-path distillation apparatus can minimize the residence time of the compound at high temperatures.
-
Chromatography: If distillation fails to yield a colorless product, flash column chromatography over silica gel is an excellent alternative. The polarities of the colored impurities often differ significantly from the product, allowing for effective separation.
-
Wiped-Film Evaporation: For highly sensitive compounds on a larger scale, wiped-film evaporation provides a very short heating time and can be a superior purification method to traditional distillation.[8]
Q4: I've performed a vacuum distillation, but my product purity (by GC-MS) is still below 95%, with impurities of similar molecular weight. What should I do next?
A4: This indicates the presence of isomers or byproducts with boiling points very close to your target compound, making separation by distillation impractical. Flash column chromatography is the logical next step.[9] This technique separates compounds based on their differential adsorption to a stationary phase (usually silica gel), which is governed by polarity rather than boiling point.
Strategy:
-
TLC Analysis: First, develop a suitable solvent system using Thin Layer Chromatography (TLC).[9] Spot your impure product on a TLC plate and elute with different mixtures of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., dichloromethane or ethyl acetate). The ideal solvent system will show good separation between the spot for your product and the impurity spots.
-
Column Chromatography: Pack a column with silica gel (230-400 mesh is standard for flash chromatography) and elute with the optimized solvent system.[9] Collect fractions and analyze them by TLC or GC-MS to identify the pure product.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general purification workflow for a crude this compound derivative?
A1: A multi-step approach is often best. Start with a simple workup to remove salts and water-soluble impurities (if applicable, and performed with extreme care due to reactivity). Follow this with vacuum distillation to remove volatile starting materials and bulk separate the product. If the product is still not pure, use flash column chromatography as a final polishing step.
Q2: How can I reliably assess the purity of my final product?
A2: A combination of analytical techniques is essential for a complete picture of purity:
-
³¹P-NMR Spectroscopy: This is the most powerful tool for identifying and quantifying phosphorus-containing species. The desired product should show a single, sharp signal at the expected chemical shift. Impurities will appear as separate signals.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and determining the purity percentage based on peak area.[10][11]
-
¹H and ¹³C NMR Spectroscopy: Confirms the organic structure of the molecule and can reveal non-phosphorus-containing impurities.
Q3: What are the most common impurities found in the synthesis of EPTC derivatives and how do they form?
A3: The following table summarizes the common impurities, their origin, and typical characteristics.
| Impurity Class | Example Structure | Origin | Notes |
| Hydrolysis Products | R-P(S)(OH)Cl | Reaction with adventitious water.[4] | More polar than the dichloride; often non-volatile. |
| Oxidation Products | R-P(O)Cl₂ | Reaction with air or oxidizing agents. | P=O bond instead of P=S. Can have similar volatility.[12] |
| Unreacted Reagents | PCl₃, S₂Cl₂ | Incomplete reaction or improper stoichiometry.[13] | Typically more volatile than the product. |
| Isomeric Byproducts | (e.g., rearrangement products) | Can form under harsh reaction conditions (e.g., high heat). | Often have very similar physical properties, requiring chromatography. |
Q4: When choosing a purification strategy, what are the key trade-offs between distillation and chromatography?
A4: The choice depends on the scale of the reaction and the nature of the impurities.
-
Vacuum Distillation:
-
Pros: Excellent for large quantities (multi-gram to kg scale), fast, and effective for separating compounds with significantly different boiling points (>25 °C at a given pressure).
-
Cons: Not suitable for thermally sensitive compounds. Ineffective for separating isomers or compounds with very similar boiling points.
-
-
Flash Column Chromatography:
-
Pros: High resolving power, capable of separating compounds with very similar properties (isomers, etc.). Operates at room temperature, ideal for thermally sensitive compounds.[9]
-
Cons: Can be slow and solvent-intensive for large scales. Requires method development (TLC). The product is recovered in a solvent that must then be removed.
-
Section 3: Visualized Workflows & Protocols
Purification Strategy Decision Tree
The following diagram outlines a logical workflow for purifying a crude this compound derivative.
Caption: Figure 1: General decision tree for purification.
Troubleshooting Flowchart: Low Purity
If initial purification results in low purity, this flowchart can help diagnose the problem.
Caption: Figure 2: Troubleshooting guide for low product purity.
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for separating this compound from non-volatile residues or more volatile starting materials.
Equipment:
-
Round-bottom flask
-
Short-path distillation head with vacuum adapter
-
Thermometer and adapter
-
Receiving flask(s)
-
Heating mantle with stirrer
-
Vacuum pump with trap and gauge
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. The system must be completely dry.
-
Charge Flask: Charge the crude this compound into the distillation flask. Add a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuate: Close the system and slowly apply vacuum. Observe for any vigorous bubbling.
-
Heating: Once a stable vacuum is achieved, begin stirring and gently heat the flask.
-
Collect Fractions:
-
Collect any low-boiling forerun (e.g., residual solvents or PCl₃) in a separate receiving flask.
-
As the temperature rises and stabilizes, switch to a clean receiving flask to collect the main product fraction. Record the temperature and pressure at which the product distills.
-
Stop the distillation before the distilling flask goes to dryness to avoid overheating potentially unstable residues.
-
-
Shutdown: Remove the heating mantle and allow the system to cool to room temperature before slowly venting the vacuum with an inert gas.
-
Analysis: Analyze the collected main fraction for purity using the methods described above.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for separating the product from impurities with similar boiling points.[9]
Equipment:
-
Glass chromatography column with stopcock
-
Silica gel (230-400 mesh)
-
Eluent (solvent system developed by TLC)
-
Collection tubes or flasks
-
Source of low-pressure air or nitrogen
Procedure:
-
Column Packing: Securely clamp the column in a vertical position. Pack the column with silica gel using either a dry packing or slurry packing method. Ensure the silica bed is compact and level. Add a thin layer of sand on top.
-
Pre-elution: Run eluent through the column until the entire silica bed is wetted and equilibrated. Do not let the solvent level drop below the top of the silica bed.
-
Sample Loading: Dissolve the impure product in a minimal amount of the eluent (or a less polar solvent). Carefully add the sample solution to the top of the column. Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, and add the dry powder to the top of the column.
-
Elution: Carefully add eluent to the column. Apply gentle positive pressure to the top of the column to achieve a flow rate of approximately 2 inches/minute.
-
Fraction Collection: Begin collecting fractions immediately. Monitor the separation by TLC analysis of the collected fractions.
-
Combine & Evaporate: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator.
-
Analysis: Dry the resulting product under high vacuum to remove residual solvent and analyze for purity.
References
-
Benchchem. Technical Support Center: Synthesis of Organophosphorus Compounds. Accessed January 22, 2026. 7
-
Sigma-Aldrich. SAFETY DATA SHEET - Ethyl phosphonothioic dichloride. Accessed January 22, 2026.
-
CAMEO Chemicals. ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS. Accessed January 22, 2026.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl phosphonic dichloride. Accessed January 22, 2026.
-
TCI Chemicals. SAFETY DATA SHEET - Diethyl Chlorothiophosphate. Accessed January 22, 2026.
-
Fisher Scientific. SAFETY DATA SHEET - Ethylphosphonic dichloride. Accessed January 22, 2026.
-
Lawrence, J. F. (1987). Analytical methodology for organophosphorus pesticides used in Canada. International Journal of Environmental Analytical Chemistry, 29(4), 289-303.
-
Wheeler, P., Bunn, R., & Edge, T. Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. Accessed January 22, 2026.
-
Thermo Fisher Scientific. Analysis of Organophosphorus Pesticides by GC. Accessed January 22, 2026.
-
MDPI. Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Accessed January 22, 2026.
-
CORE. Advanced Studies on the Synthesis of Organophosphorus Compounds. Accessed January 22, 2026.
-
ChemicalBook. ETHYL PHOSPHONO THIOIC DICHLORIDE. Accessed January 22, 2026.
-
PMC. Investigation of organophosphorus (OPs) compounds by a needle trap device based on mesoporous organo-layered double hydroxide (organo-LDH). Accessed January 22, 2026.
-
Wikipedia. Organophosphorus chemistry. Accessed January 22, 2026.
-
Science of Synthesis. Product Class 15: Alkylphosphonic Acids and Derivatives. Thieme. Accessed January 22, 2026.
-
Shodhganga. Chapter - I: Introduction to Organophosphorus Compounds. Accessed January 22, 2026.
-
ACS Publications. Organophosphorus Compounds: Alkyldichlorophosphines. Accessed January 22, 2026.
-
Grokipedia. Ethylphosphonoselenoic dichloride. Accessed January 22, 2026.
-
Organic Syntheses. Preparation of [1-(Methoxymethylcarbamoyl)ethyl]phosphonic acid bis-(2,2,2-trifluoroethyl) ester. Accessed January 22, 2026.
-
Google Patents. US4247490A - Process for the purification of dialkylphosphorochloridothioates. Accessed January 22, 2026.
-
ElectronicsAndBooks. Preparation and Properties of Some Organophosphorus Compounds. Accessed January 22, 2026.
-
Google Patents. EP0283073B1 - Process for the preparation of phosphorothioic dichlorides. Accessed January 22, 2026.
-
YouTube. Best Synthetic Methods Organophosphorus V Chemistry Organophosphorus Chemistry. Accessed January 22, 2026.
-
GSRS. This compound. Accessed January 22, 2026.
-
LCGC International. Purification of a 13-mer DNA Phosphorothioated Crude Deprotected Oligonucleotide by Strong Anion Exchange Chromatography. Accessed January 22, 2026.
-
ResearchGate. Organophosphorus Chemistry: Mechanisms and Biomedical Applications. Accessed January 22, 2026.
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Accessed January 22, 2026.
-
RSC Publishing. From rocks to bioactive compounds: a journey through the global P(V) organophosphorus industry and its sustainability. Accessed January 22, 2026.
-
Haz-Map. Ethyl phosphonothioic dichloride, anhydrous - Hazardous Agents. Accessed January 22, 2026.
-
Thermo Fisher Scientific. Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides. Accessed January 22, 2026.
-
Wikipedia. Sarin. Accessed January 22, 2026.
-
OPCW. A SELECTION OF GENERALLY USED OR TRADED SCHEDULED CHEMICALS. Accessed January 22, 2026.
-
OPCW. Introduction to Scheduled Chemicals. Accessed January 22, 2026.
-
SiliCycle. GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Accessed January 22, 2026.
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- 2. opcw.org [opcw.org]
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- 4. ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
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- 13. EP0283073B1 - Process for the preparation of phosphorothioic dichlorides - Google Patents [patents.google.com]
Navigating the Reactive Landscape of Ethylphosphonothioic Dichloride: A Guide to Minimizing Side Reactions
Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Ethylphosphonothioic dichloride (EPTD). This guide is designed to provide you, as a senior application scientist, with in-depth technical knowledge and practical troubleshooting strategies to mitigate side reactions during your experiments. Our focus is on understanding the causality behind experimental choices to ensure the integrity and success of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EPTD) and why is it so reactive?
This compound (CAS No: 993-43-1) is a highly reactive organophosphorus compound containing two chlorine atoms and a sulfur atom attached to a central phosphorus atom.[1][2] Its reactivity stems from the electrophilic nature of the phosphorus atom, which is susceptible to nucleophilic attack. The two chlorine atoms are excellent leaving groups, facilitating substitution reactions. EPTD is particularly sensitive to moisture and is incompatible with alcohols, amines, strong oxidizing agents, and alkalis.[2]
Q2: What are the most common side reactions observed when using EPTD?
The most prevalent side reactions involve the reaction of EPTD with nucleophiles. With alcohols and amines, over-substitution can occur, leading to the formation of undesired byproducts. Hydrolysis due to trace amounts of water is also a significant issue, resulting in the formation of ethylphosphonothioic acid, which can complicate purification.[2] At elevated temperatures, there is a risk of forming pyrophosphonothioate structures.
Q3: How critical is the choice of base in my reaction?
The choice of base is paramount in controlling the selectivity of the reaction. A suitable base should efficiently scavenge the hydrogen chloride (HCl) produced during the reaction without competing as a nucleophile. Sterically hindered non-nucleophilic bases are generally preferred.
Q4: Can I monitor the progress of my reaction to detect side products early?
Yes, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for monitoring the progress of reactions involving EPTD.[1][3] It allows for the identification of the starting material, desired product, and major phosphorus-containing side products in real-time, enabling you to adjust reaction conditions as needed. The chemical shifts are sensitive to the substituents on the phosphorus atom, providing a clear picture of the reaction mixture's composition.[1][4][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with EPTD and provides actionable solutions based on established chemical principles.
Issue 1: Low Yield of the Monosubstituted Product (Ethylphosphonothioic Monochloride Derivative)
Diagram: Reaction Pathway and Side Reactions
Caption: Precipitation of ammonium salt.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Precipitation of Amine Hydrochloride Salt | The HCl generated during the reaction will react with the amine base (e.g., triethylamine) to form an insoluble ammonium hydrochloride salt. | Choice of Solvent: Use a solvent that can partially solubilize the salt or keep it as a fine, stirrable slurry. Anhydrous polar aprotic solvents like dichloromethane (DCM) or acetonitrile are often suitable. [6][7][8][9][10]Filtration: The salt can be removed by filtration at the end of the reaction. |
| Insolubility of the Product | The desired product itself may have low solubility in the chosen reaction solvent. | Solvent Screening: Conduct small-scale solubility tests with your expected product in various anhydrous solvents before running the full-scale reaction. |
Issue 3: Presence of Multiple Products by ³¹P NMR
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of EPTD or Intermediates | Trace amounts of water in the reagents or solvent can hydrolyze EPTD to ethylphosphonothioic acid or hydrolyze the intermediate monochloride. | Strict Anhydrous Conditions: Use freshly distilled, anhydrous solvents and reagents. Flame-dry all glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Pyrophosphonothioate | At elevated temperatures, the monosubstituted product can undergo self-condensation to form a pyrophosphonothioate. | Strict Temperature Control: Avoid heating the reaction mixture unless necessary for a specific subsequent step. Monitor the reaction progress to avoid prolonged reaction times at elevated temperatures. |
| Steric Hindrance Effects | Highly sterically hindered alcohols or amines may react slowly, allowing for side reactions to become more prominent. [11][12][13][14] | Use a Less Hindered Base: A less hindered base like pyridine might be more effective in some cases, although its nucleophilicity should be considered. [15][16]Catalyst: In some cases, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be used, but with caution as it can also promote side reactions. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of O-Alkyl/Aryl Ethylphosphonothiochloridate
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Addition of Nucleophile and Base: In a separate flask, prepare a solution of the desired alcohol or phenol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Reaction: Add the alcohol/phenol/base solution dropwise to the cooled EPTD solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by ³¹P NMR until the starting EPTD signal has disappeared.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with cold, dilute HCl, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: General Procedure for the Synthesis of N-Alkyl/Aryl Ethylphosphonothioamidic Chloride
-
Preparation: Under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of EPTD: Cool the amine solution to -20 °C. Slowly add a solution of this compound (1.0 eq.) in anhydrous THF dropwise over 1-2 hours.
-
Reaction: Allow the reaction to stir at -20 °C for an additional hour after the addition is complete, then slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by ³¹P NMR.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation
Table 1: Typical ³¹P NMR Chemical Shifts
| Compound Type | Structure | Approximate ³¹P Chemical Shift (ppm) |
| This compound | EtP(S)Cl₂ | +95 to +105 |
| O-Alkyl Ethylphosphonothiochloridate | EtP(S)(OR)Cl | +80 to +90 |
| N-Alkyl Ethylphosphonothioamidic Chloride | EtP(S)(NHR)Cl | +70 to +80 |
| O,O-Dialkyl Ethylphosphonothioate | EtP(S)(OR)₂ | +60 to +70 |
| N,N'-Dialkyl Ethylphosphonothioic Diamide | EtP(S)(NHR)₂ | +50 to +60 |
| Ethylphosphonothioic Acid | EtP(S)(OH)₂ | +40 to +50 |
| Pyrophosphonothioate | [EtP(S)(OR)]₂O | +30 to +40 |
Note: Chemical shifts are approximate and can vary depending on the solvent and specific substituents. [1][3][4][5]
References
- Synthesis and Characterization of P-PPD-Ph-Conjugated Flame Retardant. (2022).
- Jones, D. (2020).
-
Pyridine replacement in organic synthesis. (2011). Reddit. Retrieved January 21, 2026, from [Link]
-
Using Pyridine vs. Triethylamine. (2019). Reddit. Retrieved January 21, 2026, from [Link]
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31P chemical shifts. (n.d.). Steffen's Chemistry Pages. Retrieved January 21, 2026, from [Link]
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31P NMR Chemical Shift of Phosphorous Compounds. (n.d.). Retrieved January 21, 2026, from [Link]
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Synthesis of symmetrical phosphonodithioates from phosphonic dichlorides. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Polar aprotic solvent. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
- Metal- and Solvent-Free Synthesis of Phosphinothioates, Phosphonothioates, Phosphorothioates, and Related Selenium Derivatives: An Efficient Green Protocol. (2025). Molecules.
- Large steric effect in the substitution reaction of amines with phosphoimidazolide-activated nucleosides. (1993). Journal of the American Chemical Society.
- Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide deriv
- Green Chemistry. (2025).
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Altern
-
Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]
- In a reaction I am using pyridine as a solvent as well as a base. Can I use few drops of triethylamine as a base and ethanol/methanol as solvent? (2017).
-
Polar aprotic solvents – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]
- Steric Effect of Amines on the Mannich Reaction between Secondary Amines and 2,6-Disubstituted Phenols. (2025).
- Insight into the Synthesis and Characterization of Organophosphorus-Based Bridged Triazine Compounds. (2021). Molecules.
- Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramid
-
The effect of steric hindrance in amines, and sterically destabilized twisted amides …. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025). Molecules.
- Synthesis, Characterization and Application of O, O-diethyl Acrylamide Phosphate. (2009).
- Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines. (2019). Polymer Chemistry.
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Mechanism of Formation of N-Methyl-N-[2-(diphenylphosphoryl)-ethyl]amide of (Diphenylphosphoryl)acetic Acid. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Why does the Cl- ends up on the diethylamine and not on the lidocaine ? (linked with the positive charge formed after the electrophilic attack of diethylamine). (2021). Reddit. Retrieved January 21, 2026, from [Link]
- Synthesis and characterizations of diethyl 3,4-bis (2,5-dimethoxybenzyl)thieno[2,3-b]thiophene-2,5-dicarboxylate – DBDTTDO crystals of macro and nano scales. (2025).
- Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride. (n.d.). Google Patents.
- Improvements in the N,N-diethyl-p-phenylenediamine method for the determination of free and combined residual chlorine through the use of FIA. (1991). Talanta.
- Synthesis and Characterization of Silver Oxide-Based Linde Type a Zeolite/Polypyrrole Composite for Highly Sensitive Dimethyl Me. (2023). JScholar Publisher.
-
Mechanism of DPD (N,N-diethyl-p-phenylenediamine) reaction with free chlorine. (2019). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]
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- 16. reddit.com [reddit.com]
Optimizing reaction conditions for Ethylphosphonothioic dichloride
An in-depth guide to navigating the complexities of Ethylphosphonothioic Dichloride reactions.
Technical Support Center: this compound (EPTD)
Welcome to the dedicated support center for this compound (CAS 993-43-1). This guide is structured to provide researchers, chemists, and drug development professionals with expert insights and practical solutions for optimizing reaction conditions and troubleshooting common issues encountered when working with this highly reactive intermediate. Our focus is on explaining the causality behind experimental choices to ensure both success and safety in the laboratory.
Critical Safety & Handling: The Foundation of Success
Before any experiment, understanding the hazards of this compound (EPTD) is non-negotiable. It is a corrosive, water-reactive, and toxic substance that demands rigorous safety protocols.[1][2]
Question: What are the absolute essential safety precautions for handling EPTD?
Answer: Due to its reactivity profile, a multi-layered safety approach is mandatory.
-
Work Environment: Always handle EPTD in a certified, well-ventilated chemical fume hood.[2] The working area must be free of moisture.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is highly recommended.
-
Eye Protection: Chemical splash goggles and a full-face shield are required.[2]
-
Lab Coat: A flame-resistant lab coat is essential. Ensure it is buttoned and sleeves are not rolled up.
-
-
Inert Atmosphere: EPTD reacts violently with water, releasing toxic hydrogen chloride (HCl) gas.[1] All glassware must be flame-dried or oven-dried immediately before use, and all reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Spill & Emergency Response:
-
Have a spill kit ready that includes a dry absorbent material (e.g., sand or vermiculite). NEVER use water.
-
Ensure immediate access to an emergency shower and eyewash station.
-
In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[2]
-
Troubleshooting Guide: From Low Yields to Impurities
This section addresses the most common problems encountered during reactions with EPTD in a direct question-and-answer format.
Question: My reaction yield is consistently low. What are the most likely causes and how do I fix them?
Answer: Low yield in EPTD reactions almost always traces back to one of three areas: moisture contamination, suboptimal temperature control, or side reactions.
Probable Causes & Solutions:
-
Moisture Contamination: This is the most common culprit. EPTD readily hydrolyzes to form ethylphosphonothioic acid and HCl, consuming your starting material.
-
Solution: Rigorously dry all solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone). Ensure all glassware is flame-dried under vacuum and the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar).
-
-
Suboptimal Temperature: EPTD is highly reactive. Reactions are often exothermic.
-
Solution: Start reactions at a low temperature (e.g., 0 °C or -78 °C) and allow them to warm to room temperature slowly. This is especially critical when adding nucleophiles like primary amines or alcohols. Monitor the internal reaction temperature closely.
-
-
Reagent Quality: The purity of your EPTD and the nucleophile is critical.
-
Solution: Use freshly distilled EPTD if possible. Verify the purity of your nucleophile (amine, alcohol, etc.) by NMR or GC-MS before use.
-
-
Side Reactions: With bifunctional nucleophiles or strong bases, side reactions can dominate. For instance, when reacting with primary amines, double addition or dehydrohalogenation can occur.
Troubleshooting Workflow: Diagnosing Low Reaction Yield
Here is a logical workflow to diagnose the root cause of low product yield.
Caption: A decision tree for troubleshooting low yields in EPTD reactions.
Question: I'm seeing unexpected peaks in my GC-MS/NMR. How can I identify and minimize common impurities?
Answer: Impurity profiling is key to optimization. Besides unreacted starting material, the most common impurities arise from hydrolysis, oxidation, or thermal decomposition.
-
Hydrolysis Products: The presence of water leads to the formation of ethylphosphonothioic acid or its mono-chloride derivative. These are often acidic and can complicate work-ups.
-
Minimization: As above, maintain strict anhydrous conditions.[1]
-
-
Oxidation Products: EPTD can be oxidized, especially if exposed to air over long periods, forming ethylphosphonic dichloride (the P=O analogue).
-
Minimization: Store EPTD under an inert atmosphere and use sparged (deoxygenated) solvents for reactions.
-
-
Thermal Decomposition: EPTD is relatively stable but can decompose at elevated temperatures during distillation.
-
Minimization: Purify via vacuum distillation at the lowest possible temperature.[5] A short-path distillation apparatus is recommended to minimize thermal stress.
-
-
Analytical Identification: The best method for identifying impurities is Gas Chromatography-Mass Spectrometry (GC-MS), which provides both retention time and mass fragmentation data.[6] ³¹P NMR is also invaluable for identifying different phosphorus-containing species.
| Impurity Type | Common Cause | Recommended Analytical Method | Prevention Strategy |
| Hydrolysis Products | Exposure to moisture (H₂O) | GC-MS, ³¹P NMR | Strict anhydrous conditions |
| Oxidation Products (P=O) | Exposure to air (O₂) | GC-MS, ³¹P NMR, IR (P=O stretch) | Store and react under inert gas |
| Side-Reaction Products | Incorrect stoichiometry/base | LC-MS, GC-MS, NMR | Use of appropriate HCl scavenger |
| Thermal Decomposition | Excessive heat during purification | GC-MS | Vacuum distillation at low temp |
FAQs: Reaction Mechanisms & Conditions
Question: What is the general mechanism for the reaction of EPTD with nucleophiles like amines or alcohols?
Answer: The reaction proceeds via a nucleophilic acyl substitution-type mechanism, often referred to as addition-elimination. The phosphorus center is electrophilic and is attacked by the nucleophile.
Mechanism: EPTD Reaction with a Primary Amine
This diagram illustrates the stepwise process for the formation of a phosphonamidothioate.
Caption: Mechanism of EPTD with a primary amine.
-
Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the electrophilic phosphorus center.[3]
-
Tetrahedral Intermediate Formation: The P=S double bond breaks, forming a transient, negatively charged sulfur and a positively charged nitrogen.
-
Elimination: The P=S bond reforms, and a chloride ion is expelled as a good leaving group. A base then removes the proton from the nitrogen to yield the final product and neutralize the generated HCl.
Question: What are the best solvents to use for EPTD reactions?
Answer: The ideal solvent should be aprotic, inert to the reactants, and easy to dry.
-
Highly Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether, Toluene. These are relatively non-polar and do not react with EPTD.
-
Use with Caution: Acetonitrile (MeCN). While aprotic, it is more polar and can sometimes participate in side reactions.
-
Avoid: Protic solvents like alcohols (unless it's the intended reagent), water, and amines (unless it's the reagent). Also, avoid highly reactive ethers like diisopropyl ether, which can react vigorously or explosively in the presence of trace metal salts.[1]
Question: How should I purify the final product after a reaction with EPTD?
Answer: Purification strategy depends on the product's properties.
-
Aqueous Work-up: If your product is stable to water, a gentle aqueous wash can remove scavenger salts (e.g., triethylammonium chloride) and other water-soluble impurities. Use a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash to aid phase separation.
-
Distillation: For thermally stable, liquid products, vacuum distillation is the preferred method.[5] This effectively removes non-volatile impurities.
-
Chromatography: For non-volatile or thermally sensitive compounds, silica gel column chromatography is effective. Use a non-polar eluent system (e.g., Hexanes/Ethyl Acetate) and be aware that the acidic nature of silica can sometimes degrade sensitive products. Using silica pre-treated with triethylamine can mitigate this.
Standardized Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an N-Alkyl-P-ethylphosphonamidothioic chloride
This protocol is a general guideline and should be adapted based on the specific amine used.
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
-
Reagent Setup: Charge the flask with the primary or secondary amine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M). Add a non-nucleophilic base such as triethylamine (1.1 eq.). Cool the mixture to 0 °C in an ice bath.
-
EPTD Addition: Dissolve this compound (1.05 eq.) in anhydrous DCM in the dropping funnel. Add the EPTD solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS indicates complete consumption of the starting amine.
-
Work-up:
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil by vacuum distillation or column chromatography to yield the final product.
References
- Analytical Methods: Decoding synthetic pathways of chemical warfare precursors: advanced impurity profiling of mthis compound using GC × GC-TOFMS-chemometrics hybrid platforms. Analytical Methods (RSC Publishing).
- CAMEO Chemicals: ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS. NOAA.
- Fisher Scientific: SAFETY DATA SHEET - Ethylphosphonic dichloride. Fisher Scientific.
- Organic Syntheses: Chloromthis compound. Organic Syntheses Procedure.
- Sigma-Aldrich: SAFETY D
- Chemguide: Reaction between acyl chlorides and amines. Chemguide.
- Chemistry LibreTexts: Reactions of Amines. Chemistry LibreTexts.
- Google Patents: Process for the purification of dialkylphosphorochloridothioates.
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. Decoding synthetic pathways of chemical warfare precursors: advanced impurity profiling of mthis compound using GC × GC-TOFMS-chemometrics hybrid platforms - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting moisture sensitivity of Ethylphosphonothioic dichloride
Technical Support Center: Ethylphosphonothioic Dichloride
A Senior Application Scientist's Guide to Troubleshooting Moisture Sensitivity
Welcome to the technical support center for this compound (EPTD). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges posed by this highly reactive and moisture-sensitive compound. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to diagnose and solve problems effectively in your own work. We will move from understanding the fundamental reactivity of EPTD to proactive prevention strategies and, finally, to systematic troubleshooting of common experimental failures.
Section 1: Understanding the Challenge: The "Why" Behind Moisture Sensitivity
This section addresses the root cause of the difficulties associated with EPTD, providing the foundational knowledge needed to work with it successfully.
Q1: Why is this compound so acutely sensitive to moisture?
A: The extreme moisture sensitivity of this compound stems from the high reactivity of its phosphorus-chlorine (P-Cl) bonds. As an acid halide, the phosphorus atom is highly electrophilic, making it a prime target for nucleophilic attack by water.[1]
The mechanism involves the lone pair of electrons on the oxygen atom of a water molecule attacking the phosphorus center. This is followed by the expulsion of a chloride ion. This process can occur twice, leading to the stepwise replacement of both chlorine atoms. Each step of this hydrolysis reaction liberates hydrogen chloride (HCl) gas, which is corrosive and can be observed as fumes when the compound is exposed to humid air.[1][2] The final hydrolysis products are ethylphosphonothioic acid and hydrochloric acid. This reaction is rapid and exothermic.
The presence of these acidic byproducts can catalyze further decomposition or interfere with subsequent reactions, making stringent exclusion of water an absolute necessity for predictable and successful outcomes.
Caption: The stepwise hydrolysis of this compound.
Q2: What are the common signs of moisture contamination in my reagent or reaction?
A: Recognizing the signs of moisture contamination early can save significant time and resources. Here are the key indicators:
-
Visual Cues:
-
Fuming: The most immediate sign is the reagent fuming upon exposure to air. This is the HCl gas produced from reacting with atmospheric humidity.[1]
-
Cloudiness or Precipitate: The pure reagent should be a clear liquid.[2] The formation of a white or off-white solid precipitate or a general cloudiness in the stock bottle indicates that hydrolysis has occurred, forming less soluble phosphonic acid derivatives.
-
Increased Viscosity: As hydrolysis proceeds, the formation of oligomeric species through intermolecular condensation of the hydrolysis products can lead to an increase in the viscosity of the liquid.
-
-
Reaction-Based Indicators:
-
Low or No Yield: The most common outcome of moisture contamination is the failure of your reaction. The active reagent is consumed by water before it can react with your substrate.
-
Inconsistent Results: If you are getting variable yields between runs, intermittent moisture contamination is a likely culprit.
-
Formation of Unexpected Byproducts: The acidic HCl generated can catalyze side reactions. Furthermore, the partially hydrolyzed intermediates may react with your substrate to form undesired phosphorus-containing byproducts.
-
Section 2: Proactive Measures: Prevention is Key
The vast majority of issues with moisture-sensitive reagents can be avoided by adopting rigorous anhydrous techniques.
Q3: How should I properly store and handle this compound?
A: Proper storage and handling are non-negotiable for maintaining the integrity of the reagent.
-
Storage: The reagent should be stored in a tightly sealed container under an inert atmosphere (e.g., dry nitrogen or argon).[3] For laboratory quantities, bottles with a secure, resealable septum, such as the Aldrich® Sure/Seal™ system, are ideal as they allow for the removal of the reagent via syringe without exposing the bulk material to the atmosphere.[4] Always store the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents, alcohols, and bases.[1][3]
-
Handling: All manipulations of this compound should be performed under an inert atmosphere. This can be achieved using either a glovebox or a Schlenk line.[5][6] A fume hood is mandatory due to the compound's toxicity and the corrosive HCl gas produced upon accidental exposure to moisture.[7]
Caption: General workflow for handling EPTD under an inert atmosphere.
Q4: What is the best practice for preparing glassware for a moisture-sensitive reaction?
A: Laboratory glassware has a thin film of adsorbed water that must be rigorously removed.[4][8] Simply air-drying is insufficient.
Protocol: Drying Glassware for Anhydrous Reactions
-
Cleaning: Ensure glassware is thoroughly cleaned with an appropriate solvent and detergent, then rinsed with deionized water, and finally with acetone to facilitate faster drying.
-
Oven Drying (Preferred Method):
-
Place all glassware (flasks, stir bars, condensers, etc.) in an oven at a minimum of 125°C for at least 4 hours, though overnight is standard practice.[4][8]
-
While the glassware is still hot, assemble the apparatus quickly in the fume hood.
-
Immediately begin flushing the assembled apparatus with a steady stream of dry inert gas (nitrogen or argon).[4] Use lightly greased joints to ensure a good seal and prevent them from seizing upon cooling.[8]
-
Allow the apparatus to cool completely to room temperature under a positive pressure of the inert gas.
-
-
Flame Drying (Alternative Method):
-
Assemble the clean, dry-to-the-touch apparatus.
-
Connect the apparatus to a vacuum source and evacuate the air.
-
While under vacuum, gently heat the entire surface of the glassware with a heat gun or a soft flame from a Bunsen burner until it is hot to the touch. Pay special attention to joints. Caution: Do not heat volumetric glassware or sealed vessels in this manner.
-
Allow the glassware to cool slightly before backfilling with inert gas.
-
Repeat the evacuate-backfill cycle three times to ensure a completely inert atmosphere.[5]
-
Q5: My solvents are "anhydrous" grade. Is that sufficient, and how can I be sure they are dry enough?
A: While commercially available anhydrous solvents are a good starting point, their water content can increase upon opening and handling. For highly sensitive reactions involving reagents like EPTD, it is best practice to purify or dry solvents immediately before use.[5][9]
| Drying Method | Suitable Solvents | Key Advantages | Key Disadvantages |
| Solvent Purification System (SPS) | Common aprotic solvents (THF, DCM, Toluene, Hexanes) | Provides very dry (<10 ppm H₂O), oxygen-free solvent on demand; safer than stills.[5] | High initial capital cost. |
| Activated Molecular Sieves (3Å or 4Å) | Most aprotic solvents | Simple, effective for small to medium scales. Can be regenerated. | Can be slow; sieves can introduce fines if not handled carefully. |
| Distillation from a Drying Agent | Varies by agent (e.g., Na/benzophenone for ethers/hydrocarbons; CaH₂ for DCM). | Highly effective, traditional method. | Significant safety hazards (fire, explosion); requires constant monitoring.[9] |
Protocol: Drying Solvents with Molecular Sieves
-
Activate Sieves: Place fresh 3Å or 4Å molecular sieves in a flask and heat under vacuum (using a heat gun or in a vacuum oven) for several hours to remove adsorbed water. Allow to cool under an inert atmosphere.
-
Add to Solvent: Add the activated sieves (approx. 5-10% w/v) to a bottle of anhydrous-grade solvent.
-
Equilibrate: Allow the solvent to stand over the sieves for at least 12-24 hours before use.
-
Dispense: Use a dry syringe or cannula to withdraw the solvent, ensuring you do not disturb the sieve powder at the bottom.
Section 3: Troubleshooting Failed Reactions
Even with careful preparation, problems can arise. A systematic approach is key to identifying the source of the failure.
Q6: My reaction with this compound is not proceeding as expected. How do I diagnose the problem?
A: When a reaction fails, resist the urge to simply repeat it. Instead, work through a logical diagnostic process.
Caption: A decision tree for troubleshooting failed EPTD reactions.
Q7: I suspect my starting material is partially hydrolyzed. How can I confirm this and can it be purified?
A: Confirming hydrolysis is an analytical challenge.
-
Confirmation:
-
³¹P NMR Spectroscopy: This is the most direct method. Pure this compound will have a characteristic chemical shift. Hydrolysis products will appear as new, distinct signals in the ³¹P spectrum, typically at different chemical shifts.
-
¹H NMR Spectroscopy: While the ethyl group signals may not shift dramatically, the appearance of broad peaks corresponding to P-OH protons can be indicative of hydrolysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While EPTD itself is reactive, derivatization followed by GC-MS can be used to identify hydrolysis products.[10]
-
-
Purification:
-
Purification of a partially hydrolyzed acid chloride is very difficult and often not practical on a lab scale. The boiling points of the parent compound and its hydrolysis products can be similar, making fractional distillation challenging. It is almost always more effective and reliable to discard the suspect reagent and start with a fresh, unopened bottle.
-
Q8: What are the incompatible reagents I should be aware of, besides water?
A: EPTD is a reactive electrophile and will react with a range of nucleophiles. Incompatibility is not limited to water.
-
Protic Solvents: Alcohols (methanol, ethanol, etc.) and primary/secondary amines will react with the P-Cl bonds in a manner analogous to water, forming esters or amides.[1] These solvents should be strictly avoided unless they are intended as reagents.
-
Strong Bases: Strong bases can promote elimination reactions or other undesired pathways.
-
Strong Oxidizing Agents: As an organothiophosphate, EPTD can be oxidized, which may lead to the release of toxic phosphorus and sulfur oxides.[1]
Section 4: Safety First
Q9: What are the primary safety hazards associated with this compound and its hydrolysis byproducts?
A: EPTD is a hazardous material that demands respect and proper handling procedures.
-
Toxicity: It is toxic if inhaled, swallowed, or in contact with skin. Organophosphorus compounds as a class are known for their potential to inhibit acetylcholinesterase, a critical enzyme in the nervous system.[11]
-
Corrosivity: The compound is extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin. It causes severe skin burns and eye damage.[12]
-
Reactive Hazards: It reacts with water to produce toxic and corrosive hydrogen chloride gas.[1] This reaction can be vigorous.
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including:
-
Chemical-resistant gloves (inspect before use).
-
Tightly fitting safety goggles and a face shield.
-
A flame-resistant lab coat.
-
-
Emergency Procedures: Ensure that an eyewash station and safety shower are immediately accessible.[7] In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention.
References
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods for Dichlorvos. Retrieved from [Link]
-
Jokanović, M., & Kosanović, M. (2010). Recent Advances in the Treatment of Organophosphorous Poisonings. PubMed Central. Retrieved from [Link]
-
Cournoyer, M. E., & Dare, J. H. (n.d.). The use of alternative solvent purification techniques. American Chemical Society. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). (Di)chlorination of phosphonic acid ester. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2024). Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases. ACS Publications. Retrieved from [Link]
-
Haz-Map. (n.d.). Ethyl phosphonothioic dichloride, anhydrous. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 5 Organophosphates. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Polar Protic vs Polar Aprotic vs Nonpolar: All About Solvents. Retrieved from [Link]
-
MDPI. (n.d.). Determination of Methylphosphonofluoridic Acid in the Environment by Derivatization and LC/MS/MS Analysis. Retrieved from [Link]
-
Metoree. (2026). Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Sarin. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube. Retrieved from [Link]
-
Tony St John. (2015). Chem 251 - Reactivities of Alkyl Halides Lab [Video]. YouTube. Retrieved from [Link]
-
IU Indianapolis ScholarWorks. (n.d.). Dual-technique assay for the analysis of organophosphorus compounds for environmental and chemical defense applications. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
PubChem. (n.d.). Phosphonous dichloride, ethyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 7: Analytical Methods for Benzidine. Retrieved from [Link]
-
ResearchGate. (2021). What is the easiest way to remove the water from organic solvents?. Retrieved from [Link]
-
Vaisala. (n.d.). Chemical Interference Test Results of a Novel Humidity Sensor. Retrieved from [Link]
Sources
- 1. ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Ethyl phosphonothioic dichloride, anhydrous - Hazardous Agents | Haz-Map [haz-map.com]
- 3. fishersci.com [fishersci.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. chemistryviews.org [chemistryviews.org]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. acs.org [acs.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. epa.gov [epa.gov]
- 12. tcichemicals.com [tcichemicals.com]
Technical Support Center: Identification of Impurities in Ethylphosphonothioic Dichloride Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethylphosphonothioic Dichloride (EPTD). As a key intermediate in the production of various organophosphorus compounds, the purity of EPTD is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and mitigation of common impurities encountered during its synthesis. Our approach is grounded in mechanistic understanding and validated analytical techniques to ensure robust and reproducible outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental observations that may indicate the presence of impurities in your this compound product. Each issue is followed by a discussion of probable causes and a step-by-step guide to diagnosis and resolution.
Issue 1: Unexpected Peaks in ³¹P NMR Spectrum of the Final Product
Question: My ³¹P NMR spectrum of purified this compound shows more than one peak. What are these other signals, and how can I eliminate them?
Answer:
Multiple peaks in the ³¹P NMR spectrum are a clear indication of phosphorus-containing impurities. The chemical shift (δ) of these peaks provides valuable information about their structure.
Probable Causes and Identification:
-
Unreacted Starting Material: The presence of unreacted Ethylphosphonic Dichloride is a common impurity if the sulfurization reaction is incomplete.
-
Hydrolysis Products: this compound is highly sensitive to moisture.[1] Exposure to water in reagents, solvents, or the atmosphere will lead to hydrolysis, forming Ethylphosphonothioic acid monochloride and subsequently Ethylphosphonothioic acid.
-
Side Reaction Products: Depending on the synthesis route, other phosphorus-containing byproducts may form. For instance, if ethanol is used as a starting material with thiophosphoryl chloride, incomplete reaction can lead to partially substituted intermediates.
Diagnostic and Troubleshooting Steps:
-
Acquire a Proton-Coupled ³¹P NMR Spectrum: This will reveal the number of protons attached to or near the phosphorus atom, aiding in identification.
-
Spike the NMR Sample: Introduce a small amount of a known standard (e.g., pure Ethylphosphonic Dichloride) to your NMR sample to see which peak increases in intensity, confirming its identity.
-
Strict Anhydrous Conditions: Ensure all glassware is flame-dried, and solvents are rigorously dried before use.[2] Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Optimize Reaction Stoichiometry and Time: Ensure a slight excess of the sulfurizing agent is used and that the reaction is allowed to proceed to completion. Monitor the reaction progress using in-process ³¹P NMR.
| Compound | Expected ³¹P NMR Chemical Shift (δ, ppm) | Notes |
| This compound | ~ -74 to -80 | The target product. |
| Ethylphosphonic Dichloride | ~ -35 to -40 | Unreacted starting material.[3] |
| Ethylphosphonothioic acid monochloride | Varies | Hydrolysis product. |
| Ethylphosphonothioic acid | Varies | Hydrolysis product. |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.
Issue 2: Multiple Peaks Observed in GC-MS Analysis
Question: My GC-MS analysis of the distilled this compound shows several peaks. How do I identify these impurities?
Answer:
GC-MS is a powerful tool for separating and identifying volatile impurities. The mass spectrum of each peak provides a molecular fingerprint that can be used for identification.
Probable Causes and Identification:
-
Isomeric Impurities: Depending on the synthesis route, isomers of the desired product may form.
-
Partially Chlorinated/Sulfurized Species: Intermediates from the reaction that have not fully reacted.
-
Solvent and Reagent Residues: Residual solvents or byproducts from reagents (e.g., from thionyl chloride or phosphorus pentasulfide).
-
Degradation Products: The high temperatures used in distillation can sometimes cause degradation of the product or impurities.
Diagnostic and Troubleshooting Steps:
-
Analyze the Mass Spectra: Examine the molecular ion peak (M+) and the isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S and ³⁴S) to determine the elemental composition of each impurity. The fragmentation pattern will provide structural information.
-
Optimize Distillation Conditions: Use a fractionating column to improve separation and distill under reduced pressure to lower the boiling point and minimize thermal degradation.
-
Solvent Purity: Ensure the purity of all solvents used in the synthesis and workup.
-
Derivatization: For non-volatile or thermally labile impurities, derivatization can make them amenable to GC-MS analysis.
| Potential Impurity | Expected Mass Spectrum Features | Possible Origin |
| Ethylphosphonic Dichloride | M+ at m/z 146, characteristic chlorine isotope pattern. | Incomplete sulfurization. |
| O-Ethyl Phosphorodichloridothioate | M+ at m/z 178, characteristic chlorine and sulfur isotope patterns. | Side reaction with ethanol. |
| Triethyl Phosphorothioate | M+ at m/z 198. | Reaction with excess ethanol. |
| Hydrolysis Products | Generally not volatile enough for GC-MS without derivatization. | Exposure to moisture. |
Experimental Protocol: Sample Preparation for GC-MS Analysis
-
Sample Dilution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Solvent Addition: Dilute to the mark with a dry, high-purity solvent such as hexane or dichloromethane.
-
Vortexing: Vortex the sample for 30 seconds to ensure homogeneity.
-
Transfer: Transfer an aliquot of the solution into a GC vial with a PTFE-lined cap.
-
Analysis: Inject 1 µL of the sample into the GC-MS system.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound and their associated impurity profiles?
A1: The two most prevalent synthesis routes are:
-
Sulfurization of Ethylphosphonic Dichloride: This method involves reacting Ethylphosphonic Dichloride with a sulfurizing agent, most commonly tetraphosphorus decasulfide (P₄S₁₀). The primary impurity concern is incomplete reaction, leaving residual Ethylphosphonic Dichloride. Side reactions with P₄S₁₀ can also introduce other phosphorus-sulfur compounds.
-
Reaction of an Ethylating Agent with Thiophosphoryl Chloride: This route can be more complex to control. Incomplete reaction can lead to a mixture of partially ethylated thiophosphoryl chlorides.
Q2: How can I minimize the formation of hydrolysis-related impurities?
A2: Strict adherence to anhydrous techniques is crucial. This includes:
-
Flame-drying all glassware and allowing it to cool under an inert atmosphere.
-
Using freshly distilled and dried solvents.
-
Handling all reagents under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
-
Ensuring the starting materials are anhydrous.
Q3: What is the best way to purify crude this compound?
A3: Fractional distillation under reduced pressure is the most effective method for purifying this compound. The reduced pressure lowers the boiling point, which helps to prevent thermal decomposition. A good quality fractionating column will aid in separating impurities with close boiling points.
Q4: Are there any non-chromatographic methods to assess purity?
A4: While ³¹P NMR and GC-MS are the most definitive methods, a simple titration can provide a quick assessment of the acid chloride content. Reacting a known amount of the product with a standard solution of a base and back-titrating can give an indication of the concentration of P-Cl bonds. However, this method is not specific and will not distinguish between different phosphorus acid chlorides.
Visualizing Impurity Formation and Troubleshooting
The following diagrams illustrate the key synthesis pathway and the logical flow for troubleshooting common issues.
Caption: Synthesis of EPTD and common impurity pathways.
Caption: A logical workflow for troubleshooting impurities.
References
-
Isomerlab. (n.d.). Ethylphosphonic dichloride, CAS: 1066-50-8. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). P-Ethylphosphonothioic dichloride. PubChem. Retrieved from [Link]
-
Durham University. (n.d.). Aspects of the chemistry of some highly crowded aromatic ligands. Durham E-Theses. Retrieved from [Link]
-
NIST. (n.d.). Methylphosphonyl dichloride. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophosphoryl chloride. Retrieved from [Link]
Sources
Technical Support Center: Enhancing Stereoselectivity in Reactions with Ethylphosphonothioic Dichloride
Prepared by: Senior Application Scientist, Asymmetric Synthesis Division
Welcome to the technical support center for Ethylphosphonothioic Dichloride (EPTD). This guide is designed for researchers, scientists, and drug development professionals who utilize EPTD as a precursor for complex organophosphorus compounds and require precise stereochemical control. Given that EPTD is an achiral molecule, the introduction of chirality is a critical, and often challenging, step in any synthetic sequence.[1]
This document moves beyond standard protocols to provide in-depth troubleshooting advice, answer frequently encountered questions, and explain the causal relationships behind key experimental choices. Our goal is to empower you to not only solve common issues but also to rationally design more effective and highly stereoselective reactions.
Part 1: Foundational Principles of Asymmetric Synthesis with EPTD
The core challenge in using EPTD for stereoselective synthesis is that the phosphorus center is prochiral. The two chloride atoms are chemically equivalent, and any reaction that replaces them sequentially without a chiral influence will result in a racemic mixture. To overcome this, we must introduce a chiral element into the reaction system. The most robust and widely applied strategy is the use of a chiral auxiliary .
A chiral auxiliary is a stereochemically pure compound that is temporarily attached to the EPTD-derived substrate.[2] This auxiliary creates a chiral environment, forcing subsequent reactions to proceed with a specific spatial arrangement, thereby favoring the formation of one diastereomer over the other.[3] Once the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.
General Workflow for Auxiliary-Controlled Reactions
The process follows a logical and validated sequence. Each step is a critical control point for the overall success of the synthesis.
Caption: General workflow for achieving stereoselectivity using a chiral auxiliary.
Part 2: Troubleshooting Guide for Low Stereoselectivity
Low diastereomeric excess (d.e.) or enantiomeric excess (e.e.) is the most common failure mode in these reactions. The following table outlines frequent causes and provides actionable, field-proven solutions.
| Problem | Potential Cause | Scientific Rationale & Recommended Solution |
| Low Diastereomeric Excess (d.e.) in Nucleophilic Substitution | 1. Sub-optimal Chiral Auxiliary | Rationale: The steric and electronic properties of the auxiliary dictate the facial bias of the reaction. An auxiliary with insufficient steric bulk or one that cannot form a rigid, chelated transition state will provide poor stereocontrol. Solution: Screen a panel of auxiliaries. For example, if an Evans-type oxazolidinone provides low selectivity, consider a pseudoephedrine-based auxiliary, which offers a different steric environment and coordination mode.[2] |
| 2. Incorrect Reaction Temperature | Rationale: Diastereomeric transition states often have small energy differences. Higher temperatures provide enough thermal energy to overcome these small activation barriers, leading to the formation of both diastereomers and thus a lower d.e. Solution: Perform the reaction at a lower temperature. The standard starting point is -78 °C (dry ice/acetone bath). If selectivity is still poor, explore temperatures down to -100 °C. This reduces the likelihood of the system accessing the higher-energy transition state. | |
| 3. Poor Lewis Acid Chelation | Rationale: In many protocols, a Lewis acid is used to create a rigid, five- or six-membered chelated intermediate. This locks the conformation of the substrate, exposing one face to nucleophilic attack. If the Lewis acid is weak, absent, or used in the wrong stoichiometry, this rigid intermediate does not form effectively. Solution: Screen different Lewis acids (e.g., TiCl₄, Et₂AlCl, SnCl₄) and optimize their stoichiometry. Ensure strictly anhydrous conditions, as water will quench the Lewis acid.[4] | |
| Epimerization or Racemization During Auxiliary Cleavage | 1. Cleavage Conditions are too Harsh | Rationale: The newly formed stereocenter at the phosphorus atom can be labile under strongly acidic or basic conditions. Harsh cleavage protocols can lead to epimerization, completely undermining the stereoselective synthesis. Solution: Opt for the mildest possible cleavage conditions. This is highly dependent on the auxiliary used. For example, Evans auxiliaries can often be removed via hydrolysis with LiOH/H₂O₂, while others may require milder reductive or oxidative methods. Always analyze the d.e. or e.e. both before and after the cleavage step to diagnose this issue. |
| Inconsistent Results / Poor Reproducibility | 1. Reagent Purity and Handling | Rationale: this compound is highly reactive towards moisture, forming hydrochloric acid which can catalyze side reactions or degrade sensitive reagents.[4][5] Similarly, impurities in solvents, nucleophiles, or the auxiliary can interfere with the reaction. Solution: Use freshly distilled, anhydrous solvents under an inert atmosphere (Argon or Nitrogen). Ensure the EPTD is of high purity and handled strictly with gas-tight syringes. Titrate organometallic bases (like n-BuLi) before use to confirm their concentration. |
| 2. Ineffective Deprotonation | Rationale: For reactions involving the formation of a chiral enolate from an auxiliary-adduct, the geometry (E vs. Z) of the enolate is critical for stereochemical outcome. The base, solvent, and additives all influence this geometry. Solution: The choice of base is crucial. Lithium diisopropylamide (LDA) and sodium hexamethyldisilazide (NaHMDS) are common choices that can favor different enolate geometries. Ensure the deprotonation is complete by allowing sufficient time at the appropriate temperature before adding the electrophile. |
Part 3: Frequently Asked Questions (FAQs)
Q1: My initial reaction of EPTD with a chiral alcohol gives a 1:1 mixture of diastereomers. What is the most likely cause?
A: This is the expected outcome and a common point of confusion. The two chlorides on EPTD are enantiotopic. Reaction with one equivalent of a chiral, non-racemic alcohol will produce a nearly 1:1 mixture of two diastereomers (Rₚ,Rₐₗ꜀) and (Sₚ,Rₐₗ꜀). The key to a successful synthesis is that these diastereomers must be separable, typically by column chromatography or crystallization, before proceeding to the next step. The stereoselectivity is introduced in the second nucleophilic substitution, where the chiral environment established by the auxiliary directs the incoming nucleophile.
Q2: How do I choose the best chiral auxiliary for my system?
A: There is no universal "best" auxiliary. The choice is guided by several factors:
-
Availability and Cost: Can you purchase or easily synthesize both enantiomers of the auxiliary?[6]
-
Reaction Type: Evans' oxazolidinones are excellent for aldol and alkylation reactions.[3] Camphorsultams are effective in Diels-Alder reactions.[3] Pseudoephedrine amides are well-regarded for alkylations.[2]
-
Cleavage Conditions: Consider your downstream chemistry. If your molecule is sensitive to strong base, avoid an auxiliary that requires harsh basic hydrolysis for removal.
-
Literature Precedent: Search for similar transformations in the literature. There is a high probability that an effective auxiliary has already been reported for a system analogous to yours.
Q3: I'm observing significant side-product formation. How can I improve the reaction's chemoselectivity?
A: Side-product formation often stems from the high reactivity of EPTD.
-
Control Stoichiometry: Use a syringe pump for slow addition of the EPTD to your nucleophile (or vice-versa) at low temperature. This maintains a low concentration of the most reactive species and minimizes side reactions like dimerization or reaction with the solvent.
-
Check for Reactivity with Base: Ensure your base is non-nucleophilic (e.g., LDA, LiHMDS) if you are trying to deprotonate a substrate in the presence of an unreacted P-Cl bond.
-
Inert Atmosphere: EPTD reacts with water to form HCl, which can catalyze undesired pathways.[4][5] Rigorous exclusion of air and moisture is non-negotiable.
Q4: Can I use a chiral catalyst instead of a stoichiometric chiral auxiliary?
A: Yes, this is a more advanced and atom-economical approach. Asymmetric catalysis in organophosphorus chemistry is an active area of research.[7][8] You might explore using a chiral Lewis acid or a chiral organocatalyst to differentiate between the two chloride leaving groups on EPTD or to control the stereochemistry of a reaction on an EPTD-derived prochiral substrate. However, developing a new catalytic system is often more complex than implementing a well-established auxiliary-based method. This is generally recommended for researchers with a specific interest in methods development.
Part 4: Key Experimental Protocol
Protocol 1: Synthesis of a Chiral Phosphonothioate via Nucleophilic Substitution on a Pseudoephedrine-Derived Oxazaphospholidine
This protocol demonstrates the separation of diastereomers followed by a highly stereoselective nucleophilic substitution.
Caption: Workflow for the pseudoephedrine auxiliary protocol.
Step-by-Step Methodology:
-
Synthesis of the Diastereomeric Oxazaphospholidine Mixture:
-
To a flame-dried, three-neck flask under Argon, add anhydrous toluene (100 mL) and (1R,2R)-(-)-Pseudoephedrine (1.65 g, 10 mmol).
-
Add triethylamine (2.02 g, 20 mmol) and cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.63 g, 10 mmol) in anhydrous toluene (20 mL) over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Filter the resulting triethylamine hydrochloride salt under an inert atmosphere and wash with dry toluene.
-
Remove the solvent under reduced pressure to yield the crude mixture of diastereomeric oxazaphospholidine-2-thiones.
-
-
Separation of Diastereomers:
-
The crude mixture is carefully separated by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
The two diastereomers will have different Rf values. Collect the fractions for the desired diastereomer (often the less polar one, but this must be confirmed by analysis).
-
-
Diastereoselective Nucleophilic Substitution:
-
To a flame-dried flask, add the single, purified diastereomer (1.0 mmol) and dissolve in anhydrous THF (20 mL).
-
Cool the solution to -78 °C.
-
Slowly add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 mmol, 1.1 eq) via syringe.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction at low temperature by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield the crude product-auxiliary adduct. This reaction typically proceeds with >95% d.e.
-
-
Auxiliary Cleavage:
-
Dissolve the crude adduct in a mixture of THF and 1 M HCl.
-
Stir at room temperature until TLC analysis shows complete consumption of the starting material.
-
Neutralize the reaction with aqueous sodium bicarbonate and extract the final chiral phosphonothioate product. The protonated pseudoephedrine auxiliary will remain in the aqueous layer and can be recovered.
-
References
-
Haz-Map. (n.d.). Ethyl phosphonothioic dichloride, anhydrous. U.S. National Library of Medicine. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. U.S. Food and Drug Administration. Retrieved from [Link]
-
PubChem. (n.d.). Phosphonous dichloride, ethyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Michalski, J., & Mikołajczyk, M. (1965). Stereochemistry of the reaction of O-ethyl ethylphosphonothioic acid with phosphorus pentachloride. Chemical Communications (London), (3), 35–36. Retrieved from [Link]
-
Mol-Instincts. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diversity-Oriented Synthesis Based on the DPPP-Catalyzed Mixed Double-Michael Reactions of Electron-Deficient Acetylenes and β-Amino Alcohols. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. PubMed Central. Retrieved from [Link]
-
Buxton, S., & Roberts, S. (n.d.). Asymmetric Synthesis. University of Liverpool. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Retrieved from [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
Cardiff University. (n.d.). CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products. Retrieved from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Ethyl phosphonothioic dichloride, anhydrous - Hazardous Agents | Haz-Map [haz-map.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]
Handling and quenching protocols for Ethylphosphonothioic dichloride
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) for the safe and effective handling and quenching of Ethylphosphonothioic dichloride (EPTC). As a highly reactive organophosphorus compound, meticulous attention to experimental detail is paramount to ensure both user safety and reaction success. This guide is structured to address common challenges and provide scientifically grounded solutions.
I. Understanding the Reagent: Key Physicochemical Properties
A thorough understanding of this compound's properties is fundamental to its safe handling. It is a clear, colorless to light-yellow liquid with a pungent odor.[1] Key physical data are summarized below:
| Property | Value |
| Molecular Formula | C₂H₅Cl₂PS |
| Molecular Weight | 163.01 g/mol |
| Boiling Point | 172 °C (342 °F) at 760 mmHg[1] |
| Density | 1.35 g/cm³ at 20 °C (68 °F)[1] |
| Vapor Pressure | 1.45 mmHg at 21 °C (70 °F)[1] |
| Flash Point | 95 °C (203 °F)[1] |
II. Safety First: Personal Protective Equipment (PPE) and Handling
This compound is classified as toxic and corrosive. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[2] Inhalation of its vapors can be fatal.[3] Therefore, stringent adherence to safety protocols is non-negotiable.
Frequently Asked Questions: Safety and Handling
Q1: What is the minimum required PPE for handling this compound?
A1: Due to its high toxicity and corrosivity, at a minimum, Level C protection should be employed.[4][5] This includes:
-
Respiratory Protection: A full-face air-purifying respirator with cartridges appropriate for acid gases and organic vapors is essential.[2]
-
Hand Protection: Double gloving with an inner and outer pair of chemical-resistant gloves (e.g., nitrile or neoprene) is recommended.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[4]
-
Skin and Body Protection: A chemical-resistant apron or suit over a flame-retardant lab coat is necessary to protect against splashes.[6]
Q2: What are the critical storage conditions for this compound?
A2: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[2][3] It is sensitive to moisture and will react with water to produce corrosive hydrogen chloride gas.[1][7]
Q3: What materials are incompatible with this compound?
A3: It is incompatible with strong oxidizing agents, alcohols, amines, and alkalis.[1] Contact with water or moisture will lead to the generation of hydrogen chloride gas.[1][7]
III. The Quenching Process: Step-by-Step Protocols and Troubleshooting
The quenching of unreacted this compound is a critical step that must be performed with caution to avoid uncontrolled exothermic reactions. The primary reaction during quenching is the hydrolysis of the P-Cl bonds.
Recommended Quenching Protocol: The "Reverse Quench"
The "reverse quench" method is highly recommended to maintain control over the exothermic hydrolysis reaction. This involves adding the reaction mixture containing this compound to the quenching solution, rather than the other way around.
Materials:
-
Reaction mixture containing unreacted this compound.
-
Quenching solution: Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 10% aqueous sodium acetate (NaOAc) solution.
-
Ice bath.
-
Appropriate workup solvent (e.g., ethyl acetate, dichloromethane).
Procedure:
-
Prepare the Quenching Vessel: In a separate flask of appropriate size, place the quenching solution (e.g., saturated NaHCO₃) and cool it in an ice bath with vigorous stirring.
-
Slow Addition: Slowly add the reaction mixture dropwise to the cold, vigorously stirred quenching solution.
-
Temperature Monitoring: Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition.
-
Gas Evolution: Be aware that quenching with sodium bicarbonate will produce carbon dioxide gas. Ensure adequate ventilation and headspace in the flask.
-
Complete Neutralization: After the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes to ensure complete hydrolysis and neutralization.
-
pH Check: Check the pH of the aqueous layer to confirm it is neutral or slightly basic.
-
Workup: Proceed with the standard aqueous workup, such as extraction with an appropriate organic solvent.[2]
Troubleshooting Guide: Quenching and Workup
| Problem | Potential Cause(s) | Solution(s) |
| Uncontrolled Exotherm/Runaway Reaction | 1. Quenching too quickly. 2. Adding quenching solution to the reaction mixture ("normal quench"). 3. Insufficient cooling. | 1. Always use the "reverse quench" method. 2. Add the reaction mixture very slowly to the cold quenching solution. 3. Ensure efficient stirring and maintain a low temperature with an ice bath. |
| Formation of an Emulsion During Workup | 1. Vigorous shaking of the separatory funnel. 2. Formation of insoluble byproducts at the interface. | 1. Gently invert the separatory funnel instead of shaking vigorously. 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 3. If the emulsion persists, filter the entire mixture through a pad of Celite. |
| Product Degradation | 1. The product may be sensitive to the basic conditions of the quench. | 1. Consider using a milder quenching agent like 10% aqueous sodium acetate. 2. Perform the quench at a lower temperature and for the minimum time necessary. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Degradation of this compound due to moisture. | 1. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, NMR). 2. Ensure all reagents and solvents are anhydrous. |
Visualizing the Quenching Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Workup [chem.rochester.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. orgsyn.org [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Characterization of P-S bond hydrolysis in organophosphorothioate pesticides by organophosphorus hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Column chromatography techniques for phosphonothioate purification
Welcome to the technical support center for phosphonothioate (PS) oligonucleotide purification using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to overcome common challenges in your purification workflows. Our goal is to ensure you can achieve high purity and yield for your therapeutic and research-grade oligonucleotides.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography purification of phosphonothioate oligonucleotides. Each problem is followed by a discussion of potential causes and actionable solutions.
Question 1: Why is my phosphonothioate peak broad or split, leading to poor resolution and difficulty in fraction collection?
Answer:
Peak broadening or splitting is a frequently observed phenomenon in the chromatography of phosphonothioate oligonucleotides.[1][2] This is primarily due to the presence of a stereogenic center at each phosphorothioate linkage, which results in a complex mixture of diastereomers.[1][3][4] For a 20-mer PS-oligonucleotide, there can be up to 2^19 (524,288) diastereomers.[3][4] These diastereomers can have slightly different retention times, leading to a broadened peak.[1]
Probable Causes & Solutions:
-
Diastereomer Separation: The partial separation of diastereomers is a major contributor to peak broadening.[5]
-
Solution 1 (Ion-Pair Reversed-Phase HPLC): Optimize the ion-pairing system. Using ion-pairing amines with moderate hydrophobicity can help suppress diastereomeric resolution, resulting in sharper peaks.[6] For instance, an ion-pair system using tributylamine and heptanoic acid has been shown to provide optimal selectivity for separating PS oligonucleotides from impurities while minimizing diastereomer-induced broadening.[7]
-
Solution 2 (Anion-Exchange Chromatography): The use of chaotropic salts (e.g., NaClO4) and organic solvents (e.g., acetonitrile) in the mobile phase can minimize hydrophobic interactions that contribute to peak broadening.[8]
-
-
Secondary Structure Formation: Longer oligonucleotides can form secondary structures (hairpins, duplexes) that can lead to multiple peaks or peak broadening.
-
Solution: Increase the column temperature (e.g., to 50 °C) to disrupt these secondary structures.[5] The use of denaturing agents like 7 M urea or guanidine-HCl in the mobile phase can also be effective, although in some cases, these may not significantly impact separation performance.
-
-
Hydrophobic Interactions: The sulfur atom in the phosphonothioate backbone increases the hydrophobicity of the oligonucleotide compared to its phosphodiester counterpart, leading to stronger interactions with the stationary phase and potential peak broadening.[2][8]
-
Solution (Anion-Exchange Chromatography): Incorporate an organic modifier, such as acetonitrile (up to 20%), in your mobile phase to reduce hydrophobic interactions.[8]
-
Solution (Reversed-Phase HPLC): Adjust the gradient of the organic solvent (e.g., acetonitrile) to ensure efficient elution.
-
Question 2: I am observing low recovery of my phosphonothioate oligonucleotide from the column. What are the likely causes and how can I improve my yield?
Answer:
Low recovery of phosphonothioate oligonucleotides can be a significant issue, impacting the overall efficiency of your process. Several factors can contribute to product loss during column chromatography.
Probable Causes & Solutions:
-
Irreversible Adsorption to the Column: The increased hydrophobicity of PS-oligonucleotides can lead to strong, sometimes irreversible, binding to the stationary phase, particularly with some reversed-phase materials.
-
Solution: Ensure proper column conditioning and equilibration before sample loading.[9] For reversed-phase HPLC, consider using a column with a different stationary phase chemistry (e.g., a C8 instead of a C18) or a different manufacturer. For anion-exchange, ensure the pH of the mobile phase is appropriate to maintain the negative charge on the oligonucleotide and promote elution.
-
-
Degradation on the Column: Although phosphonothioates are more resistant to nuclease degradation, they can be susceptible to chemical degradation under certain conditions.[3][10] For example, prolonged exposure to acidic conditions can lead to depurination.[11][12]
-
Incomplete Elution: The elution conditions may not be strong enough to desorb the entire product from the column.
-
Solution (Anion-Exchange): Increase the salt concentration in your elution buffer or use a more chaotropic salt to facilitate elution.[8]
-
Solution (Reversed-Phase): Increase the percentage of the organic solvent in your mobile phase gradient.
-
-
Sample Overloading: Loading too much crude material onto the column can lead to poor separation and product loss.
-
Solution: Determine the loading capacity of your column for your specific oligonucleotide and operate within that limit. Perform a loading study with a small amount of material first.
-
Question 3: How can I effectively separate my full-length phosphonothioate product from shorter failure sequences (n-1, n-2, etc.)?
Answer:
The separation of full-length product from shorter failure sequences is a critical step in obtaining a pure oligonucleotide therapeutic.[3] Anion-exchange chromatography is particularly well-suited for this purpose as it separates oligonucleotides based on their charge, which is proportional to their length.[3][14]
Key Principles and Strategies:
-
Anion-Exchange Chromatography (AEX): This is the preferred method for length-based separation. The negatively charged phosphate/phosphonothioate backbone of the oligonucleotide interacts with the positively charged stationary phase. Elution is achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interaction. Shorter sequences have less charge and therefore elute earlier than the longer, full-length product.[3]
-
Optimization:
-
pH: Operating at a slightly basic pH (e.g., pH 12 for DNA-based oligonucleotides) can improve peak shape and resolution, although this is not suitable for RNA-based oligonucleotides due to stability issues.[8]
-
Salt Gradient: A shallow salt gradient will provide better resolution between the full-length product and closely related impurities like n-1 sequences.
-
Chaotropic Agents and Organic Modifiers: As mentioned previously, the addition of chaotropic salts and organic solvents can improve separation by minimizing secondary interactions.[8]
-
-
-
Weak Anion-Exchange (WAX) Chromatography: Recent studies have shown that WAX chromatography with a mobile phase containing a high organic content can provide exceptional separation of PS oligonucleotides from impurities.[2] This method minimizes hydrophobic interactions and relies primarily on a single ionic/electrostatic interaction, leading to improved resolution.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary types of column chromatography used for phosphonothioate purification, and what are their principles?
A1: The two primary modes of column chromatography for phosphonothioate purification are Ion-Exchange Chromatography (IEC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. For oligonucleotides, which have a negatively charged phosphonothioate backbone, Anion-Exchange Chromatography (AEX) is used. The stationary phase is positively charged and binds the negatively charged oligonucleotides. Elution is typically achieved by increasing the salt concentration of the mobile phase, which competes with the oligonucleotides for binding to the stationary phase. AEX is highly effective for separating oligonucleotides based on their length.[3][14]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar (e.g., C8 or C18 alkyl chains), and the mobile phase is polar. More hydrophobic molecules interact more strongly with the stationary phase and have longer retention times. Elution is achieved by increasing the concentration of a non-polar organic solvent (e.g., acetonitrile) in the mobile phase. RP-HPLC is often used in conjunction with ion-pairing reagents to improve the retention and separation of highly polar oligonucleotides.[15][16]
Q2: What are the common impurities in synthetic phosphonothioate oligonucleotides?
A2: Synthetic phosphonothioate oligonucleotides can contain several classes of impurities:[11][12][17]
-
Shortmers (n-x sequences): These are sequences shorter than the full-length product, arising from incomplete coupling during solid-phase synthesis.[3][11]
-
Longmers (n+x sequences): These are sequences longer than the full-length product, which can result from branching during synthesis.[11]
-
Modified Full-Length Products: These have the correct length but contain chemical modifications. Common examples include:
Q3: How do I choose the right column and mobile phase for my phosphonothioate purification?
A3: The choice of column and mobile phase depends on the desired separation and the properties of your oligonucleotide.
| Chromatography Mode | Stationary Phase (Column) | Mobile Phase Considerations |
| Anion-Exchange (AEX) | Strong or weak anion exchangers (e.g., quaternary ammonium - Q, diethylaminoethyl - DEAE).[11][14] | Buffers: Typically a buffer system to maintain pH (e.g., 10 mM NaOH). Eluent: A salt gradient (e.g., NaCl, KBr) is used for elution.[18] Additives: Organic modifiers (e.g., acetonitrile) and chaotropic salts can be added to improve peak shape and resolution.[8] |
| Reversed-Phase (RP-HPLC) | C8 or C18 silica-based columns are common.[16] | Ion-Pairing Reagents: Essential for retaining and separating oligonucleotides. Common choices include triethylammonium acetate (TEAA) and tributylammonium acetate (TBuAA).[19] Mobile Phase A: An aqueous solution of the ion-pairing reagent. Mobile Phase B: An organic solvent (e.g., acetonitrile) with the ion-pairing reagent.[16] A gradient of B into A is used for elution. |
Q4: What analytical techniques are used to assess the purity of the final phosphonothioate product?
A4: A combination of analytical techniques is typically used to assess the purity of phosphonothioate oligonucleotides:
-
High-Performance Liquid Chromatography (HPLC): Both AEX-HPLC and RP-HPLC are used to determine purity and quantify impurities.[14][15]
-
Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for identifying the full-length product and characterizing impurities by their mass-to-charge ratio.[13][20][21]
-
Capillary Gel Electrophoresis (CGE): CGE provides high-resolution separation of oligonucleotides based on size and can be used to assess purity.[18]
Experimental Protocols
Protocol 1: Anion-Exchange HPLC Purification of a 20-mer Phosphonothioate Oligonucleotide
This protocol provides a general framework for the purification of a 20-mer PS-oligonucleotide using a strong anion-exchange column.
Materials:
-
Column: Strong anion-exchange column (e.g., POROS HQ/M or Nuvia HP-Q).[3][18]
-
Mobile Phase A: 10 mM NaOH in water.
-
Mobile Phase B: 1.5 M KBr in 10 mM NaOH.[18]
-
Crude Phosphonothioate Oligonucleotide: Dissolved in Mobile Phase A.
-
HPLC System: With a UV detector set to 260 nm.
Procedure:
-
Column Equilibration: Equilibrate the column with at least 5 column volumes of Mobile Phase A.
-
Sample Loading: Inject the dissolved crude oligonucleotide onto the column.
-
Elution: Apply a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be 30-90% B over 40 minutes.[18]
-
Fraction Collection: Collect fractions corresponding to the main peak, which should be the full-length product.
-
Analysis: Analyze the collected fractions for purity using analytical HPLC or LC-MS.
-
Column Regeneration: Wash the column with a high concentration of Mobile Phase B to remove any strongly bound species, followed by re-equilibration with Mobile Phase A.
Protocol 2: Ion-Pair Reversed-Phase HPLC Purification of a Phosphonothioate Oligonucleotide
This protocol outlines a general method for purification using a C18 reversed-phase column with an ion-pairing reagent.
Materials:
-
Column: C18 reversed-phase column (e.g., XBridge C18).[11]
-
Mobile Phase A: 10% acetonitrile, 5 mM tributylamine (TBuAA) in water.[11]
-
Mobile Phase B: 80% acetonitrile, 5 mM TBuAA in water.[11]
-
Crude Phosphonothioate Oligonucleotide: Dissolved in water or Mobile Phase A.
-
HPLC System: With a UV detector (260 nm) and a column heater set to 50 °C.[11]
Procedure:
-
Column Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 60% Mobile Phase B).[11]
-
Sample Loading: Inject the dissolved crude oligonucleotide.
-
Elution: Apply a linear gradient to increase the percentage of Mobile Phase B. For example, a gradient of 60% to 90% B over 30 minutes.[11]
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Analysis: Assess the purity of the collected fractions.
-
Post-Run: Wash the column with a high concentration of Mobile Phase B and then re-equilibrate to the starting conditions.
Visualizations
Caption: Troubleshooting workflow for phosphonothioate purification.
Caption: Anion-exchange purification workflow for phosphonothioates.
References
-
Jayaraman, K., et al. (1999). Gram-scale purification of phosphorothioate oligonucleotides using ion-exchange displacement chromatography. Nucleic Acids Research, 27(13), e3. [Link]
-
Deshmukh, R. R., et al. (1997). Gram-scale purification of phosphorothioate oligonucleotides using ion-exchange displacement chromatography. Oxford Academic. [Link]
-
Posch, A., Kollmann, F., & Jungbauer, A. (2022). Preparative Anion Exchange Chromatography for the Purification of Phosphorothioate DNA Oligonucleotides. Bio-Rad. [Link]
-
Agarwal, S., & Khorana, H. G. (1992). Ion-exchange high-performance liquid chromatography analysis of oligodeoxyribonucleotide phosphorothioates. Analytical Biochemistry, 200(2), 342-346. [Link]
-
Scilit. (n.d.). Gram-scale purification of phosphorothioate oligonucleotides using ion-exchange displacement chromatography. Scilit. [Link]
-
Gait, M. J., & Karn, J. (2021). Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. ACS Omega. [Link]
-
ACS Publications. (2021). Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. ACS Omega. [Link]
-
Rentel, C., et al. (2022). Assay, Purity, and Impurity Profile of Phosphorothioate Oligonucleotide Therapeutics by Ion Pair-HPLC-MS. Nucleic Acid Therapeutics, 32(3), 206-220. [Link]
-
Frederiksen, J. K., & Piccirilli, J. A. (2009). Separation of RNA phosphorothioate oligonucleotides by HPLC. Methods in Enzymology, 468, 289-309. [Link]
-
Gilar, M., et al. (2011). Detecting low-level synthesis impurities in modified phosphorothioate oligonucleotides using liquid chromatography – high resolution mass spectrometry. NIH. [Link]
-
ResearchGate. (2022). Assay, Purity, and Impurity Profile of Phosphorothioate Oligonucleotide Therapeutics by Ion Pair–High-Performance Liquid Chromatography–Mass Spectrometry. ResearchGate. [Link]
-
ResearchGate. (2011). (PDF) Detecting low-level synthesis impurities in modified phosphorothioate oligonucleotides using liquid chromatography-high resolution mass spectrometry. ResearchGate. [Link]
-
Martin, E., et al. (2019). Analytical and preparative separation of phosphorothioated oligonucleotides: columns and ion-pair reagents. Analytical and Bioanalytical Chemistry, 411(15), 3383–3394. [Link]
-
Rentel, C., et al. (2022). Separation of phosphorothioate oligonucleotide impurities by WAX HPLC under high organic content elution conditions. Journal of Chromatography A, 1686, 463636. [Link]
-
Chromatography Today. (2020). Oligonucleotide Separations with RP Phases. Chromatography Today. [Link]
-
Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides. University of Oxford. [Link]
-
ResearchGate. (2020). IP RP HPLC analysis of oligonucleotide containing a single phosphorothioate using superficially porous particles 150 Å pore size. ResearchGate. [Link]
-
ResearchGate. (2021). Characterization of high molecular weight impurities in synthetic phosphorothioate oligonucleotides. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Quantitative Analysis of Phosphorothioate Isomers in CRISPR sgRNA at Single-Residue Resolution Using Endonuclease Digestion Coupled with Liquid Chromatography Cyclic Ion Mobility Mass Spectrometry (LC/cIMS). Analytical Chemistry, 95(36), 13531–13538. [Link]
-
Shimadzu. (n.d.). DMT-on Purification of Phosphorothioate Oligonucleotide Using SHIMSEN™ Styra HLB SPE Cartridge. Shimadzu. [Link]
-
Bio-Works. (n.d.). Optimization of AIEX purification parameters for phosphorothioate oligonucleotides. Bio-Works. [Link]
-
CoLab. (2023). Improving the Chromatographic Separation of Phosphorothioate Oligonucleotide from Impurities by Optimizing Selectivity through Mobile-phase Conditions in Ion-pair Reversed-phase High-performance Liquid Chromatography. CoLab. [Link]
Sources
- 1. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 2. Separation of phosphorothioate oligonucleotide impurities by WAX HPLC under high organic content elution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Analytical and preparative separation of phosphorothioated oligonucleotides: columns and ion-pair reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving the Chromatographic Separation of Phosphorothioate Oligonucleotide from Impurities by Optimizing Selectivity through Mobile-phase Conditions in Ion-pair Reversed-phase High-performance Liquid Chromatography | CoLab [colab.ws]
- 8. bio-works.com [bio-works.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Quantitative Analysis of Phosphorothioate Isomers in CRISPR sgRNA at Single-Residue Resolution Using Endonuclease Digestion Coupled with Liquid Chromatography Cyclic Ion Mobility Mass Spectrometry (LC/cIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide for the Thionation of Carbonyls: Ethylphosphonothioic Dichloride vs. Lawesson's Reagent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the conversion of a carbonyl group to a thiocarbonyl is a pivotal transformation. This reaction, known as thionation, unlocks a diverse array of sulfur-containing molecules with significant applications in medicinal chemistry, materials science, and agrochemicals. For decades, Lawesson's reagent has been a mainstay for this purpose. However, the emergence of alternative reagents, such as ethylphosphonothioic dichloride, necessitates a critical evaluation of their respective merits. This guide provides an in-depth, objective comparison of these two thionating agents, supported by mechanistic insights and practical considerations to inform your experimental design.
The Indispensable Role of Thionation
The substitution of a carbonyl oxygen with sulfur profoundly alters the electronic and steric properties of a molecule. Thioamides, thioketones, and thioesters, the products of thionation, serve as crucial building blocks for the synthesis of complex heterocyclic systems and are themselves components of various biologically active compounds. The choice of thionating agent is therefore a critical parameter that can dictate the efficiency, selectivity, and overall success of a synthetic route.
In Focus: Two Key Thionating Agents
Lawesson's Reagent: The Established Workhorse
2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, commonly known as Lawesson's reagent (LR), has been a dominant force in thionation chemistry since its popularization in the late 1970s.[1][2] It is a commercially available, relatively stable solid prized for its efficacy in converting a wide range of carbonyl compounds into their corresponding thiocarbonyls, often in high yields.[3][4][5]
Mechanism of Action: The thionation mechanism of Lawesson's reagent is widely accepted to proceed through a dissociative pathway.[4][6][7] In solution, LR exists in equilibrium with a reactive monomeric dithiophosphine ylide.[4][6] This monomer undergoes a [2+2] cycloaddition with the carbonyl group to form a transient four-membered thiaoxaphosphetane intermediate.[7] Subsequent cycloreversion, driven by the formation of a stable P=O bond, yields the desired thiocarbonyl product and a phosphorus-containing byproduct.[4][6][7] This mechanistic pathway bears resemblance to the well-known Wittig reaction.[4][6]
dot
Caption: Mechanism of Lawesson's Reagent Thionation.
Substrate Scope and Reactivity: Lawesson's reagent is effective for the thionation of a broad range of carbonyl compounds, including ketones, esters, amides, lactones, and lactams.[5] The general reactivity trend is: amides > ketones > esters.[6] This selectivity can be exploited in molecules possessing multiple carbonyl functionalities. However, reactions with less reactive substrates like esters may require higher temperatures and longer reaction times.[4][6]
This compound: A Potent Alternative
This compound (EtP(S)Cl₂) is a reactive organophosphorus compound that also serves as a potent thionating agent. While not as universally recognized as Lawesson's reagent, it offers distinct advantages in specific contexts.
Mechanism of Action: The precise mechanism of thionation with this compound is less definitively established in readily available literature compared to Lawesson's reagent. However, it is proposed to involve the initial formation of a highly reactive intermediate through the reaction of the dichloride with the carbonyl oxygen. This is followed by a rearrangement and elimination sequence to afford the thiocarbonyl product. The Lewis acidic nature of the phosphorus center likely plays a key role in activating the carbonyl group.
dot
Caption: General Experimental Workflow for Thionation.
Head-to-Head Comparison: Performance and Practicality
| Feature | Lawesson's Reagent | This compound |
| Physical State | Crystalline Solid | Liquid |
| Reactivity | Generally milder, good for a broad range of substrates.[4] | Highly reactive, potentially less selective. |
| Substrate Scope | Ketones, esters, amides, lactones, lactams.[5] | Primarily effective for amides and lactams. |
| Reaction Conditions | Often requires elevated temperatures (refluxing toluene or xylene).[7] | Can often be performed at lower temperatures. |
| Byproducts | Phosphorus-containing byproduct can complicate purification.[8][9] | Phosphorus-containing byproducts are also generated. |
| Handling & Safety | Air-stable, but has an unpleasant odor.[5] Contact with water liberates toxic, flammable gas.[10][11] | Moisture-sensitive, corrosive, and toxic.[12][13][14] Requires handling under inert atmosphere.[15] |
Field-Proven Insights: Choosing the Right Reagent
The selection between Lawesson's reagent and this compound is not merely a matter of preference but a strategic decision based on the specific synthetic challenge.
-
For Broad Applicability and Milder Conditions: Lawesson's reagent is often the first choice for general-purpose thionation due to its well-documented success with a wide variety of carbonyl compounds and its relative ease of handling compared to more reactive, moisture-sensitive reagents.[3][4] Its selectivity can be a significant advantage when dealing with multifunctional molecules.
-
For Challenging Amide Thionations: this compound can be particularly effective for the thionation of sterically hindered or electron-deficient amides that may be sluggish to react with Lawesson's reagent. Its higher reactivity can drive these more difficult transformations to completion.
-
Navigating Purification Challenges: A significant drawback of Lawesson's reagent is the formation of a phosphorus-containing byproduct with a polarity often similar to the desired product, which can make chromatographic purification difficult.[8][9] While this compound also produces phosphorus byproducts, their properties may differ, potentially simplifying workup in some cases. The development of chromatography-free workup procedures for reactions involving Lawesson's reagent is an active area of research.[8]
Experimental Protocols: A Practical Guide
Thionation of an Amide using Lawesson's Reagent
Objective: To synthesize a thioamide from its corresponding amide using Lawesson's reagent.
Materials:
-
N-aryl-substituted benzamide (1.0 eq)
-
Lawesson's Reagent (0.5 eq)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the N-aryl-substituted benzamide and anhydrous toluene.
-
Add Lawesson's reagent to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to afford the pure thioamide.[16]
Safety and Handling Considerations
Both Lawesson's reagent and this compound require careful handling in a well-ventilated fume hood.
-
Lawesson's Reagent: While relatively stable, it can release toxic and flammable gases upon contact with water.[10][11] Personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[10]
-
This compound: This reagent is corrosive, toxic, and highly sensitive to moisture.[12][13][14] It should be handled under an inert atmosphere (e.g., nitrogen or argon).[15] Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[13]
Conclusion
Both Lawesson's reagent and this compound are valuable tools for the thionation of carbonyl compounds. Lawesson's reagent remains the more versatile and widely used reagent due to its broader substrate scope and milder nature.[3][4] However, for specific applications, particularly the thionation of challenging amides, the higher reactivity of this compound may offer a distinct advantage. A thorough understanding of the reactivity, selectivity, and practical handling considerations of each reagent is paramount for the successful design and execution of synthetic strategies involving thionation.
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6937. [Link]
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Mechanism of the thionation reaction using Lawesson's reagent (1). - ResearchGate. (n.d.). [Link]
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Material Safety Data Sheet - Lawesson's Reagent, 99%. (n.d.). Cole-Parmer. [Link]
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Lawesson's Reagent - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Encyclopedia.pub. [Link]
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Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. (2016). The Journal of Organic Chemistry, 81(16), 7077–7086. [Link]
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Use of Lawesson's Reagent in Organic Syntheses. (2003). Chemical Reviews, 103(8), 3149–3192. [Link]
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LAWESSON'S REAGENT. (n.d.). Sdfine. [Link]
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Comparison of Two Reagents for Thionations. (2018). Synthesis, 50(12), 2323–2328. [Link]
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Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. (n.d.). ResearchGate. [Link]
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Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (2018). Chemistry & Chemical Technology, 12(4), 453–459. [Link]
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A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021). Beilstein Journal of Organic Chemistry, 17, 69-76. [Link]
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A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10. (n.d.). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Oligonucleotide Synthesis: Phosphoramidite vs. H-Phosphonate Methods
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of chemical methodology is a critical decision that profoundly impacts yield, purity, and the feasibility of incorporating desired modifications. This guide provides an in-depth, objective comparison of the two predominant phosphorus-based approaches: the phosphoramidite and H-phosphonate methods. Drawing upon established chemical principles and experimental data, we will explore the nuances of each technique to empower you with the knowledge to make informed decisions for your specific application.
The Chemical Foundation of Oligonucleotide Synthesis
The automated solid-phase synthesis of oligonucleotides, a cornerstone of modern biotechnology, proceeds in a 3' to 5' direction, opposite to the biological synthesis. This process involves the sequential addition of protected nucleoside monomers to a growing chain anchored to a solid support, typically controlled pore glass (CPG) or polystyrene. The success of this iterative process hinges on the efficiency and fidelity of the chemical reactions that form the internucleotide phosphodiester backbone.
The Gold Standard: The Phosphoramidite Method
First introduced in the early 1980s, the phosphoramidite method has become the universally adopted "gold standard" for oligonucleotide synthesis due to its high coupling efficiency and amenability to automation.[1][2] The synthesis proceeds through a four-step cycle for each nucleotide addition, a process that has been refined to achieve coupling efficiencies exceeding 99%.[3][4]
The Four-Step Synthesis Cycle
The phosphoramidite synthesis cycle is a meticulously orchestrated sequence of chemical reactions designed to ensure the specific and efficient elongation of the oligonucleotide chain.
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside of the solid-supported oligonucleotide. This is typically achieved by treatment with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. The resulting free 5'-hydroxyl group is then available for the subsequent coupling reaction. The orange-colored DMT cation released during this step can be quantified spectrophotometrically to monitor the efficiency of the synthesis in real-time.[3]
-
Coupling: The activated phosphoramidite monomer (a protected nucleoside with a phosphoramidite moiety at the 3'-position) is introduced along with a weak acid activator, such as 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI). The activator protonates the diisopropylamino group of the phosphoramidite, making it a highly reactive intermediate that is readily attacked by the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction, which forms a trivalent phosphite triester linkage, is extremely rapid, typically reaching completion in under a minute.[3][]
-
Capping: To prevent the elongation of chains that failed to couple in the previous step ("failure sequences"), a capping step is introduced. Unreacted 5'-hydroxyl groups are permanently blocked by acetylation using a mixture of acetic anhydride and N-methylimidazole. This ensures that only the desired full-length oligonucleotides are produced, simplifying downstream purification.[1][6]
-
Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate triester. This is achieved by oxidation with a solution of iodine in the presence of water and a mild base like pyridine or lutidine.[2] The resulting phosphate triester is the protected form of the natural phosphodiester linkage.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
}
An Alternative Approach: The H-Phosphonate Method
The Two-Step Synthesis Cycle
The H-phosphonate method streamlines the nucleotide addition process.
-
Deblocking (Detritylation): Similar to the phosphoramidite method, the cycle initiates with the removal of the 5'-DMT protecting group using a weak acid to expose the 5'-hydroxyl group.
-
Coupling: A nucleoside 3'-H-phosphonate monomer is activated by a suitable condensing agent, such as pivaloyl chloride or adamantoyl chloride.[9] The activated H-phosphonate then reacts with the free 5'-hydroxyl group of the growing chain to form a dinucleoside H-phosphonate diester linkage. This linkage is stable to the conditions of the synthesis cycle.[8]
Unlike the phosphoramidite method, there is no capping step within the cycle. The oxidation of all the H-phosphonate internucleotide linkages to phosphodiesters is performed in a single step at the end of the synthesis using an oxidizing agent like iodine in the presence of water.[7]
}
Performance Comparison: A Head-to-Head Analysis
The choice between the phosphoramidite and H-phosphonate methods depends on a careful consideration of several performance parameters.
| Feature | Phosphoramidite Method | H-Phosphonate Method |
| Synthesis Cycle | Four steps: Deblocking, Coupling, Capping, Oxidation | Two steps: Deblocking, Coupling (followed by a single final oxidation) |
| Coupling Efficiency | Very high, typically >99% per cycle | Generally lower and more variable, often in the range of 95-98% |
| Overall Yield | Higher, especially for longer oligonucleotides (>50 bases) | Lower, particularly for longer sequences due to cumulative lower coupling efficiency |
| Reagent Stability | Phosphoramidites are sensitive to moisture and oxidation | H-phosphonate monomers are generally more stable in solution[9] |
| Side Reactions | Potential for P(V) side products if oxidation is incomplete; depurination with prolonged acid exposure. | Potential for side reactions at the guanine O6 position and P-acylation.[7] |
| Phosphorothioates | Requires a sulfurization step in each cycle | Amenable to a single sulfurization step at the end of synthesis for uniform phosphorothioate incorporation[6][8] |
| Automation | Highly amenable to and the standard for automated synthesis | Can be automated, but less common due to lower efficiency for routine synthesis |
Experimental Data: Yield as a Function of Oligonucleotide Length
The most significant differentiator between the two methods is the coupling efficiency, which has a dramatic impact on the overall yield of the final product, especially as the length of the oligonucleotide increases. The overall yield can be calculated using the formula:
Overall Yield (%) = (Coupling Efficiency)(n-1) x 100
where n is the number of nucleotides in the sequence.
| Oligonucleotide Length | Phosphoramidite Method (99.5% Avg. Coupling Efficiency) | H-Phosphonate Method (97% Avg. Coupling Efficiency) |
| 20-mer | (0.995)19 x 100 ≈ 90.9% | (0.97)19 x 100 ≈ 55.9% |
| 50-mer | (0.995)49 x 100 ≈ 78.2% | (0.97)49 x 100 ≈ 22.3% |
| 100-mer | (0.995)99 x 100 ≈ 60.9% | (0.97)99 x 100 ≈ 4.8% |
As the data clearly illustrates, the high coupling efficiency of the phosphoramidite method is crucial for the synthesis of longer oligonucleotides, which are increasingly required for therapeutic and diagnostic applications.[4]
Detailed Experimental Protocols
Phosphoramidite Synthesis Protocol (Automated Synthesizer)
This protocol outlines the general steps for a standard automated phosphoramidite synthesis cycle. Specific times and volumes will vary depending on the synthesizer model and scale of synthesis.
-
Setup:
-
Install the appropriate 3'-nucleoside-functionalized CPG solid support column.
-
Ensure all reagent bottles (deblocking solution, activator, phosphoramidites, capping reagents, oxidizing solution, and washing solvents) are fresh, anhydrous where required, and properly connected to the synthesizer.
-
-
Synthesis Cycle:
-
Deblocking: Flush the column with 3% TCA in dichloromethane for approximately 60-90 seconds to remove the 5'-DMT group.
-
Washing: Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.
-
Coupling: Deliver the phosphoramidite solution (e.g., 0.1 M in acetonitrile) and activator solution (e.g., 0.45 M ETT in acetonitrile) simultaneously to the column. Allow the coupling reaction to proceed for 45-120 seconds.
-
Washing: Wash the column with anhydrous acetonitrile.
-
Capping: Deliver the capping reagents (e.g., Cap A: acetic anhydride/pyridine/THF and Cap B: N-methylimidazole/THF) to the column and allow the reaction to proceed for 30-60 seconds.
-
Washing: Wash the column with anhydrous acetonitrile.
-
Oxidation: Deliver the oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water) to the column and allow the reaction to proceed for 30-60 seconds.
-
Washing: Wash the column with anhydrous acetonitrile.
-
-
Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.
-
Final Cleavage and Deprotection:
-
After the final cycle, cleave the oligonucleotide from the solid support using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
Heat the solution to remove the protecting groups from the nucleobases and the phosphate backbone.
-
H-Phosphonate Synthesis Protocol (Manual)
This protocol provides a general outline for the manual synthesis of a dinucleotide using the H-phosphonate method.
-
Preparation:
-
The 5'-DMT-protected nucleoside on a solid support is placed in a suitable reaction vessel (e.g., a syringe with a frit).
-
The 5'-DMT-nucleoside-3'-H-phosphonate monomer is dissolved in an anhydrous pyridine/acetonitrile mixture.
-
-
Deblocking:
-
Treat the solid support with 3% TCA in dichloromethane for 2 minutes to remove the DMT group.
-
Wash the support thoroughly with anhydrous acetonitrile.
-
-
Coupling:
-
Dissolve the H-phosphonate monomer (e.g., 50 µmol) in anhydrous pyridine/acetonitrile (1:1, v/v).
-
Add the activator, pivaloyl chloride (e.g., 5 equivalents), to the monomer solution and immediately pass the solution back and forth through the solid support for 5 minutes.[9]
-
Wash the support with pyridine/acetonitrile and then with acetonitrile.
-
-
Final Oxidation:
-
After the final coupling step, treat the solid support with a solution of 2% iodine in pyridine/water (98:2, v/v) for 15 minutes.[7]
-
Wash the support with acetonitrile.
-
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the support and deprotect using concentrated ammonium hydroxide.
-
Causality Behind Experimental Choices
-
Activator Choice in Phosphoramidite Synthesis: The acidity of the activator is critical. It must be acidic enough to protonate the phosphoramidite but not so acidic as to cause premature detritylation. Tetrazole and its derivatives strike this balance effectively.
-
Capping in Phosphoramidite Synthesis: The capping step is a key element of self-validation in the phosphoramidite protocol. By terminating failure sequences, it ensures that the final product is predominantly the full-length oligonucleotide, which greatly simplifies purification and enhances the reliability of subsequent applications.[6]
-
Single Oxidation in H-Phosphonate Synthesis: The stability of the H-phosphonate diester linkage to the cyclic reaction conditions is a key advantage of this method, allowing for a single, final oxidation step. This is particularly beneficial for the synthesis of uniformly modified backbones, such as phosphorothioates, where a single sulfurization step can be performed at the end.[6][10]
Conclusion: Selecting the Optimal Method
The phosphoramidite method is the undisputed workhorse for routine, high-fidelity oligonucleotide synthesis. Its high coupling efficiency and robust automation make it the superior choice for producing long oligonucleotides with high purity. For the majority of applications in research, diagnostics, and therapeutics, the phosphoramidite method provides the most reliable and efficient route to obtaining high-quality DNA and RNA.
The H-phosphonate method , while less efficient for the synthesis of long oligonucleotides, retains value in specific niche applications. Its key advantage lies in the single, post-synthetic oxidation step, which simplifies the uniform incorporation of backbone modifications like phosphorothioates.[6][9] It can also be a viable option for the synthesis of shorter oligonucleotides where the cumulative yield is less of a concern.[9]
Ultimately, the selection of the appropriate synthesis chemistry should be guided by the specific requirements of the target oligonucleotide, including its length, desired purity, and the presence of any modifications.
References
-
Glen Research. (n.d.). Synthesis of Long Oligonucleotides. Retrieved from [Link]
- Bonora, G. M., Scremin, C. L., Colonna, F. P., & Garbesi, A. (1990). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Nucleic Acids Research, 18(11), 3155–3159.
-
LINK Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]
-
Pasternak, A., & Wengel, J. (2011). The Phosphoramidite Approach for Oligonucleotide Synthesis. ResearchGate. Retrieved from [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). A Practical Application of Nucleoside H-Phosphonates for Point Modification of Oligonucleotides. Retrieved from [Link]
- Beaucage, S. L., & Iyer, R. P. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 18(11), 14240–14297.
- Stawinski, J., & Strömberg, R. (2005). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. In P. Herdewijn (Ed.)
- Lönnberg, H. (2009). H-Phosphonate DNA synthesis without amino protection. ARKIVOC, 2009(iii), 54-83.
- Janeba, J. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. Molecules, 24(10), 1905.
- Froehler, B. C., Ng, P. G., & Matteucci, M. D. (1986). Synthesis of DNA via deoxynucleoside H-phosphonate intermediates. Nucleic Acids Research, 14(13), 5399–5407.
-
Aragen Bioscience. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. Retrieved from [Link]
- Caruthers, M. H. (2013). The chemical synthesis of DNA/RNA: our gift to science. Journal of Biological Chemistry, 288(2), 1420–1427.
- Beaucage, S. L., & Caruthers, M. H. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 18(11), 14240–14297.
- Le, T. T., et al. (2020). The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. Molecules, 25(24), 5911.
- Caruthers, M. H. (2012). The chemical synthesis of DNA/RNA: our gift to science. Journal of Biological Chemistry, 288(2), 1420-1427.
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A Senior Scientist's Guide to P-S Bond Formation: Evaluating Modern Alternatives to Ethylphosphonothioic Dichloride
Introduction: The Critical Role of the Phosphorothioate Bond in Modern Therapeutics
The strategic replacement of a non-bridging oxygen atom with sulfur in the phosphate backbone of nucleic acids yields a phosphorothioate (P-S) linkage. This subtle modification is a cornerstone of modern drug development, particularly in the field of antisense oligonucleotides (ASOs). The P-S bond confers significant resistance to nuclease degradation, a critical feature that enhances the in vivo stability and therapeutic efficacy of these molecules.[1]
Historically, the synthesis of compounds containing a P-S bond involved aggressive reagents like Ethylphosphonothioic dichloride. However, the hazardous and corrosive nature of such compounds, coupled with their incompatibility with sensitive substrates and modern automated synthesis platforms, has driven the field toward more sophisticated and safer alternatives.[2][3][4]
This guide provides an in-depth comparison of the leading sulfur-transfer reagents used in contemporary chemistry, focusing on their application within the context of the highly successful phosphoramidite method for oligonucleotide synthesis. We will move beyond simple cataloging of alternatives to provide a rationale-driven analysis of their mechanisms, performance, and practical considerations, empowering researchers to make informed decisions for their specific applications.
The Modern Synthetic Workflow: Sulfurization of Phosphite Triesters
In modern solid-phase oligonucleotide synthesis, the P-S bond is not formed directly. Instead, it is introduced in a discrete step following the coupling of a phosphoramidite monomer. This process creates a trivalent phosphite triester intermediate, which is then efficiently converted to the desired pentavalent phosphorothioate triester through an oxidative sulfurization reaction. This two-step approach is highly efficient, automatable, and compatible with a wide range of sensitive biomolecules.[5]
The choice of sulfur-transfer reagent for this critical step is paramount, directly impacting the yield, purity, and cost-effectiveness of the final product.
Caption: The phosphoramidite cycle for oligonucleotide synthesis, highlighting the critical sulfurization step.
In-Depth Analysis of Key Sulfur-Transfer Reagents
The following sections provide a detailed examination of the most prominent sulfur-transfer reagents, complete with mechanistic insights, comparative data, and field-proven protocols.
Phenylacetyl Disulfide (PADS)
PADS has become a reagent of choice for large-scale pharmaceutical manufacturing of phosphorothioate oligonucleotides, prized for its efficiency and cost-effectiveness.[6] A unique and critical feature of PADS is the requirement for an "aging" period in a basic solvent mixture prior to use.[6][7]
Mechanism of Action: The efficacy of PADS is not derived from the molecule itself, but from its degradation products. In the presence of a base like 3-picoline or pyridine, PADS undergoes an E1cB-type elimination.[8] This process generates reactive polysulfide species, which are the true sulfur-transfer agents. The "aging" process, typically 24-48 hours, is essential to allow for the sufficient formation of these active polysulfides.[6][8]
Caption: Simplified workflow showing the activation of PADS to form the active sulfurizing agent.
Advantages:
-
High Efficiency: Achieves >99.9% stepwise sulfurization efficiency, minimizing phosphate diester (P=O) impurities.[6][9]
-
Cost-Effective: Well-suited for the large-scale, multi-kilogram synthesis required for therapeutic oligonucleotides.[6]
-
Robustness: "Aged" solutions are stable and perform efficiently even after weeks at room temperature.[7]
Disadvantages:
-
Aging Required: The need to prepare and "age" the reagent solution 1-2 days in advance adds a logistical step to the workflow.[8]
-
Solvent Choice: Performance is tied to the specific base used (e.g., 3-picoline), which may not be desirable in all processes.[7]
Experimental Protocol: Sulfurization using PADS
-
Reagent Preparation ("Aging"): Prepare a 0.2 M solution of PADS in a 1:1 (v/v) mixture of acetonitrile and 3-picoline.[6] Allow this solution to "age" at room temperature for at least 24 hours prior to use.
-
Solid-Phase Synthesis Step: Following the phosphoramidite coupling step on the automated synthesizer, deliver the aged PADS solution to the synthesis column.
-
Reaction Time: Allow a contact time of 3 minutes for the sulfurization to proceed to completion.[10]
-
Washing: Following the reaction, thoroughly wash the solid support with acetonitrile to remove excess reagent and byproducts before proceeding to the capping step.
3H-1,2-Benzodithiol-3-one 1,1-dioxide (Beaucage Reagent)
For many years, the Beaucage Reagent was the gold standard for sulfurization in oligonucleotide synthesis due to its high efficiency and rapid reaction kinetics.[11]
Mechanism of Action: The Beaucage reagent reacts directly and rapidly with the P(III) center of the phosphite triester. The strained dithiole ring facilitates the transfer of a sulfur atom to the phosphorus, which is then attacked by the phosphite, leading to the formation of the stable P=S bond and a stable byproduct.
Advantages:
-
Fast Kinetics: Reacts very quickly, often requiring contact times of only 30-60 seconds.[12]
-
High Efficiency: Provides excellent sulfurization efficiency, leading to high-purity phosphorothioate oligonucleotides.[13]
-
No Pre-activation: Can be used immediately after dissolution, unlike PADS.
Disadvantages:
-
Limited Solution Stability: The primary drawback is its poor stability in solution, especially on an automated synthesizer, where it can degrade over a few days.[12] This can lead to inconsistent results and increased P=O impurities.
-
Cost: Can be more expensive than other alternatives, particularly for large-scale synthesis.[14]
Experimental Protocol: Sulfurization using Beaucage Reagent
-
Reagent Preparation: Prepare a 0.05 M solution of Beaucage Reagent in anhydrous acetonitrile. Due to its limited stability, this solution should be prepared fresh, ideally daily.
-
Solid-Phase Synthesis Step: Following the phosphoramidite coupling step, deliver the Beaucage reagent solution to the synthesis column.
-
Reaction Time: A contact time of 60 seconds is typically sufficient for complete sulfurization.[12]
-
Washing: Wash the solid support thoroughly with acetonitrile before proceeding to the next step in the synthesis cycle.
Xanthane Hydride (ADTT)
Xanthane Hydride, or 3-amino-1,2,4-dithiazole-5-thione (ADTT), has emerged as a highly effective and practical alternative to both PADS and the Beaucage reagent.
Mechanism of Action: Similar to the Beaucage reagent, Xanthane Hydride acts as a direct sulfur donor to the phosphite triester. Its structure is highly effective at transferring an exocyclic sulfur atom to the phosphorus center.
Advantages:
-
Excellent Stability: Very stable in solution (e.g., acetonitrile/pyridine), making it ideal for use on automated synthesizers where reagents may sit for extended periods.[14]
-
Clean Byproducts: Does not yield oxidizing byproducts, which can lead to side reactions.[15]
-
Cost-Effective & Commercially Available: It is relatively inexpensive and available in bulk, making it a strong candidate for large-scale synthesis.[14][16]
-
High Efficiency: Achieves >99% sulfur transfer efficiency.[14]
Disadvantages:
-
Solubility: The parent compound has moderate solubility in pure acetonitrile, often requiring the use of pyridine as a co-solvent.[14]
Experimental Protocol: Sulfurization using Xanthane Hydride (ADTT)
-
Reagent Preparation: Prepare a 0.02 M solution of Xanthane Hydride in a 9:1 (v/v) mixture of acetonitrile and pyridine.[16]
-
Solid-Phase Synthesis Step: After the coupling step, deliver the Xanthane Hydride solution to the column.
-
Reaction Time: A reaction time of 2 minutes is sufficient for efficient sulfurization.[16]
-
Washing: Wash the support with acetonitrile to remove residual reagent before capping.
3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT)
DDTT is a newer generation sulfurizing reagent that offers improved performance characteristics, particularly for the synthesis of challenging sequences like RNA phosphorothioates.
Advantages:
-
Enhanced Stability: Offers superior stability in solution compared to the Beaucage reagent, allowing it to be left on a synthesizer for longer periods without degradation.[12]
-
Improved Performance for RNA: Demonstrates more efficient sulfurization kinetics for RNA synthesis compared to Beaucage reagent.[12]
-
No Special Handling: Does not require the use of silanized glassware, simplifying laboratory workflows.[12]
Disadvantages:
-
Cost and Availability: As a more specialized reagent, it may be more expensive and less widely available in bulk compared to PADS or Xanthane Hydride.
Experimental Protocol: Sulfurization using DDTT
-
Reagent Preparation: Prepare a 0.05 M solution of DDTT in anhydrous acetonitrile.
-
Solid-Phase Synthesis Step: Following the coupling of the phosphoramidite, deliver the DDTT solution to the synthesis column.
-
Reaction Time: A contact time of 60 to 120 seconds is highly effective for both DNA and RNA synthesis.[12]
-
Washing: Wash the column with acetonitrile before proceeding.
Quantitative Performance Comparison
The table below summarizes the key operational parameters for the discussed reagents, providing a clear basis for comparison.
| Feature | Phenylacetyl Disulfide (PADS) | Beaucage Reagent | Xanthane Hydride (ADTT) | DDTT |
| Stepwise Efficiency | >99.9%[6] | >99.5%[12] | >99%[14] | >99.5%[12] |
| Typical Concentration | 0.2 M[6] | 0.05 M[12] | 0.02 M[16] | 0.05 M[12] |
| Solvent System | Acetonitrile / 3-Picoline (1:1)[6] | Acetonitrile | Acetonitrile / Pyridine (9:1) | Acetonitrile |
| Reaction Time | 3 min[10] | 30-60 sec[12] | 2 min[16] | 60-120 sec[12] |
| Solution Stability | High (after aging)[7] | Low (hours to days)[12] | High[14] | High[12] |
| Pre-activation | Yes ("Aging" for 24-48h)[8] | No | No | No |
| Primary Application | Large-Scale Manufacturing[6] | Bench-Scale DNA Synthesis | General DNA Synthesis | DNA & RNA Synthesis |
Conclusion and Recommendations
The selection of an appropriate sulfur-transfer reagent is a critical decision in the synthesis of phosphorothioates. While this compound and related reagents have historical significance, the modern landscape is dominated by safer, more efficient alternatives compatible with automated solid-phase synthesis.
-
For large-scale, cost-sensitive manufacturing of DNA-based therapeutics, Phenylacetyl Disulfide (PADS) remains a leading choice due to its high efficiency and economic advantages, provided the "aging" step can be incorporated into the workflow.
-
For routine bench-scale synthesis and applications requiring high stability , Xanthane Hydride (ADTT) offers a robust, reliable, and cost-effective solution with the benefit of clean byproducts.
-
For researchers working with RNA synthesis or requiring the highest performance and on-instrument stability , DDTT presents a superior, albeit potentially more costly, alternative to the less stable Beaucage reagent.
Ultimately, the optimal reagent depends on a balance of scale, cost, substrate (DNA vs. RNA), and the logistical capabilities of the laboratory. By understanding the chemical rationale and performance data behind each alternative, researchers can confidently select the best tool to advance their scientific and therapeutic development goals.
References
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Ravikumar, V. T., & Cole, D. L. (2007). An Alternative Advantageous Protocol for Efficient Synthesis of Phosphorothioate Oligonucleotides Utilizing Phenylacetyl Disulfide (PADS). Nucleosides, Nucleotides and Nucleic Acids, 26(2), 181-188. [Link]
-
Cheruvallath, Z. S., Wheeler, P. D., Cole, D. L., & Ravikumar, V. T. (1999). Use of Phenylacetyl Disulfide (PADS) in the Synthesis of Oligodeoxyribonucleotide Phosphorothioates. Nucleosides and Nucleotides, 18(6-7), 1485-1488. [Link]
-
Krotz, A. H., Gorman, D., Mataruse, P., Foster, C., Godbout, J. D., Coffin, C. C., & Scozzari, A. N. (2004). Phosphorothioate Oligonucleotides with Low Phosphate Diester Content: Greater than 99.9% Sulfurization Efficiency with “Aged” Solutions of Phenylacetyl Disulfide (PADS). Organic Process Research & Development, 8(5), 852-856. [Link]
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Ravikumar, V. T., Krotz, A. H., Cole, D. L., & Cheruvallath, Z. S. (2000). Synthesis of Antisense Oligonucleotides: Replacement of 3H-1,2-Benzodithiol-3-one 1,1-Dioxide (Beaucage Reagent) with Phenylacetyl Disulfide (PADS) as Efficient Sulfurization Reagent. Organic Process Research & Development, 4(4), 194-204. [Link]
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emp BIOTECH. (n.d.). Oligonucleotide Synthesis Reagents. [Link]
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Laws, A. P., Russell, M. A., Page, M. I., & Atherton, J. H. (2006). Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from phenylacetyl disulfide (PADS). Organic & Biomolecular Chemistry, 4(23), 4247-4252. [Link]
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Glen Research. (2006). Glen Report 18-1 Supplement: Sulfurizing Reagent II and its use in Synthesizing Oligonucleotide Phosphorothioates. [Link]
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Wikipedia. (n.d.). Lawesson's reagent. [Link]
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Tang, J. Y., Han, Y., Tang, J. X., & Zhang, Z. (2000). Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent. Organic Process Research & Development, 4(4), 194-198. [Link]
-
Ravikumar, V. T., et al. (1999). Synthesis of Antisense Oligonucleotides: Replacement of 3H-1,2-Benzodithiol-3-one 1,1-Dioxide (Beaucage Reagent) with Phenylacetyl Disulfide (PADS) As Efficient Sulfurization Reagent. Organic Process Research & Development, 3(4), 199-204. [Link]
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A Researcher's Guide to the Structural Validation of Phosphonothioates by NMR Spectroscopy
In the landscape of therapeutic oligonucleotide and small molecule drug development, the precise structural characterization of phosphonothioates is paramount. The substitution of a non-bridging oxygen with sulfur in the phosphate backbone, while conferring desirable pharmacokinetic properties, introduces a chiral center at the phosphorus atom. This chirality, along with the inherent complexity of these molecules, necessitates robust analytical methodologies for unambiguous structural validation. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative techniques, offering field-proven insights and detailed experimental protocols for the comprehensive validation of phosphonothioate structures.
The Analytical Challenge: Beyond Simple Confirmation
The synthesis of phosphonothioates often results in a mixture of diastereomers (Rp and Sp), each potentially exhibiting distinct biological activities and toxicological profiles. Consequently, simple confirmation of mass is insufficient. A thorough analytical approach must:
-
Unambiguously confirm the covalent structure.
-
Identify and quantify diastereomers.
-
Characterize process-related impurities and degradation products.
While techniques like ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) coupled with mass spectrometry are valuable for purity assessment and identification of impurities, they often fall short in providing a complete structural and stereochemical picture.[1][2] NMR spectroscopy, in contrast, offers a powerful, non-destructive solution for in-depth structural elucidation.
The Power of Phosphorus-31 NMR: A Direct Window into the Backbone
The cornerstone of phosphonothioate analysis by NMR is ³¹P NMR spectroscopy. The phosphorus nucleus is an ideal probe due to its 100% natural abundance and high sensitivity.[3][4]
Key Insights from ³¹P NMR:
-
Chemical Shift Perturbation: The substitution of oxygen with sulfur results in a significant downfield chemical shift of the phosphorus signal (approximately 40-50 ppm) compared to the corresponding phosphate.[5] This provides immediate confirmation of the phosphonothioate linkage.
-
Diastereomer Resolution: The Rp and Sp diastereomers of a phosphonothioate linkage are chemically distinct environments, often resulting in separate, resolvable peaks in the ³¹P NMR spectrum.[5][6] This allows for the direct determination of the diastereomeric ratio.
-
Impurity Profiling: The wide chemical shift range of ³¹P NMR allows for the clear distinction between phosphonothioates, their phosphate precursors, and other phosphorus-containing impurities.[7][8][9]
Table 1: Typical ³¹P NMR Chemical Shift Ranges
| Phosphorus Environment | Typical Chemical Shift Range (ppm) |
| Phosphodiester | -5 to 5 |
| Phosphonothioate | 50 to 70 |
| H-phosphonate | -10 to 10 |
| Phosphite triester | 130 to 150 |
Note: Chemical shifts are referenced to external 85% H₃PO₄ and can be influenced by solvent, pH, and temperature.
A Multi-Nuclear Approach: Building the Complete Structural Picture with ¹H, ¹³C, and 2D NMR
While ³¹P NMR provides a focused view of the phosphorus backbone, a comprehensive validation requires a multi-faceted NMR approach.
¹H and ¹³C NMR: Probing the Organic Scaffold
-
¹H NMR: Provides information on the protons of the nucleobases, sugar moieties, and any other organic components of the molecule. The coupling between protons and the phosphorus nucleus (²JPH, ³JPH) can be observed, providing valuable connectivity information.[10][11]
-
¹³C NMR: Reveals the carbon framework of the molecule. While less sensitive than ¹H NMR, it is crucial for confirming the carbon skeleton and identifying any modifications.
2D NMR Spectroscopy: Connecting the Dots
Two-dimensional NMR experiments are indispensable for assembling the complete structural puzzle by revealing through-bond and through-space correlations between nuclei.[12][13][14][15]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for tracing out the proton spin systems within the sugar rings and nucleobases.[16][17]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (or other heteronuclei like ¹⁵N).[17][18][19][20][21] This is a highly sensitive experiment that is crucial for assigning the ¹³C resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds.[18][19][21] This long-range connectivity information is vital for linking the different structural fragments of the molecule, such as connecting the sugar rings to the nucleobases and to the phosphonothioate backbone.
Comparative Analysis: NMR vs. Alternative Methodologies
| Feature | NMR Spectroscopy | IP-RP-HPLC-MS | Weak Anion Exchange (WAX) HPLC |
| Structural Information | Comprehensive (connectivity, stereochemistry) | Limited to mass and retention time | Separation based on charge |
| Diastereomer Analysis | Direct quantification | Can separate, but may require method development | May not resolve diastereomers |
| Non-destructive | Yes | No | No |
| Sample Throughput | Lower | Higher | Higher |
| Quantitation | Can be quantitative with proper controls | Quantitative | Quantitative |
| Instrumentation Cost | High | Moderate | Moderate |
| Expertise Required | High | Moderate | Moderate |
While chromatographic methods are powerful for routine quality control and purity checks, NMR spectroscopy is the gold standard for definitive structural elucidation and the characterization of novel phosphonothioate entities.
Experimental Workflow for NMR-Based Validation
The following is a generalized, step-by-step protocol for the validation of a phosphonothioate structure using NMR spectroscopy.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the phosphonothioate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD). The choice of solvent is critical and should be based on the solubility of the compound and the desired NMR experiment.[22]
-
Filtration: Filter the sample through a glass wool plug in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard with a resonance that does not overlap with the analyte signals.
NMR Data Acquisition
The following workflow is a logical progression for acquiring a comprehensive dataset.
Caption: NMR data acquisition workflow for phosphonothioate validation.
-
¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and concentration.
-
³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. This is crucial for observing the phosphonothioate signals and determining the diastereomeric ratio.[23]
-
2D COSY: Acquire a gradient-selected COSY experiment to establish proton-proton correlations.
-
2D HSQC: Acquire a sensitivity-enhanced, gradient-selected HSQC experiment to determine one-bond proton-carbon correlations.
-
2D HMBC: Acquire a gradient-selected HMBC experiment, optimized for a long-range coupling constant of ~8 Hz, to establish multi-bond proton-carbon correlations.
Data Processing and Analysis
-
Apply appropriate window functions and Fourier transform the data.
-
Phase and baseline correct all spectra.
-
Reference the spectra to the residual solvent signal or an internal standard.
-
Integrate the relevant peaks in the ¹H and ³¹P spectra for quantitative analysis.
-
Analyze the cross-peaks in the 2D spectra to build the molecular structure.
The following diagram illustrates the key correlations used in the structural assembly.
Caption: Assembling the structure using 2D NMR correlations.
Trustworthiness: A Self-Validating System
The power of this multi-dimensional NMR approach lies in its self-validating nature. The connectivity information derived from COSY, HSQC, and HMBC experiments must be internally consistent. For example, a proton's direct attachment to a carbon (from HSQC) and its long-range correlation to another carbon (from HMBC) must align with the proton-proton couplings observed in the COSY spectrum. This web of interconnected data provides a high degree of confidence in the final structural assignment.
Conclusion
NMR spectroscopy provides an unparalleled level of detail for the structural validation of phosphonothioates. By employing a combination of ¹D (³¹P and ¹H) and 2D (COSY, HSQC, and HMBC) NMR techniques, researchers can unambiguously confirm the covalent structure, determine the diastereomeric ratio, and characterize impurities. While other analytical techniques have their place in routine analysis, NMR remains the definitive method for comprehensive structural elucidation in the development of phosphonothioate-based therapeutics and other advanced materials.
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Broido, M. S., et al. (1985). Phosphorothioate-modified oligodeoxyribonucleotides. III. NMR and UV spectroscopic studies of the Rp-Rp, Sp-Sp, and Rp-Sp duplexes, [d(GGSAATTCC)]2, derived from diastereomeric O-ethyl phosphorothioates. European Journal of Biochemistry, 150(1), 117-128. [Link]
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Gilar, M., et al. (2018). Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. ACS Omega, 3(10), 14389-14397. [Link]
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Cornelius, R. D., & Cleland, W. W. (1982). Phosphorothioate analogues of 5-phosphoribosyl 1-diphosphate: 31P nuclear magnetic resonance study. Biochemistry, 21(13), 3035-3041. [Link]
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Iwahara, J., & Clore, G. M. (2006). Racemic phosphorothioate as a tool for NMR investigations of protein-DNA complexes. Nature, 440(7088), 1227-1230. [Link]
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Kim, J., & Shin, Y. K. (2001). A new method for the determination of abasic sites in DNA. Nucleic Acids Research, 29(9), e44. [Link]
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Quin, L. D., & Verkade, J. G. (Eds.). (2008). Phosphorus-31 NMR spectroscopy in stereochemical analysis: organic compounds and metal complexes. John Wiley & Sons. [Link]
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Sychrovský, V., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(15), 7853-7864. [Link]
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Scomparin, A., et al. (2021). Assessment of Stereochemical Comparability in Phosphorothioated Oligonucleotides by CD, 31P NMR, and NP1 Digestion Coupled to LC-MS. Analytical Chemistry, 93(12), 5159-5166. [Link]
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A Comparative Guide to Catalysts in Ethylphosphonothioic Dichloride Reactions: A Senior Application Scientist's Perspective
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of organophosphorus chemistry, the synthesis and subsequent functionalization of key intermediates like Ethylphosphonothioic dichloride (EPTC) are pivotal for the development of novel therapeutics and agrochemicals. The efficiency, selectivity, and overall economic viability of these reactions are profoundly influenced by the choice of catalyst. This guide offers an in-depth comparative analysis of two primary classes of catalysts employed in reactions involving EPTC: Lewis acids and Phase-Transfer Catalysts (PTCs) . Drawing upon established principles and available experimental data from related organophosphorus reactions, we will explore the mechanistic nuances, practical advantages, and limitations of each catalytic system, providing you with the critical insights needed to optimize your synthetic strategies.
The Crucial Role of Catalysis in this compound Chemistry
This compound (C₂H₅P(S)Cl₂) is a versatile building block, featuring a reactive P-Cl bond that allows for the introduction of a wide array of functional groups. Its derivatives are integral to the synthesis of various biologically active molecules. The primary synthetic challenge lies in achieving high yields and selectivity while minimizing side reactions and harsh reaction conditions. Catalysis provides an elegant solution to this challenge.
This guide will focus on the catalysts for the synthesis of EPTC's precursors and its subsequent reactions. We will delve into a comparative analysis of Lewis acids and Phase-Transfer Catalysts, two dominant catalytic strategies in this domain.
Lewis Acid Catalysis: Activating the Electrophile
Lewis acids, electron-pair acceptors, are widely employed in organic synthesis to activate electrophiles. In the context of organophosphorus chemistry, they play a crucial role in facilitating the formation of the phosphorus-carbon bond, a key step in the synthesis of EPTC's precursor, ethylphosphonous dichloride (C₂H₅PCl₂).
Mechanism of Action
The synthesis of alkylphosphonous dichlorides can be achieved through the reaction of an alkyl halide with phosphorus trichloride (PCl₃) in the presence of a Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the phosphorus trichloride, forming a highly electrophilic complex. This complex is then susceptible to attack by the alkyl group, leading to the formation of the desired product.
Caption: Proposed mechanism for Lewis acid-catalyzed synthesis of ethylphosphonous dichloride.
Common Lewis Acid Catalysts and Their Performance
Several Lewis acids have been utilized in reactions analogous to EPTC synthesis. Their performance is often dictated by their strength, steric bulk, and compatibility with the reaction medium.
| Catalyst | Typical Substrates | Reported Yield | Key Advantages | Limitations |
| AlCl₃ | Alkyl chlorides, PCl₃ | Good to high[1][2] | Readily available, cost-effective, strong Lewis acid. | Can lead to isomerization of alkyl groups[1]; requires stoichiometric amounts in some cases. |
| FeCl₃ | Aryl amines, triethylorthoformate[3] | Excellent[3] | Inexpensive, environmentally benign.[4][5] | Can be moisture-sensitive; may require elevated temperatures. |
| ZnCl₂ | Carbonyl compounds, thiols[6] | High[6] | Mild Lewis acid, good chemoselectivity. | May be less reactive than stronger Lewis acids. |
| TiCl₄ | Chiral 1,3-diols, activated phosphonic acid[7] | Not specified | High stereoselectivity in certain reactions. | Highly moisture-sensitive, can generate significant HCl fumes. |
Note: The yields reported are for analogous reactions and may not be directly transferable to the synthesis of this compound.
Experimental Protocol: AlCl₃-Catalyzed Synthesis of Ethylphosphonous Dichloride (A Model Reaction)
This protocol is based on the general method for the synthesis of alkylphosphonous dichlorides.[1][2]
Materials:
-
Aluminum chloride (AlCl₃), anhydrous
-
Phosphorus trichloride (PCl₃), freshly distilled
-
Ethyl chloride (C₂H₅Cl)
-
Anhydrous, inert solvent (e.g., carbon disulfide or dichloromethane)
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction vessel equipped with a reflux condenser, magnetic stirrer, and gas inlet/outlet
Procedure:
-
Under an inert atmosphere, charge the reaction vessel with anhydrous aluminum chloride and the inert solvent.
-
Cool the mixture in an ice bath and slowly add phosphorus trichloride with stirring.
-
Bubble ethyl chloride gas through the stirred suspension at a controlled rate while maintaining the low temperature.
-
After the addition of ethyl chloride is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by GC or ³¹P NMR.
-
Upon completion, the reaction mixture is typically worked up by careful quenching with a suitable reagent (e.g., water or a tertiary amine) to decompose the aluminum chloride complex, followed by distillation to isolate the crude ethylphosphonous dichloride.
-
The crude product is then purified by fractional distillation under reduced pressure.
Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR) and gas chromatography. The yield should be calculated based on the limiting reagent.
Phase-Transfer Catalysis: Bridging the Immiscible
Phase-Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). This is particularly relevant for reactions involving ionic species, which often have low solubility in organic solvents.
Mechanism of Action
In the context of reactions involving EPTC, a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of an anionic nucleophile from the aqueous phase to the organic phase where the EPTC or its precursor is dissolved. The lipophilic cation of the catalyst pairs with the anion, rendering it soluble in the organic medium and highly reactive.
Caption: General mechanism of Phase-Transfer Catalysis in EPTC reactions.
Common Phase-Transfer Catalysts and Their Performance
A variety of quaternary onium salts have been successfully employed as phase-transfer catalysts in organophosphorus synthesis.
| Catalyst | Typical Substrates | Reported Yield | Key Advantages | Limitations |
| Tetrabutylammonium Bromide (TBAB) | Aldehydes, β-naphthol[2] | 81-96%[2] | Commercially available, effective for a wide range of reactions. | Can sometimes be challenging to separate from the product. |
| Benzyltriethylammonium Chloride (TEBAC) | Triethylamine, benzyl chloride[8] | 80-90%[1] | High catalytic activity, relatively inexpensive.[8] | Can be hygroscopic. |
| Tetrabutylphosphonium Bromide (TBPB) | o-chloronitrobenzene, potassium phenoxide[9] | High | Thermally more stable than ammonium salts. | Generally more expensive than ammonium-based catalysts. |
| Aliquat 336 (Tricaprylylmethylammonium chloride) | Various nucleophiles | High | Good solubility in a wide range of organic solvents. | Can be a mixture of different chain lengths. |
Note: The yields reported are for analogous reactions and may not be directly transferable to reactions of this compound.
Experimental Protocol: Phase-Transfer Catalyzed Nucleophilic Substitution on a Phosphonothioic Dichloride (A Model Reaction)
This protocol is adapted from the general procedures for PTC-mediated reactions of related organophosphorus compounds.
Materials:
-
This compound (EPTC)
-
Nucleophile (e.g., sodium phenoxide, sodium thiophenoxide)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide)
-
Organic solvent (e.g., dichloromethane, toluene)
-
Aqueous solution of the nucleophile's corresponding acid salt
-
Reaction vessel with vigorous mechanical or magnetic stirring
Procedure:
-
Prepare a two-phase system by dissolving the EPTC in the organic solvent in the reaction vessel.
-
In a separate container, prepare an aqueous solution of the nucleophile.
-
Add the phase-transfer catalyst to the reaction vessel containing the organic phase.
-
With vigorous stirring, add the aqueous solution of the nucleophile to the reaction vessel.
-
Maintain vigorous stirring at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC, GC, or NMR.
-
Upon completion, stop the stirring and allow the layers to separate.
-
Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Self-Validation: The product's identity and purity should be confirmed using appropriate analytical techniques (NMR, IR, MS). The yield should be calculated, and the efficiency of the catalyst can be assessed by comparing the reaction time and yield to a non-catalyzed control reaction.
Head-to-Head Comparison: Lewis Acids vs. Phase-Transfer Catalysts
| Feature | Lewis Acid Catalysis | Phase-Transfer Catalysis |
| Mechanism | Activation of the electrophile (e.g., PCl₃) through coordination. | Transport of the nucleophile from an aqueous/solid phase to an organic phase. |
| Reaction Conditions | Typically anhydrous conditions are required; can range from low to high temperatures. | Biphasic system (liquid-liquid or solid-liquid); often proceeds at mild temperatures. |
| Catalyst Loading | Can range from catalytic to stoichiometric amounts. | Typically low catalytic loading (1-10 mol%). |
| Substrate Scope | Effective for activating phosphorus halides and related electrophiles. | Broad scope for various nucleophiles; particularly useful for ionic nucleophiles. |
| Advantages | High reactivity for specific transformations; can induce stereoselectivity with chiral Lewis acids. | Mild reaction conditions; use of inexpensive and environmentally benign solvents (like water); high yields and selectivity; simple work-up. |
| Disadvantages | Often requires strictly anhydrous conditions; catalyst can be difficult to separate from the product; potential for side reactions with sensitive functional groups; can generate acidic byproducts. | Requires vigorous mixing; catalyst can sometimes be difficult to separate from the product; potential for catalyst poisoning. |
| Industrial Applicability | Well-established for large-scale synthesis, but can be challenging due to handling of corrosive and moisture-sensitive reagents. | Highly suitable for industrial processes due to mild conditions, high efficiency, and often simpler work-up procedures.[9] |
Conclusion and Future Outlook
The choice between a Lewis acid and a phase-transfer catalyst for reactions involving this compound is not a one-size-fits-all decision. It is a nuanced choice that depends on the specific transformation, the nature of the reactants, and the desired process parameters.
-
Lewis acid catalysis is a powerful tool for the synthesis of EPTC's precursors, particularly when high electrophilicity is required to drive the reaction. However, the stringent reaction conditions and potential for side reactions necessitate careful optimization.
-
Phase-transfer catalysis offers a milder, more versatile, and often more environmentally friendly approach for the subsequent functionalization of EPTC with a variety of nucleophiles. Its operational simplicity and high efficiency make it an attractive option for both laboratory-scale synthesis and industrial production.
Future research in this area will likely focus on the development of more robust and recyclable catalysts, including solid-supported Lewis acids and immobilized phase-transfer catalysts, to further enhance the sustainability and cost-effectiveness of these important transformations. The exploration of novel catalytic systems, such as dual-catalysis approaches combining the strengths of both Lewis acids and PTCs, may also unlock new avenues for the efficient and selective synthesis of complex organophosphorus compounds.
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A Comparative Guide to the Efficacy of Ethylphosphonothioic Dichloride in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale chemical synthesis, particularly in the agrochemical and pharmaceutical industries, the choice of reagents is a critical determinant of process efficiency, cost-effectiveness, and safety. Ethylphosphonothioic dichloride, a key organophosphorus intermediate, has traditionally played a role in the synthesis of various bioactive molecules. This guide provides a comprehensive comparison of its performance with viable alternatives, supported by available experimental data and process insights, to inform strategic decisions in process development and manufacturing.
Introduction: The Critical Role of Phosphonothioate Precursors
The introduction of a phosphonothioate moiety is a cornerstone in the synthesis of numerous commercial products, most notably organothiophosphate pesticides. These compounds function by inhibiting acetylcholinesterase, a vital enzyme in the nervous system of insects.[1][2] The efficacy of the final product is intrinsically linked to the efficiency and purity of the synthetic route, making the selection of the phosphorus-containing precursor a pivotal decision.
This guide will focus on this compound and its primary alternatives: Thiophosphoryl chloride, Mthis compound, and Phenylphosphonothioic dichloride. We will explore their comparative performance in large-scale synthesis, considering key metrics such as reaction yield, product purity, process safety, and overall economic viability.
The Contenders: A Head-to-Head Comparison
Chemical Identity and Physical Properties
A fundamental understanding of the physical properties of these precursors is essential for designing and engineering large-scale manufacturing processes.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 993-43-1 | C₂H₅Cl₂PS | 163.01 | 172 | ~1.33 |
| Thiophosphoryl chloride | 3982-91-0 | Cl₃PS | 169.38 | 125 | 1.635 |
| Mthis compound | 676-98-2 | CH₃Cl₂PS | 148.98 | 78-79 (at 20 mmHg) | 1.468 |
| Phenylphosphonothioic dichloride | 3497-00-5 | C₆H₅Cl₂PS | 211.05 | 130-132 (at 10 mmHg) | 1.375 |
Data compiled from various sources.
Efficacy in Large-Scale Synthesis: A Case Study Approach
Direct, publicly available, side-by-side comparisons of these reagents in the large-scale synthesis of a single product are scarce due to the proprietary nature of industrial processes. However, by examining the synthesis of prominent organothiophosphate pesticides, we can infer the practical advantages and disadvantages of each precursor.
Case Study 1: Synthesis of Chlorpyrifos
Chlorpyrifos, a widely used insecticide, is synthesized by reacting 3,5,6-trichloro-2-pyridinol (TCP) with an organophosphorus reagent. The most common industrial precursor for this reaction is O,O-diethyl thiophosphoryl chloride .[3][4][5]
-
Reaction Pathway: The synthesis involves the condensation of O,O-diethyl thiophosphoryl chloride with the sodium salt of TCP.[6] This process is typically carried out in a solvent, and the yield and purity are highly dependent on reaction conditions.[4]
-
Rationale for Precursor Choice: O,O-diethyl thiophosphoryl chloride is readily prepared from phosphorus pentasulfide and ethanol, followed by chlorination.[7] This route is well-established and has been optimized for large-scale production, offering a balance of reactivity and cost-effectiveness. While this compound could theoretically be used to generate a similar intermediate, the direct use of O,O-diethyl thiophosphoryl chloride streamlines the process.
Case Study 2: Synthesis of Fonofos
Fonofos is an organothiophosphate insecticide that contains an ethylphosphonothioate moiety.[8] Its synthesis provides a relevant context for the application of this compound.
-
Reaction Pathway: The synthesis of Fonofos involves the reaction of This compound with ethanol to form O-ethyl ethylphosphonothiochloridate, which is then reacted with thiophenol.[9]
-
Causality of Experimental Choices: The use of this compound is dictated by the desired final structure of Fonofos, which specifically requires an ethyl group directly attached to the phosphorus atom. This highlights the role of the precursor in defining the core structure of the target molecule.
Comparative Analysis of Performance Metrics
| Feature | This compound | Thiophosphoryl chloride | Mthis compound | Phenylphosphonothioic dichloride |
| Primary Application | Precursor for specific organophosphonothioates (e.g., Fonofos), chemical weapon precursor (VX).[8][10] | General precursor for a wide range of organothiophosphates (e.g., Chlorpyrifos, Parathion).[3][7] | Precursor for specific organophosphonothioates and chemical weapons (Sarin, Soman). | Precursor for specific organophosphonothioates (e.g., Leptophos). |
| Reactivity | High, due to the P-Cl bonds. The ethyl group influences the electronic properties of the phosphorus center. | Very high, three reactive P-Cl bonds. | High, similar to this compound. | Reactivity is influenced by the phenyl group, which can affect the electrophilicity of the phosphorus atom. |
| Selectivity | Provides an ethyl group directly bonded to phosphorus. | Provides a thiophosphoryl group; alkyl/aryl groups are introduced via reaction with alcohols/phenols. | Provides a methyl group directly bonded to phosphorus. | Provides a phenyl group directly bonded to phosphorus. |
| Industrial Availability & Cost | Available, but its use is more specialized. Cost can be higher than more common precursors. | Widely available and produced on a large scale, generally making it a cost-effective option. | Available, but with specialized applications. | Available for specific syntheses. |
| Safety & Handling | Highly toxic and corrosive. Reacts with water to produce HCl.[10] Listed as a Schedule 2 chemical under the Chemical Weapons Convention. | Highly toxic, corrosive, and water-reactive.[11] Requires stringent handling procedures. | Highly toxic and water-reactive. Also a scheduled chemical. | Toxic and corrosive, with similar handling requirements to the others.[11] |
Experimental Protocols and Methodologies
To provide a practical context, the following are generalized, step-by-step methodologies for key reactions involving these precursors. Note: These are illustrative and require optimization for specific large-scale applications.
General Protocol for the Synthesis of an O-Aryl Ethylphosphonothioate using this compound
-
Reaction Setup: A glass-lined reactor equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet is charged with a suitable solvent (e.g., toluene, xylene) and the desired substituted phenol.
-
Base Addition: A stoichiometric amount of a base (e.g., triethylamine, sodium carbonate) is added to the reactor to form the corresponding phenoxide.
-
Precursor Addition: this compound is added dropwise to the reaction mixture while maintaining the temperature between 0-10 °C to control the exothermic reaction.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by GC or HPLC).
-
Workup: The reaction mixture is filtered to remove the salt byproduct. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or crystallization to yield the final O-aryl ethylphosphonothioate.
General Protocol for the Synthesis of an O,O-Dialkyl Thiophosphoryl Chloride using Phosphorus Pentasulfide and subsequent Chlorination
-
Formation of Dithiophosphoric Acid: Phosphorus pentasulfide is slowly added to the corresponding alcohol (e.g., ethanol) in a cooled reactor under a nitrogen atmosphere. The reaction is exothermic and the temperature should be carefully controlled.
-
Chlorination: The resulting O,O-dialkyl dithiophosphoric acid is then chlorinated using a chlorinating agent such as chlorine gas or sulfuryl chloride.[3] This step is also highly exothermic and requires careful temperature control.
-
Purification: The crude O,O-dialkyl thiophosphoryl chloride is purified by vacuum distillation.
Visualization of Key Processes
Synthesis of an Organothiophosphate Pesticide
Caption: General workflow for organothiophosphate pesticide synthesis.
Comparative Decision Matrix for Precursor Selection
Caption: Key factors influencing the choice of a phosphonothioate precursor.
Safety, Handling, and Process Safety Management
All phosphonothioic dichlorides and related compounds are highly hazardous materials. A robust Process Safety Management (PSM) program is not just a regulatory requirement but a critical component of safe and sustainable manufacturing.
-
Hazard Identification: These compounds are corrosive, highly toxic by inhalation, and react with water and moisture to produce corrosive and toxic gases such as hydrogen chloride and hydrogen sulfide.[10][11] They are also incompatible with strong oxidizing agents, alcohols, and bases.[10]
-
Engineering Controls: Large-scale synthesis must be conducted in closed systems with adequate ventilation and scrubber systems to neutralize any released gases. Reactors and storage tanks should be constructed from compatible materials to prevent corrosion.
-
Personal Protective Equipment (PPE): A comprehensive PPE program is mandatory, including chemical-resistant suits, gloves, and respiratory protection (e.g., self-contained breathing apparatus).
-
Emergency Preparedness: Emergency plans must be in place to handle spills, leaks, and fires, including the use of appropriate extinguishing media (e.g., dry chemical, CO2) and containment strategies.[10]
Conclusion and Future Outlook
The choice between this compound and its alternatives for large-scale synthesis is a multi-faceted decision that hinges on the specific requirements of the target molecule, economic considerations, and process safety. While Thiophosphoryl chloride remains a workhorse for the synthesis of a broad range of organothiophosphates due to its widespread availability and cost-effectiveness, this compound and its methyl and phenyl analogs are indispensable for the synthesis of specific phosphonothioates where a carbon-phosphorus bond is a key structural feature.
Future trends in the agrochemical and pharmaceutical industries are likely to favor the development of more sustainable and safer synthetic routes. This may involve the exploration of novel, less hazardous precursors and catalytic methods that can improve the efficiency and reduce the environmental impact of organophosphorus compound synthesis. As regulatory scrutiny of older organophosphate pesticides continues, the demand for new, more selective, and environmentally benign alternatives will drive further innovation in this field.
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Scribd. (n.d.). Manufacturing Process of Chlorpyrifos TC. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Chlorpyrifos. Retrieved from [Link]
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Semantic Scholar. (n.d.). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. Retrieved from [Link]
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National Academies Press. (1987). Regulating Pesticides in Food: The Delaney Paradox. Retrieved from [Link]
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EPA. (2003). Chapter 9 (Fonofos) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water Contaminant Candidate List. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Organophosphorus Compounds: A Cost-Benefit Analysis of Ethylphosphonothioic Dichloride
This guide provides a detailed cost-benefit analysis of utilizing Ethylphosphonothioic dichloride (EPTD) in synthetic chemistry, particularly for applications in the development of pesticides and pharmaceuticals. It is intended for an audience of researchers, scientists, and drug development professionals who require a nuanced understanding of reagent selection based on performance, safety, and economic factors. We will explore the synthetic utility of EPTD in a practical case study and objectively compare it against a more common and accessible alternative, Phosphorus Oxychloride (POCl₃).
Introduction: The Double-Edged Sword of this compound (EPTD)
This compound (C₂H₅Cl₂PS, CAS No. 993-43-1) is a highly reactive organophosphorus compound.[1][2] Its structure, featuring a P=S double bond and two labile chlorine atoms, makes it a potent precursor for introducing the ethylphosphonothioate moiety into organic molecules. This functional group is the cornerstone of several commercial pesticides and has been explored in medicinal chemistry.[3][4]
However, the same reactivity that makes EPTD synthetically useful also renders it extremely hazardous. It is a corrosive liquid with a pungent odor, toxic by inhalation, and reacts violently with water.[1][5] Crucially, EPTD is also a known precursor in the synthesis of V-series nerve agents.[6][7] Consequently, its production and distribution are strictly monitored under the Chemical Weapons Convention, placing significant regulatory and safety burdens on any laboratory that handles it.[1] This guide aims to dissect the practical implications of these challenges, weighing them against the potential synthetic benefits.
Synthetic Application: A Case Study in Thiophosphonate Ester Synthesis
To provide a tangible comparison, we will examine a common transformation in pesticide development: the synthesis of an O-Aryl ethylphosphonothioate. This class of compounds often exhibits insecticidal properties.
Pathway A: Synthesis via this compound (EPTD)
This pathway leverages the high electrophilicity of the phosphorus center in EPTD for direct coupling with a phenol.
Reaction Scheme: Phenol + this compound -> O-Aryl ethylphosphonothioate + HCl
Causality Behind Experimental Choices: The reaction is typically run in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. This base serves a critical dual purpose: it deprotonates the phenol to form the more nucleophilic phenoxide ion and subsequently scavenges the hydrochloric acid byproduct generated during the reaction. The removal of HCl is essential to prevent side reactions and drive the equilibrium towards the product. Anhydrous, aprotic solvents like dichloromethane (DCM) or toluene are used to prevent the violent hydrolysis of EPTD.[1]
Experimental Protocol:
-
A solution of 4-nitrophenol (1.0 eq) and triethylamine (1.1 eq) is prepared in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
The solution is cooled to 0°C in an ice bath to manage the exothermic nature of the reaction.
-
This compound (1.05 eq), dissolved in anhydrous DCM, is added dropwise to the cooled solution over 30 minutes.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Pathway B: An Alternative Synthesis Using Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride (POCl₃) is a widely used, less hazardous, and more accessible bulk chemical for creating phosphate esters.[8][9] While it yields a phosphate (P=O) rather than a thiophosphonate (P=S), subsequent thionation can achieve the desired functionality, or the phosphate analogue can be tested directly. For this guide, we will focus on the synthesis of the analogous phosphate ester, which is often a viable alternative pesticide candidate itself.
Reaction Scheme: Phenol + POCl₃ -> Aryl phosphorodichloridate Aryl phosphorodichloridate + Ethanol -> O-Aryl O-Ethyl phosphorochloridate O-Aryl O-Ethyl phosphorochloridate + (Reduction/Hydrolysis) -> O-Aryl O-Ethyl phosphate
A more direct and efficient one-pot method using POCl₃ as a coupling reagent has been developed, which we will detail here.[10][11]
Causality Behind Experimental Choices: This modern approach uses POCl₃ to activate a carboxylic acid, but the principle can be adapted for coupling phenols. For a more direct comparison, we will consider a two-step, one-pot process. First, POCl₃ reacts with the phenol to create an aryloxyphosphorodichloridate intermediate. Then, ethanol is added to displace a second chloride. A base is essential throughout to neutralize the HCl produced. Using a catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[10]
Experimental Protocol:
-
A solution of 4-nitrophenol (1.0 eq) and triethylamine (2.2 eq) is prepared in anhydrous DCM under a nitrogen atmosphere.
-
The solution is cooled to 0°C.
-
Phosphorus oxychloride (1.1 eq) is added dropwise. The mixture is stirred for 1 hour at 0°C.
-
Anhydrous ethanol (1.5 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-18 hours (monitored by TLC).
-
Workup is similar to Pathway A: the mixture is diluted with DCM and washed sequentially with water, dilute HCl, saturated sodium bicarbonate, and brine.[11]
-
The organic layer is dried, concentrated, and the product is purified via column chromatography.
Comparative Analysis
This section provides a side-by-side comparison of the two pathways, focusing on key metrics for laboratory and industrial applications.
Performance and Efficiency
| Metric | Pathway A (EPTD) | Pathway B (POCl₃) | Rationale & Justification |
| Typical Yield | 75-90% | 70-85% | EPTD is a more direct route, often leading to slightly higher yields with fewer steps. POCl₃ routes can be highly efficient but may involve more steps or require optimization. |
| Reaction Time | 4-6 hours | 12-18 hours | The high reactivity of EPTD leads to faster reaction kinetics. The POCl₃ pathway involves intermediate formation and is generally slower. |
| Purity (Pre-purification) | Good to Excellent | Fair to Good | The directness of the EPTD reaction can lead to a cleaner crude product. The POCl₃ pathway may have more side products from incomplete reactions. |
| Ease of Workup | Moderate | Moderate | Both pathways generate hydrochloride salts that must be removed. Both require standard aqueous washes and chromatographic purification. |
Cost Analysis
Costs are representative estimates and can vary significantly based on supplier, purity, and volume.
| Item | Pathway A (EPTD) | Pathway B (POCl₃) | Rationale & Justification |
| Primary Reagent Cost | High (~$200/100g) | Low (~$50/kg) | EPTD is a specialty chemical with high manufacturing and regulatory costs. POCl₃ is a large-scale industrial commodity.[8] |
| Solvent/Base Cost | Equivalent | Equivalent | Both methods use similar amounts of common solvents and bases. |
| Waste Disposal Cost | High | Moderate | Organothiophosphate waste is often more toxic and requires more specialized (and expensive) disposal procedures compared to standard organophosphate waste. |
| Regulatory Overhead | High | Low | Procuring and tracking EPTD requires significant paperwork and compliance with Chemical Weapons Convention protocols, adding administrative costs. |
Safety, Handling, and Environmental Impact
| Factor | Pathway A (EPTD) | Pathway B (POCl₃) | Rationale & Justification |
| Toxicity | Extremely High . Very toxic by inhalation. Corrosive.[1][5] | High . Toxic and corrosive. Fumes in moist air.[12] | Both are hazardous, but EPTD is in a higher toxicity class due to its specific organothiophosphate nature and link to nerve agents. |
| Reactivity | Reacts violently with water, alcohols, and amines.[1] | Reacts violently with water.[12] | Both are water-reactive, but EPTD's reactivity profile is broader, posing risks with more common lab reagents. |
| Required Controls | Fume hood, glove box, specialized PPE (respirator, acid-resistant gloves).[13] | Fume hood, standard PPE (gloves, safety glasses). | Handling EPTD safely requires more stringent engineering controls and personal protective equipment. |
| Byproducts | HCl, Triethylamine HCl | HCl, Triethylamine HCl, Phosphate byproducts | Both produce corrosive HCl. The primary difference lies in the phosphorus-containing waste stream. |
| Green Chemistry Score | Poor | Fair | EPTD's high toxicity, hazardous waste, and regulatory burden give it a very poor green chemistry profile. POCl₃ is also hazardous but is a more atom-economical reagent in many large-scale syntheses. |
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic pathway.
Caption: Comparative workflow for thiophosphonate vs. phosphate synthesis.
Discussion & Recommendation
The analysis reveals a clear trade-off between synthetic efficiency and overall cost and safety.
Expertise-Driven Insights: The primary advantage of EPTD is its directness and speed. For a medicinal chemist performing small-scale synthesis where the specific P=S bond is non-negotiable and speed is critical for generating lead compounds, the higher reagent cost might be acceptable. The reaction is mechanistically straightforward and often yields a cleaner crude product, simplifying purification.
However, for process chemistry, scale-up, or any organization where safety and cost are paramount, the case for EPTD is exceptionally weak. The high unit cost of the reagent is magnified at scale, and the costs associated with safety compliance, specialized handling equipment, and hazardous waste disposal are substantial. The regulatory burden of tracking a Chemical Weapons Convention scheduled substance introduces significant administrative friction that is absent when using a common industrial reagent like POCl₃.
Trustworthiness of Protocols: Both protocols are robust and rely on well-established organophosphorus chemistry. The self-validating aspect comes from the clear stoichiometric requirements (base to neutralize HCl) and the ability to monitor the reaction to completion via standard techniques like TLC or GC-MS. The workup procedures are standard for removing acidic byproducts and basic catalysts, ensuring a pure final product.
Recommendation: The use of This compound is not recommended for most applications. The benefits of a slightly faster reaction and potentially higher yield are overwhelmingly negated by the extreme toxicity, high cost, stringent regulatory oversight, and significant safety risks.
Phosphorus oxychloride (POCl₃) represents a far more pragmatic and safer alternative for the synthesis of analogous phosphate esters.[10] For applications where the thiophosphonate (P=S) moiety is absolutely essential, alternative thionating agents (e.g., Lawesson's reagent) can be used on a phosphate ester intermediate synthesized via the safer POCl₃ route. While this adds a step, it avoids the myriad hazards associated with EPTD. Other modern methods, such as those using phosphinates or electrochemical synthesis, also offer safer and more sustainable routes into the world of organophosphorus chemistry.[14][15][16]
Conclusion
While this compound (EPTD) offers a rapid and direct route to certain thiophosphonate compounds, its utility is confined to a very narrow set of circumstances. A comprehensive cost-benefit analysis demonstrates that its high financial cost, severe safety and handling requirements, and significant regulatory burden make it an impractical and dangerous choice for the vast majority of synthetic applications. Safer, cheaper, and more scalable alternatives like Phosphorus Oxychloride provide a more responsible and sustainable pathway for the synthesis of organophosphorus compounds in both academic and industrial research.
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A Comparative Guide to the Synthesis of Ethylphosphonothioic Dichloride: Benchmarking Novel Routes Against Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organophosphorus chemistry, Ethylphosphonothioic dichloride (EPTD) stands as a pivotal intermediate in the synthesis of a wide array of agrochemicals and pharmaceuticals. The traditional routes to this key precursor, while established, often present challenges related to safety, environmental impact, and efficiency. This guide provides a comprehensive technical comparison of established methodologies with emergent, innovative synthetic strategies, offering field-proven insights and experimental data to inform your research and development endeavors.
The Enduring Workhorse: Traditional Synthesis of EPTD
For decades, the synthesis of EPTD has been dominated by a few robust, albeit demanding, methods. A thorough understanding of these established routes is crucial for appreciating the advancements offered by newer approaches.
The Kinnear-Perren Reaction: A Classic Alkylation
The Kinnear-Perren reaction is a cornerstone of organophosphorus synthesis and a primary traditional route to alkylphosphonyl dichlorides, which can be subsequently converted to their thio-analogs.[1][2] The reaction typically involves the alkylation of phosphorus trichloride (PCl₃) with an alkyl halide in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1]
Reaction Mechanism: The reaction proceeds through the formation of an alkyltrichlorophosphonium salt intermediate ([RPCl₃]⁺AlCl₄⁻).[1] This complex is then hydrolyzed to yield the desired alkylphosphonyl dichloride. Subsequent thionation, often with reagents like phosphorus pentasulfide (P₄S₁₀), introduces the sulfur atom to afford EPTD.
Causality Behind Experimental Choices: The use of a strong Lewis acid like AlCl₃ is critical for activating the alkyl halide and facilitating the electrophilic attack on the phosphorus atom. The reaction is typically conducted under anhydrous conditions to prevent premature hydrolysis of the reactants and intermediates.[2] The choice of solvent is also crucial, with non-polar solvents like methylene chloride often employed to maintain a homogeneous reaction medium and facilitate product isolation.[3]
Challenges and Limitations: A significant drawback of the Kinnear-Perren reaction is the formation of a stable and difficult-to-handle aluminum chloride complex, which complicates the workup and generates considerable waste.[3] The reaction can also be highly exothermic and requires careful temperature control to prevent side reactions and ensure safety.
Reaction of Phosphorus Trichloride, an Alkyl Aldehyde, and Sulfur Monochloride
Another established method involves the reaction of an alkyl aldehyde with phosphorus trichloride and sulfur monochloride (S₂Cl₂).[4] This approach offers a more direct route to phosphorothioic dichlorides.
Reaction Protocol:
-
Phosphorus trichloride and sulfur monochloride are charged into a reactor under an inert atmosphere.
-
The mixture is cooled, typically to a temperature range of -30 to +40°C.[4]
-
The alkyl aldehyde (in this case, acetaldehyde for an ethyl group precursor) is then added dropwise to control the exothermic reaction.
-
The reaction is carried out under anhydrous conditions to minimize unwanted side reactions.[4]
Expert Insights: The gradual addition of the aldehyde is a critical safety and yield-determining step. This method avoids the use of the highly reactive and problematic aluminum chloride, simplifying the workup procedure. However, the use of the corrosive and hazardous sulfur monochloride necessitates stringent safety precautions.
The Vanguard of Innovation: New Synthetic Routes to EPTD
The quest for safer, more efficient, and environmentally benign chemical processes has spurred the development of novel synthetic strategies for EPTD. These modern approaches often leverage catalysis and innovative reaction conditions to overcome the limitations of traditional methods.
Grignard Reagent-Based Synthesis: Precision in Alkylation
A more targeted approach to forming the crucial P-C bond in EPTD involves the use of Grignard reagents. This method offers a high degree of control and can lead to cleaner reaction profiles.
Core Principle: The reaction involves the nucleophilic attack of an ethylmagnesium halide (e.g., ethylmagnesium bromide) on thiophosphoryl chloride (PSCl₃).[5]
Experimental Workflow:
-
Preparation of Ethylmagnesium Bromide: Bromoethane is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to form the Grignard reagent.[6]
-
Reaction with Thiophosphoryl Chloride: The freshly prepared Grignard reagent is then added slowly to a solution of thiophosphoryl chloride, typically at a low temperature to control the reaction's exothermicity.
-
Workup: The reaction is quenched with a weak acid, and the product is extracted and purified.
Advantages and Mechanistic Rationale: The Grignard route offers excellent control over the stoichiometry of the ethyl group addition, minimizing the formation of poly-alkylated byproducts. The nucleophilic nature of the Grignard reagent allows for a direct and efficient formation of the P-C bond. However, the moisture-sensitive nature of Grignard reagents necessitates strictly anhydrous conditions.[6]
Catalytic Innovations: The Path to Greener Synthesis
Modern synthetic chemistry is increasingly turning to catalysis to enhance efficiency and reduce environmental impact. Several catalytic approaches show promise for the synthesis of EPTD.
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases.[7] In the context of EPTD synthesis, PTC can be employed to improve the reaction between an aqueous phase containing a nucleophile and an organic phase containing the phosphorus electrophile.[8][9]
How it Works: A phase-transfer catalyst, such as a quaternary ammonium salt, transports the reactive anion from the aqueous phase to the organic phase, where it can react with the substrate.[7] This eliminates the need for harsh, anhydrous conditions and can lead to faster reaction times and higher yields.
Potential Application to EPTD Synthesis: A hypothetical PTC-based synthesis of EPTD could involve the reaction of an ethylating agent in an organic solvent with a thiophosphorus salt in an aqueous solution, in the presence of a phase-transfer catalyst. This would represent a significant simplification and greening of the traditional methods.
Ionic liquids, which are salts with melting points below 100°C, are gaining traction as "green" solvents and catalysts due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds.[10][11]
Role in Synthesis: In the synthesis of organophosphorus compounds, ionic liquids can act as both the solvent and the catalyst, facilitating reactions and simplifying product separation.[11][12] For instance, chloroaluminate ionic liquids have been shown to be effective catalysts in reactions involving phosphorus trichloride.[11]
Future Outlook: The application of ionic liquids to the synthesis of EPTD could lead to more efficient and recyclable catalytic systems, reducing waste and improving the overall sustainability of the process.
Enabling Technologies: Microwave-Assisted Synthesis and Flow Chemistry
Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions.[13][14] By directly heating the reaction mixture, microwaves can significantly reduce reaction times, often leading to higher yields and cleaner product profiles.
Potential Benefits for EPTD Synthesis: Applying microwave assistance to either the traditional or newer synthetic routes could dramatically shorten the required reaction times, from hours to minutes. This not-only increases throughput but can also minimize the formation of degradation byproducts that can occur with prolonged heating.[15]
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages in terms of safety, scalability, and control.[16][17]
Advantages for Hazardous Reactions: The synthesis of EPTD involves hazardous reagents and exothermic reactions. Conducting these reactions in a flow system allows for better temperature control, rapid mixing, and a smaller reaction volume at any given time, significantly enhancing safety.[16] Furthermore, the precise control over reaction parameters in a flow reactor can lead to improved yields and selectivity.
Quantitative Comparison of Synthetic Routes
| Synthetic Route | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Kinnear-Perren Reaction | PCl₃, Ethyl Halide, AlCl₃, Thionating Agent | Moderate to Good | Several hours | Well-established, versatile | Large amounts of AlCl₃ waste, harsh workup, exothermic |
| PCl₃, Aldehyde, S₂Cl₂ | PCl₃, Acetaldehyde, S₂Cl₂ | Moderate | Hours | Avoids AlCl₃ | Use of hazardous S₂Cl₂, exothermic |
| Grignard Reagent Route | Ethylmagnesium Bromide, PSCl₃ | Good to High | 1-3 hours | High selectivity, clean reaction | Requires strictly anhydrous conditions, moisture-sensitive reagents |
| Microwave-Assisted Synthesis | (Varies) | Potentially High | Minutes | Rapid reaction rates, improved yields | Specialized equipment required, scalability can be a challenge |
| Flow Chemistry | (Varies) | Potentially High | Continuous | Enhanced safety, precise control, easy scalability | Initial setup cost |
Experimental Protocols in Focus
Detailed Protocol for Grignard-Based Synthesis of EPTD (Illustrative)
Safety Precaution: This reaction must be conducted under a stringent inert atmosphere (e.g., argon or nitrogen) in flame-dried glassware. All reagents and solvents must be anhydrous.
Step 1: Preparation of Ethylmagnesium Bromide
-
In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of bromoethane (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Maintain a gentle reflux by controlling the addition rate of the bromoethane solution.
-
After the addition is complete, continue stirring for 30 minutes to ensure complete reaction.
Step 2: Reaction with Thiophosphoryl Chloride
-
In a separate three-necked flask, prepare a solution of thiophosphoryl chloride (1.0 eq) in anhydrous diethyl ether and cool it to 0°C in an ice bath.
-
Slowly add the freshly prepared Grignard reagent to the thiophosphoryl chloride solution via a cannula, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
Step 3: Workup and Purification
-
Cool the reaction mixture in an ice bath and slowly quench it with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Visualizing the Synthetic Pathways
Kinnear-Perren Reaction Pathway
Caption: The Kinnear-Perren reaction pathway to EPTD.
Grignard Reagent Synthesis Workflow
Caption: Workflow for the Grignard-based synthesis of EPTD.
Conclusion and Future Perspectives
The synthesis of this compound is at a fascinating crossroads. While traditional methods like the Kinnear-Perren reaction remain relevant, their environmental and safety drawbacks are significant drivers for innovation. Newer approaches centered around Grignard reagents, phase-transfer catalysis, and ionic liquids offer compelling advantages in terms of selectivity, safety, and sustainability.
For researchers and drug development professionals, the choice of synthetic route will depend on a careful consideration of factors such as scale, cost, available equipment, and environmental regulations. The adoption of enabling technologies like microwave-assisted synthesis and flow chemistry holds the potential to further optimize both traditional and novel methods, paving the way for more efficient and responsible production of this vital chemical intermediate. As the field continues to evolve, a commitment to the principles of green chemistry will undoubtedly shape the future of EPTD synthesis, leading to processes that are not only scientifically elegant but also environmentally sound.
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- 17. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethylphosphonothioic Dichloride
For the experienced researcher, the responsible management of reactive chemicals is not merely a procedural formality but a cornerstone of laboratory safety and scientific integrity. Ethylphosphonothioic dichloride (CAS No. 993-43-1), a key intermediate in various synthetic pathways, demands such respect. As an organothiophosphate and a water-reactive acid halide, its improper handling can lead to the release of corrosive and toxic byproducts.[1][2]
This guide provides a comprehensive, step-by-step framework for the safe neutralization and disposal of this compound. The procedures outlined herein are designed to be self-validating, explaining the chemical causality behind each step to ensure that the process is not only followed but understood. Our objective is to empower you with the knowledge to manage this chemical confidently and safely, from the moment of use to its final disposal.
Foundational Hazard Analysis: Understanding the Reactivity
This compound is classified as a toxic and corrosive substance.[2][3] Its primary hazards stem from its dual chemical nature:
-
Acid Halide Reactivity : The two chloro groups are highly susceptible to nucleophilic attack, particularly by water. This hydrolysis reaction is vigorous and exothermic, producing corrosive hydrogen chloride (HCl) gas.[1][2][4] Uncontrolled addition to water can cause a violent reaction and the rapid evolution of acidic fumes.
-
Organophosphate Toxicity : Like other organophosphorus compounds, it poses significant health risks. It is harmful if swallowed, inhaled, or in contact with skin, causing severe skin burns and eye damage.[3][5]
Given these properties, all disposal procedures must be designed to control the hydrolysis reaction and neutralize the resulting acidic byproducts in a closed or well-ventilated system.
Key Chemical Data and Incompatibilities
| Property | Value | Source |
| CAS Number | 993-43-1 | [1] |
| Molecular Formula | C₂H₅Cl₂PS | [6] |
| Appearance | Clear liquid with a pungent, sulfurous odor | [1] |
| Reactivity | Reacts with water to form hydrogen chloride gas. | [2] |
| Incompatible Materials | Strong oxidizing agents, strong bases (uncontrolled reaction), alcohols, amines, water.[2][7] |
Pre-Disposal Protocol: Preparation and Safety
Before beginning any neutralization procedure, meticulous preparation is paramount. This phase ensures that you have the necessary protective equipment and emergency response materials readily available.
Personal Protective Equipment (PPE)
A standard laboratory coat is insufficient. The following PPE is mandatory:
-
Hand Protection : Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene).[4]
-
Eye and Face Protection : Use chemical splash goggles in conjunction with a full-face shield.[5]
-
Body Protection : A chemical-resistant apron or suit over a lab coat is required.
-
Respiratory Protection : All handling and disposal steps must be performed within a certified chemical fume hood.[3] For spill response outside a hood, a self-contained breathing apparatus (SCBA) is necessary.[4]
Spill Management Preparation
An appropriate spill kit must be on hand before starting work.
-
Absorbents : Have a container of inert absorbent material, such as vermiculite, sand, or clay-based sorbent. Do not use cellulose-based materials like paper towels or sawdust, as they can react.[2]
-
Neutralizing Agent : A container of a weak base, such as sodium carbonate (soda ash) or sodium bicarbonate, should be readily accessible.[8]
Step-by-Step Neutralization and Disposal Workflow
The core principle of disposal is a controlled two-stage process: (1) gradual hydrolysis of the acid chloride and (2) neutralization of the acidic byproducts.
Sources
- 1. Ethyl phosphonothioic dichloride, anhydrous - Hazardous Agents | Haz-Map [haz-map.com]
- 2. ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
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- 7. fishersci.com [fishersci.com]
- 8. Decontamination [fao.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethylphosphonothioic Dichloride
As researchers and developers, our work with highly reactive compounds is fundamental to innovation. Ethylphosphonothioic dichloride (CAS 993-43-1), a key intermediate in various syntheses, is a prime example of a reagent that demands our utmost respect and meticulous handling. Its dual nature as a corrosive acid halide and a toxic organothiophosphate necessitates a safety protocol that is both robust and intelligently applied.[1] This guide moves beyond a simple checklist, providing a procedural and causal framework for the safe use of this compound, ensuring that both you and your research are protected.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of this compound is the foundation of safe handling. Its hazardous properties are not independent; they interact, creating a complex risk profile that informs every PPE choice and procedural step.
-
Extreme Corrosivity: This compound is classified as a corrosive material.[1] Upon contact, it causes severe, destructive burns to skin and eyes and is extremely damaging to the mucous membranes and tissues of the respiratory tract.[2]
-
High Acute Toxicity: this compound is very toxic if inhaled and toxic if it comes into contact with the skin.[1] Inhalation can lead to pulmonary irritation and edema, with symptoms potentially delayed for up to 24 hours, mirroring the insidious nature of phosgene poisoning.[1][3]
-
Water Reactivity: As an acid halide, it reacts with water or moisture to produce toxic and corrosive hydrogen chloride gas.[1] This reaction is a critical consideration not only for storage and handling but also for fire suppression and spill cleanup.
-
Combustion Hazards: While it may be difficult to ignite, it is combustible.[1] When involved in a fire, it produces highly toxic fumes, including oxides of sulfur, phosphorus, hydrogen chloride, and potentially phosgene.[1][3]
The Core PPE Ensemble: A Multi-Layered Defense
Given the severe hazards, a comprehensive PPE ensemble is mandatory. Each component is selected to counter a specific threat posed by the chemical.
Primary Barriers: Your First Line of Defense
| PPE Component | Specification | Rationale and Causality |
| Respiratory Protection | A NIOSH-approved full-face respirator with organic vapor/acid gas (OV/AG) cartridges or a Self-Contained Breathing Apparatus (SCBA). | Why: The high inhalation toxicity and corrosive nature of the vapors demand protection for the entire respiratory system.[2][3] A full-facepiece provides the added benefit of being a primary eye and face shield against splashes. SCBA is required for emergency response or situations exceeding cartridge limits. |
| Eye/Face Protection | Vapor-tight, chemical splash goggles. If not using a full-face respirator, a face shield must be worn over the goggles. | Why: Standard safety glasses are insufficient. The severe and potentially irreversible eye damage caused by this chemical necessitates a complete seal around the eyes to protect from both splashes and vapors.[2][3][4] |
| Hand Protection | Heavy-duty rubber (e.g., Butyl) or neoprene gloves. Consider double-gloving with a lighter nitrile glove underneath. | Why: This chemical causes severe skin burns and is toxic upon dermal contact.[3] Neoprene and butyl rubber provide robust protection against corrosive acid halides. Double-gloving allows for the safe removal of the outer, contaminated glove without exposing the skin. |
| Body Protection | A chemically resistant apron worn over a flame-resistant lab coat. For larger quantities or spill response, a full chemical-resistant suit is required. | Why: To prevent any skin contact from splashes or spills.[2][4] The lab coat provides a base layer of protection, while the chemically resistant apron shields the torso and legs from direct contact with this corrosive liquid. |
| Foot Protection | Closed-toe shoes made of a non-porous material. Consider chemically resistant overboots for spill cleanup. | Why: Protects feet from potential spills. Porous materials like mesh can absorb the chemical and hold it against the skin, leading to severe burns. |
Operational Protocol: Safe Handling in Practice
All work with this compound must be performed within a certified chemical fume hood with a demonstrated face velocity of 80-120 fpm.
Step-by-Step Handling Procedure:
-
Pre-Operation Safety Check:
-
Verify the chemical fume hood is operational and the sash is at the appropriate height.
-
Ensure an ABC dry chemical or carbon dioxide fire extinguisher is accessible. Do not use water-based extinguishers. [3]
-
Confirm the location and functionality of the nearest safety shower and eyewash station.[4][5]
-
Prepare a designated waste container for contaminated solids and another for liquid waste.
-
-
Donning PPE:
-
Follow a strict donning sequence to avoid contamination. The diagram below illustrates the correct procedure.
-
-
Chemical Handling:
-
Work with the smallest quantity of material necessary.
-
Always keep the container tightly closed when not in use.[4]
-
Perform all transfers and manipulations well within the fume hood to contain any vapors.
-
Use compatible equipment (e.g., glass, PTFE). Be aware that the compound may be corrosive to some metals.[1][4]
-
-
Post-Operation & Doffing:
-
Decontaminate any non-disposable equipment before removing it from the fume hood.
-
Close the primary container and place it in secondary containment.
-
Doff PPE in the reverse order of donning to prevent self-contamination. The outer gloves are removed first.
-
Emergency Protocols: Responding to Exposure
In the event of an exposure, immediate and decisive action is critical. The following workflow must be followed.[6]
Spill Response:
-
Evacuate the immediate area and alert personnel.
-
Don SCBA and a full chemical suit.
-
Contain the spill using an inert absorbent material such as dry sand or vermiculite. Do NOT use combustible materials (like paper towels) or water. [1]
-
Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Ventilate the area and decontaminate surfaces.
Decontamination and Waste Disposal
Proper disposal is a critical final step in the safe handling workflow.
-
Contaminated Materials: All disposable PPE (gloves, aprons), absorbent materials, and empty containers are considered hazardous waste. They must be collected in a designated, sealed, and clearly labeled container. Handle uncleaned containers as you would the product itself.
-
Chemical Waste: Unused or waste this compound must not be poured down the drain. It must be disposed of through a licensed waste disposal company in accordance with all local and national regulations.[2][4][7]
-
Incompatibility: Never mix this compound waste with incompatible chemicals, particularly bases or aqueous waste streams, to prevent violent reactions.[8]
By adhering to these stringent guidelines, you build a system of safety that protects you, your colleagues, and the integrity of your research. This proactive approach to chemical handling is the hallmark of a trustworthy and expert scientific practice.
References
-
Haz-Map. Ethyl phosphonothioic dichloride, anhydrous.[Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards.[Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.[Link]
-
NIOSH. niosh pocket guide to chemical hazards.[Link]
-
Centers for Disease Control and Prevention. What to Do in a Chemical Emergency.[Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards.[Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[Link]
-
Technion - Israel Institute of Technology. Chemical Waste Management Guide.[Link]
-
Centers for Disease Control and Prevention. ETHYLENE DICHLORIDE (1,2 - DICHLOROETHANE).[Link]
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- 1. ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
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- 5. fishersci.com [fishersci.com]
- 6. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
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- 8. safety.net.technion.ac.il [safety.net.technion.ac.il]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
